Balixafortide tfa
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C86H119F3N24O23S2 |
|---|---|
Peso molecular |
1978.1 g/mol |
Nombre IUPAC |
3-[(1R,4S,7S,10S,16S,22R,25S,28S,31S,34S,37S,40S,43S,46R,52S,55S)-25-(4-aminobutyl)-43-(2-aminoethyl)-40-(3-carbamimidamidopropyl)-55-(hydroxymethyl)-10,31,37-tris[(4-hydroxyphenyl)methyl]-7-(1H-imidazol-5-ylmethyl)-4,52-dimethyl-3,8,11,17,23,26,29,32,35,38,39,42,45,51,54,57-hexadecaoxo-59,60-dithia-2,5,6,9,12,18,24,27,30,33,36,41,44,50,53,56-hexadecazapentacyclo[32.23.4.012,16.018,22.046,50]henhexacontan-28-yl]propanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C84H118N24O21S2.C2HF3O2/c1-44-70(116)102-62-41-130-131-42-63(77(123)98-57(35-46-14-20-50(110)21-15-46)69(115)68(114)53(10-5-31-91-84(88)89)94-73(119)56(28-30-86)97-79(125)64-11-6-32-106(64)81(127)45(2)93-76(122)61(40-109)101-78(62)124)103-74(120)58(36-47-16-22-51(111)23-17-47)99-72(118)55(26-27-67(87)113)95-71(117)54(9-3-4-29-85)96-80(126)65-12-7-33-107(65)83(129)66-13-8-34-108(66)82(128)60(37-48-18-24-52(112)25-19-48)100-75(121)59(105-104-44)38-49-39-90-43-92-49;3-2(4,5)1(6)7/h14-25,39,43-45,53-66,104-105,109-112H,3-13,26-38,40-42,85-86H2,1-2H3,(H2,87,113)(H,90,92)(H,93,122)(H,94,119)(H,95,117)(H,96,126)(H,97,125)(H,98,123)(H,99,118)(H,100,121)(H,101,124)(H,102,116)(H,103,120)(H4,88,89,91);(H,6,7)/t44-,45-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63+,64+,65+,66-;/m0./s1 |
Clave InChI |
XYJUFMKSNBUNQS-LFRYDZDGSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Balixafortide (TFA): A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balixafortide (formerly POL6326), a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4), has emerged as a compelling therapeutic agent in oncology. This technical guide provides an in-depth exploration of the mechanism of action of Balixafortide trifluoroacetate (B77799) (TFA) in cancer cells. By elucidating its molecular interactions, downstream signaling effects, and impact on key cellular processes, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this promising anti-cancer agent.
Core Mechanism of Action: Antagonism of the CXCL12/CXCR4 Axis
Balixafortide's primary mechanism of action lies in its high-affinity binding to the CXCR4 receptor, a G protein-coupled receptor (GPCR). This binding competitively inhibits the interaction between CXCR4 and its natural ligand, the chemokine C-X-C motif chemokine ligand 12 (CXCL12), also known as stromal cell-derived factor-1 (SDF-1). The CXCL12/CXCR4 signaling axis is a critical pathway implicated in the pathogenesis of numerous cancers, playing a pivotal role in tumor growth, proliferation, survival, angiogenesis, and metastasis. By disrupting this axis, Balixafortide effectively abrogates the downstream signaling cascades that promote cancer progression.
Quantitative Efficacy of Balixafortide
The potency of Balixafortide has been quantified across various in vitro assays, demonstrating its high affinity and selective inhibition of CXCR4-mediated functions.
| Parameter | Cell Line/System | IC50 Value | Reference |
| CXCR4 Binding Affinity | - | < 10 nM | [1] |
| Inhibition of pERK/pAKT Signaling | Namalwa (Lymphoma) | < 200 nM | [1][2] |
| Jurkat (Lymphoma) | < 400 nM | [1][2] | |
| Inhibition of Chemotaxis | MDA-MB-231 (Breast Cancer) | < 20 nM | [3] |
| Namalwa (Lymphoma) | < 10 nM | [3] | |
| Jurkat (Lymphoma) | < 10 nM | [3] |
Downstream Signaling Pathways Modulated by Balixafortide
The binding of CXCL12 to CXCR4 activates several intracellular signaling pathways that are crucial for cancer cell pathophysiology. Balixafortide, by blocking this initial step, leads to the inhibition of these key cascades.
As depicted in Figure 1, Balixafortide's blockade of the CXCL12/CXCR4 interaction prevents the activation of G-protein coupled signaling cascades. This leads to the downstream inhibition of key effector molecules such as phosphorylated ERK (pERK) and phosphorylated AKT (pAKT), which are central to promoting cancer cell proliferation and survival. Balixafortide has been shown to potently inhibit both pERK and pAKT in lymphoma cell lines[1][2]. Furthermore, it blocks calcium flux and β-arrestin recruitment, which are critical for receptor desensitization and signaling termination[2].
Key Anti-Cancer Effects of Balixafortide
The inhibition of the CXCL12/CXCR4 axis by Balixafortide translates into several significant anti-cancer effects:
-
Inhibition of Chemotaxis and Metastasis: The CXCL12/CXCR4 axis is a primary driver of cancer cell migration towards metastatic sites, which are often rich in CXCL12. Balixafortide effectively blocks this chemotactic response, thereby inhibiting the metastatic cascade.
-
Sensitization to Chemotherapy: Preclinical and clinical studies have demonstrated that Balixafortide can enhance the efficacy of chemotherapeutic agents such as docetaxel (B913) and eribulin[4][5]. One proposed mechanism is the mobilization of cancer stem cells from their protective niches within the bone marrow, making them more susceptible to the cytotoxic effects of chemotherapy[4].
-
Modulation of the Tumor Microenvironment: The CXCL12/CXCR4 axis plays a crucial role in the recruitment of various immune and stromal cells to the tumor microenvironment, which can contribute to tumor growth and immune evasion. By blocking this signaling, Balixafortide has the potential to alter the tumor microenvironment, making it less hospitable for cancer progression.
-
Anti-Angiogenic Activity: Emerging evidence suggests that Balixafortide may also possess anti-angiogenic properties by modulating the levels of Vascular Endothelial Growth Factor (VEGF), a key regulator of new blood vessel formation.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used to characterize the mechanism of action of Balixafortide.
SDF-1α Induced Chemotaxis Assay (MDA-MB-231 cells)
This protocol outlines a common method for assessing the inhibitory effect of Balixafortide on cancer cell migration.
References
- 1. researchgate.net [researchgate.net]
- 2. The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Balixafortide plus eribulin in HER2-negative metastatic breast cancer: a phase 1, single-arm, dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ascopubs.org [ascopubs.org]
Balixafortide tfa as a selective CXCR4 antagonist.
An In-depth Technical Guide to Balixafortide (B605907) TFA: A Selective CXCR4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-X-C chemokine receptor type 4 (CXCR4) and its sole endogenous ligand, stromal cell-derived factor-1 (SDF-1α or CXCL12), constitute a critical signaling axis involved in a multitude of physiological processes, including organogenesis, hematopoiesis, and immune cell trafficking.[1][2] However, the CXCR4/CXCL12 pathway is frequently exploited by cancer cells. Overexpression of CXCR4 is observed in more than 23 human cancers, including breast, prostate, lung, and pancreatic cancer.[3][4] This overexpression is linked with aggressive metastatic phenotypes and poor patient prognosis.[5] The binding of CXCL12 to CXCR4 promotes tumor progression by stimulating cancer cell proliferation, survival, angiogenesis, and metastasis to organs where CXCL12 is highly expressed, such as the bone marrow, lungs, and liver.[3][6]
Balixafortide (formerly POL6326), a potent and highly selective peptidic CXCR4 antagonist, was developed to disrupt this pathological signaling.[7] Derived from the natural product polyphemusin, Balixafortide is a cyclic peptide that acts as an orally bioavailable inhibitor of CXCR4.[7][8][9] It competitively binds to CXCR4, preventing its interaction with CXCL12 and thereby blocking the subsequent downstream signaling cascades that drive tumor growth and metastasis.[9][10] This technical guide provides a comprehensive overview of Balixafortide's mechanism of action, pharmacological profile, key experimental data, and detailed methodologies for its characterization.
Mechanism of Action
Balixafortide exerts its therapeutic effect by directly antagonizing the CXCR4 receptor. As a competitive inhibitor, it occupies the binding site for the natural ligand, CXCL12, effectively preventing receptor activation.[9]
CXCR4 Signaling Pathways
The binding of CXCL12 to CXCR4, a G protein-coupled receptor (GPCR), initiates several downstream signaling cascades.[1] These pathways are critical for the cellular responses that contribute to cancer progression.
-
G Protein-Dependent Signaling: The primary signaling mechanism is mediated by pertussis toxin-sensitive Gαi proteins.[1] Upon activation, the Gαi subunit inhibits adenylyl cyclase, while the liberated Gβγ dimer activates key enzymes such as phospholipase C-β (PLC-β) and phosphoinositide-3 kinase (PI3K).[1]
-
PI3K/AKT Pathway: Activation of PI3K leads to the phosphorylation and activation of AKT, a serine-threonine kinase that plays a crucial role in promoting tumor cell survival and proliferation.[11]
-
MAPK/ERK Pathway: The Gαi and Gβγ subunits can also stimulate the Ras-Raf-MEK-ERK (MAPK) cascade, which is heavily involved in regulating gene transcription, cell proliferation, and migration.[11]
-
-
G Protein-Independent Signaling: Evidence also suggests CXCR4 can signal through G protein-independent mechanisms, such as the JAK/STAT pathway, which can be activated following tyrosine phosphorylation of the receptor.[1][4]
Balixafortide's blockade of the CXCR4 receptor inhibits these divergent signaling pathways, leading to the suppression of tumor cell migration, proliferation, and survival.[7][11]
Diagram 1. Simplified CXCR4 signaling pathway and the inhibitory action of Balixafortide.
Pharmacological Profile
Balixafortide has demonstrated high potency and selectivity for the CXCR4 receptor in a variety of in vitro assays.[7][12]
Potency and Selectivity
Quantitative analysis shows that Balixafortide is a highly potent inhibitor of CXCR4 function, significantly more so than the first-generation antagonist, AMD3100 (Plerixafor).[7]
| Parameter | Value | Assay System | Reference |
| CXCR4 Binding (IC₅₀) | < 10 nM | Radioligand Binding Assay | [12][13] |
| β-Arrestin Recruitment (IC₅₀) | < 10 nM | Cell-based functional assay | [12][13] |
| Calcium Flux Inhibition (IC₅₀) | < 10 nM | Cell-based functional assay | [12][13] |
| Affinity vs. AMD3100 | ~100-fold higher | Functional assays (e.g., Ca²⁺ flux) | [7] |
| Selectivity vs. CXCR7 | > 1000-fold | Receptor binding panel | [7][12] |
| Table 1: Pharmacological Profile of Balixafortide |
In Vitro Activity
Balixafortide effectively inhibits downstream signaling pathways controlled by CXCR4 activation in cancer cell lines.
| Cell Line | Pathway Inhibited | IC₅₀ | Reference |
| Namalwa (Lymphoma) | pERK / pAKT | < 200 nM | [12][13] |
| Jurkat (T-cell leukemia) | pERK / pAKT | < 400 nM | [12][13] |
| Table 2: In Vitro Activity of Balixafortide on Downstream Signaling |
Pharmacokinetics and ADME
Balixafortide was optimized for favorable absorption, distribution, metabolism, and excretion (ADME) properties.[7] In vitro studies show low plasma protein binding in humans (average of 32%) and high stability in human plasma.[14] It is not significantly metabolized by major cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions via this mechanism.[14]
Preclinical and Clinical Findings
Balixafortide has been evaluated in both preclinical models and clinical trials, primarily in combination with chemotherapy for the treatment of solid tumors.
Preclinical In Vivo Studies
In a murine model of prostate cancer bone metastasis, Balixafortide was shown to enhance the anti-tumor activity of docetaxel (B913).[15][16] The combination therapy resulted in a lower tumor burden compared to docetaxel alone.[15] Similarly, in preclinical models of triple-negative breast cancer, a Balixafortide analogue combined with eribulin (B193375) demonstrated enhanced cytotoxic activity and greater inhibition of metastases compared to eribulin monotherapy.[17]
Clinical Trials in Metastatic Breast Cancer
Balixafortide, in combination with the chemotherapeutic agent eribulin, has been investigated in patients with HER2-negative metastatic breast cancer (MBC).
-
Phase 1 Trial (NCT01837095): This single-arm, dose-escalation study showed that the combination was generally well-tolerated and demonstrated promising preliminary efficacy in heavily pretreated patients.[2]
| Efficacy Endpoint | Value | Patient Population | Reference |
| Objective Response Rate (ORR) | 38% | Expanded Cohort (n=24) | [18] |
| Clinical Benefit Rate (CBR) | 67% | Expanded Cohort (n=24) | [18] |
| Recommended Phase 2 Dose | 5.5 mg/kg | Dose Escalation Cohort | [2][19] |
| Table 3: Summary of Phase 1 Clinical Trial (NCT01837095) Efficacy Data |
-
Phase 3 FORTRESS Trial (NCT03786094): Despite the promising Phase 1 results, the subsequent randomized Phase 3 trial did not meet its co-primary endpoint of improving the Objective Response Rate compared to eribulin alone.[20][21]
| Efficacy Endpoint | Balixafortide + Eribulin | Eribulin Alone | p-value | Reference |
| Objective Response Rate (ORR) | 13.0% | 13.7% | 1.00 | [20][21] |
| Clinical Benefit Rate (CBR) | 16.7% | 19.6% | - | [20] |
| Table 4: Summary of Phase 3 FORTRESS Trial (NCT03786094) Efficacy Data |
While the combination showed a favorable safety profile, the lack of improved efficacy in the Phase 3 setting has led to a re-evaluation of its clinical development path in this indication.[20]
Experimental Methodologies
The characterization of a CXCR4 antagonist like Balixafortide involves a series of standardized in vitro and in vivo assays to determine its potency, selectivity, and functional effects.
CXCR4 Competitive Binding Assay (Flow Cytometry)
This assay quantifies the ability of Balixafortide to compete with a fluorescently labeled ligand or antibody for binding to CXCR4 on the surface of living cells.[22]
Materials:
-
CXCR4-expressing cells (e.g., Jurkat, CHO-CXCR4)
-
Fluorescently labeled CXCL12 or anti-CXCR4 antibody (e.g., 12G5)[22][23]
-
Balixafortide TFA
-
Assay Buffer (e.g., PBS with 0.5% BSA)
-
96-well V-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash CXCR4-expressing cells. Resuspend in Assay Buffer to a final concentration of 1 x 10⁶ cells/mL.[22]
-
Compound Dilution: Prepare serial dilutions of Balixafortide in Assay Buffer.
-
Competition Reaction:
-
Add 50 µL of the cell suspension to each well.
-
Add 50 µL of diluted Balixafortide or Assay Buffer (control).
-
Incubate for 30 minutes at room temperature.[22]
-
Add a fixed, subsaturating concentration of the fluorescently labeled competitor (e.g., 12G5 antibody).[23]
-
Incubate for 60 minutes at 4°C in the dark.[22]
-
-
Washing: Wash cells twice with cold Assay Buffer to remove unbound reagents.
-
Data Acquisition: Resuspend cells and acquire data on a flow cytometer, measuring the Mean Fluorescence Intensity (MFI).
-
Data Analysis: Plot the MFI against the logarithm of the Balixafortide concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[22]
Diagram 2. Workflow for a CXCR4 competitive binding assay using flow cytometry.
Chemotaxis (Transwell Migration) Assay
This assay measures the ability of Balixafortide to inhibit the migration of CXCR4-expressing cells towards a CXCL12 gradient.[24]
Materials:
-
CXCR4-expressing cells
-
CXCL12
-
This compound
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Migration Buffer (e.g., RPMI 1640 with 0.5% BSA)
Procedure:
-
Assay Setup:
-
Add Migration Buffer containing CXCL12 (chemoattractant) to the lower chambers of the 24-well plate.[22]
-
To test inhibition, add desired concentrations of Balixafortide to the lower chambers along with CXCL12. Use buffer alone as a negative control.
-
-
Cell Preparation: Resuspend cells in Migration Buffer. Pre-incubate the cells with Balixafortide for 30 minutes.[22]
-
Migration: Add the cell suspension to the upper chamber of the Transwell inserts and place them in the 24-well plate.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.[24]
-
Quantification:
-
Remove non-migrated cells from the top surface of the insert membrane.
-
Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with DAPI or crystal violet).[24]
-
Count the stained cells under a microscope.
-
-
Data Analysis: Calculate the percentage of migration inhibition by Balixafortide compared to the migration towards CXCL12 alone.
Diagram 3. General workflow for a Transwell chemotaxis assay.
Calcium Mobilization Assay
This assay measures the effect of Balixafortide on CXCL12-induced intracellular calcium release, a key event in CXCR4 signaling.[24]
Materials:
-
CXCR4-expressing cells
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
CXCL12 and this compound
-
Assay Buffer (e.g., HBSS with calcium and magnesium)
-
Fluorometric imaging plate reader or flow cytometer
Procedure:
-
Cell Loading: Incubate cells with a calcium-sensitive dye.
-
Treatment: Add varying concentrations of Balixafortide to the cells and incubate.
-
Stimulation: Add a fixed concentration of CXCL12 (typically EC₈₀) to induce calcium mobilization.
-
Measurement: Immediately measure the change in fluorescence over time.
-
Data Analysis: Determine the inhibitory effect of Balixafortide on the CXCL12-induced calcium peak and calculate the IC₅₀.
Conclusion
This compound is a potent, highly selective, second-generation CXCR4 antagonist that effectively blocks CXCL12-mediated signaling pathways crucial for cancer progression. It has demonstrated significant anti-tumor activity in preclinical models and promising efficacy in early-phase clinical trials, particularly in combination with chemotherapy.[2][7] While the Phase 3 FORTRESS trial in metastatic breast cancer did not meet its primary endpoint, the compound's well-defined mechanism of action and favorable safety profile suggest its potential utility in other oncological indications or combination regimens.[20][21] The detailed methodologies provided herein serve as a guide for researchers in the continued investigation and characterization of Balixafortide and other CXCR4-targeting therapeutics.
References
- 1. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Balixafortide plus eribulin in HER2-negative metastatic breast cancer: a phase 1, single-arm, dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | CXCR4 and CXCR7 Signaling Pathways: A Focus on the Cross-Talk Between Cancer Cells and Tumor Microenvironment [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. ashpublications.org [ashpublications.org]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. balixafortide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Facebook [cancer.gov]
- 10. Balixafortide | C84H118N24O21S2 | CID 138752609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. A CXCR4 inhibitor (balixafortide) enhances docetaxel-mediated antitumor activity in a murine model of prostate cancer bone metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A CXCR4 inhibitor (balixafortide) enhances docetaxel-mediated anti-tumor activity in a murine model of prostate cancer bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CXCR4 antagonists for treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. targetedonc.com [targetedonc.com]
- 19. ASCO – American Society of Clinical Oncology [asco.org]
- 20. onclive.com [onclive.com]
- 21. Polyphor balixafortide fails in late-stage breast cancer study [clinicaltrialsarena.com]
- 22. benchchem.com [benchchem.com]
- 23. Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
Balixafortide TFA: A Technical Guide to a Potent CXCR4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Balixafortide, a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4), has garnered significant interest in the field of drug development, particularly in oncology. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of Balixafortide trifluoroacetate (B77799) (TFA). Detailed summaries of its biological activity, mechanism of action, and relevant experimental methodologies are presented to support ongoing research and development efforts.
Chemical Structure and Identity
Balixafortide is a cyclic peptide-based inhibitor of CXCR4.[1] The trifluoroacetate salt form, Balixafortide TFA, is commonly used in research and clinical investigations.
Chemical Name: Cyclo(L-alanyl-L-cysteinyl-L-seryl-L-alanyl-D-prolyl-(2S)-2,4-diaminobutanoyl-L-arginyl-L-tyrosyl-L-cysteinyl-L-tyrosyl-L-glutaminyl-L-lysyl-D-prolyl-L-prolyl-L-tyrosyl-L-histidyl), cyclic (2->9)-disulfide, trifluoroacetic acid salt.[2]
Synonyms: POL6326, POL6326 TFA[3][4]
CAS Number: 1051366-32-5 (free base)[4]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, formulation, and interpretation of experimental results.
| Property | Value | Reference |
| Molecular Formula (TFA salt) | C90H121F9N24O27S2 | [2] |
| Molecular Weight (TFA salt) | 2206.20 g/mol | [2] |
| Molecular Formula (Free Base) | C84H118N24O21S2 | [1] |
| Molecular Weight (Free Base) | 1864.1 g/mol | [1] |
| Solubility | Soluble in DMSO and water.[3] For in vivo studies, it can be formulated in solvent systems such as: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (≥ 2.5 mg/mL); or 10% DMSO and 90% (20% SBE-β-CD in Saline) (≥ 2.5 mg/mL).[3] | |
| Storage and Stability | Store at 0-4°C for short-term (days to weeks) and -20°C for long-term (months).[3] Stock solutions should be stored at -80°C (stable for 6 months) or -20°C (stable for 1 month).[3] The compound is shipped at ambient temperature and is stable for several weeks under normal shipping conditions.[3] |
Pharmacological Properties and Mechanism of Action
Balixafortide is a highly potent and selective antagonist of the CXCR4 receptor.[4] Its mechanism of action involves binding to CXCR4 and preventing the interaction with its natural ligand, stromal cell-derived factor-1 (SDF-1α or CXCL12).[1] This inhibition disrupts the downstream signaling pathways that are crucial for tumor cell proliferation, survival, and metastasis.[5]
Biological Activity
The biological activity of Balixafortide has been characterized through various in vitro assays, demonstrating its potent inhibitory effects.
| Assay | Cell Line | IC50 Value | Reference |
| CXCR4 Antagonism | - | < 10 nM | [3][4] |
| β-arrestin Recruitment | - | < 10 nM | [3][4] |
| Calcium Flux | - | < 10 nM | [3][4] |
| pERK / pAKT Signaling Inhibition | Namalwa | < 200 nM | [3] |
| Jurkat | < 400 nM | [3] | |
| SDF-1 Dependent Chemotaxis | MDA MB 231 | < 20 nM | [3] |
| Namalwa | < 10 nM | [3] | |
| Jurkat | < 10 nM | [3] |
Selectivity
Balixafortide exhibits a high degree of selectivity for the CXCR4 receptor. It has been shown to have a 1000-fold greater selectivity for CXCR4 over other chemokine receptors, including CXCR7.[3][4]
Pharmacokinetics and ADME
Pharmacokinetic data from a Phase I clinical trial in metastatic breast cancer patients revealed the following parameters for Balixafortide administered as a 1-, 2-, or 3-hour intravenous infusion with doses ranging from 0.01 to 5.5 mg/kg:
| Parameter | Population | Value |
| Clearance (CL) | Healthy Individuals | 6.5 L/h |
| Metastatic Breast Cancer Patients | 4.4 L/h | |
| Volume of Distribution (Vz) | Healthy Individuals | 45 L |
| Metastatic Breast Cancer Patients | 49 L | |
| Terminal Half-life (t1/2) | Healthy Individuals | 6.6 h |
| Metastatic Breast Cancer Patients | 16 h |
Balixafortide has been optimized for favorable absorption, distribution, metabolism, and excretion (ADME) properties in both mouse and human models.[3]
Signaling Pathways
Balixafortide exerts its effects by blocking the CXCR4 signaling cascade. Upon binding of CXCL12, CXCR4 activates several downstream pathways that promote cell survival, proliferation, and migration. Balixafortide's antagonism of CXCR4 inhibits these processes.
Experimental Protocols
The following provides a generalized methodology for a key assay used to characterize CXCR4 antagonists like Balixafortide.
Calcium Mobilization Assay
This functional assay measures a compound's ability to inhibit the increase in intracellular calcium concentration triggered by CXCL12 binding to CXCR4.
Detailed Steps:
-
Cell Culture: Culture a cell line endogenously expressing CXCR4 (e.g., Jurkat T-lymphocyte cells) in appropriate media and conditions.
-
Dye Loading: Harvest and wash the cells. Incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) to allow the dye to enter the cells.
-
Compound Incubation: Incubate the dye-loaded cells with various concentrations of this compound to allow for receptor binding.
-
CXCL12 Stimulation: Add a fixed concentration of CXCL12 to the cells to stimulate CXCR4 and induce calcium mobilization.
-
Fluorescence Measurement: Use a fluorometric plate reader to measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Plot the inhibition of the calcium response against the concentration of this compound to calculate the IC50 value.
Conclusion
This compound is a well-characterized, potent, and selective CXCR4 antagonist with a promising profile for further investigation. This guide provides a comprehensive summary of its chemical, physical, and pharmacological properties to aid researchers in the design and execution of their studies. The detailed data and methodologies presented herein serve as a valuable resource for the continued exploration of Balixafortide's therapeutic potential.
References
- 1. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. Detecting Cell Surface Expression of the G Protein-Coupled Receptor CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cloud-clone.com [cloud-clone.com]
Balixafortide: A Technical Deep Dive into its Anti-Angiogenic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Balixafortide (POL6326) is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The CXCR4/CXCL12 signaling axis is a critical pathway in tumor progression, implicated not only in metastasis and immune evasion but also in tumor-associated angiogenesis. Emerging preclinical evidence indicates that Balixafortide possesses significant anti-angiogenic properties, primarily through the disruption of CXCR4-mediated upregulation of Vascular Endothelial Growth Factor (VEGF). This technical guide provides a comprehensive overview of the anti-angiogenic mechanism of Balixafortide, supported by a review of relevant preclinical findings and detailed, representative experimental protocols for assessing its anti-angiogenic efficacy.
Introduction to Balixafortide and its Primary Mechanism of Action
Balixafortide is a cyclic peptide-based inhibitor of the CXCR4 receptor.[1] By binding to CXCR4, Balixafortide prevents the interaction of the receptor with its cognate ligand, CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1).[1] This blockade disrupts the downstream signaling cascades that contribute to various aspects of cancer progression. While initially explored for its potential in mobilizing hematopoietic stem cells and sensitizing cancer cells to chemotherapy, the role of the CXCR4/CXCL12 axis in promoting angiogenesis has brought Balixafortide's anti-angiogenic capabilities to the forefront of research.
The CXCR4/CXCL12 Axis and its Role in Angiogenesis
The formation of new blood vessels from pre-existing ones, a process known as angiogenesis, is essential for tumor growth and metastasis. The CXCR4/CXCL12 signaling pathway has been identified as a key regulator of this process. Preclinical studies have shown that the interaction between CXCL12 and CXCR4 on tumor and endothelial cells can promote angiogenesis through several mechanisms, most notably by increasing the expression of VEGF. The binding of CXCL12 to CXCR4 activates downstream signaling pathways, including the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which in turn upregulates the transcription of the VEGF gene.[2] This leads to increased VEGF secretion, which then acts on endothelial cells to promote their proliferation, migration, and tube formation, all critical steps in angiogenesis.
Preclinical Evidence of Balixafortide's Anti-Angiogenic Activity
Preclinical research, primarily presented in conference abstracts, has demonstrated the anti-angiogenic potential of Balixafortide. A key study highlighted that Balixafortide potently inhibited VEGF alpha-induced migration and permeabilization of an endothelial monolayer in vitro. Furthermore, the same study reported that Balixafortide reduced VEGF alpha levels in both cultured colorectal cancer cells (CXF260) in vitro and in CXF260 tumor xenografts in vivo. These findings strongly suggest that Balixafortide can modulate angiogenic mechanisms both directly, by affecting endothelial cell response to VEGF, and indirectly, by reducing the production of this key angiogenic factor by tumor cells.
While specific quantitative data from these preclinical studies, such as IC50 values for migration inhibition or precise percentages of VEGF reduction, are not publicly available in peer-reviewed literature, the qualitative results provide a strong rationale for further investigation into Balixafortide as an anti-angiogenic agent.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz (DOT language).
Detailed Experimental Protocols
The following are detailed, representative protocols for key experiments used to assess the anti-angiogenic properties of a compound like Balixafortide. Note that these are generalized protocols and may require optimization for specific cell lines and experimental conditions.
In Vitro Endothelial Cell Migration Assay (Boyden Chamber/Transwell Assay)
Objective: To quantify the inhibitory effect of Balixafortide on VEGF-induced endothelial cell migration.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
Recombinant Human VEGF-A
-
Balixafortide
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Calcein AM
-
Fluorescence plate reader
Protocol:
-
Cell Preparation: Culture HUVECs in EGM until they reach 80-90% confluency. The day before the assay, starve the cells in EGM containing 0.5% FBS for 18-24 hours.
-
Assay Setup:
-
Add 600 µL of EGM with 0.5% FBS and VEGF-A (e.g., 20 ng/mL) to the lower chamber of the 24-well plate.
-
In the upper chamber (Transwell insert), add 1 x 10^5 HUVECs in 100 µL of EGM with 0.5% FBS.
-
Add Balixafortide at various concentrations to the upper chamber. Include a vehicle control (no Balixafortide).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
Cell Removal: Carefully remove the non-migrated cells from the upper surface of the Transwell membrane with a cotton swab.
-
Quantification:
-
Add 400 µL of Calcein AM solution (e.g., 4 µg/mL) to the lower chamber and incubate for 1 hour at 37°C.
-
Measure the fluorescence of the lower chamber using a fluorescence plate reader with excitation at 485 nm and emission at 520 nm. The fluorescence intensity is proportional to the number of migrated cells.
-
In Vivo Matrigel Plug Angiogenesis Assay
Objective: To assess the effect of Balixafortide on VEGF-induced angiogenesis in a living organism.
Materials:
-
Matrigel (growth factor reduced)
-
Recombinant Human VEGF-A
-
Heparin
-
Balixafortide
-
6-8 week old immunodeficient mice (e.g., C57BL/6)
-
Drabkin's reagent
-
Hemoglobin standard
Protocol:
-
Matrigel Preparation: On ice, mix Matrigel (0.5 mL per mouse) with heparin (30 U/mL) and VEGF-A (e.g., 150 ng/mL). For the treatment group, add Balixafortide at the desired concentration. For the control group, add vehicle.
-
Injection: Anesthetize the mice and subcutaneously inject the Matrigel mixture into the dorsal flank. The Matrigel will form a solid plug at body temperature.
-
Incubation: House the mice for 7-14 days to allow for vascularization of the Matrigel plug.
-
Plug Excision: Euthanize the mice and carefully excise the Matrigel plugs.
-
Quantification of Angiogenesis:
-
Homogenize the Matrigel plugs in distilled water.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the hemoglobin content of the supernatant using Drabkin's reagent and a spectrophotometer (absorbance at 540 nm). The amount of hemoglobin is directly proportional to the extent of blood vessel formation in the plug.
-
Alternatively, the plugs can be fixed, sectioned, and stained for endothelial cell markers (e.g., CD31) for immunohistochemical analysis of microvessel density.
-
Summary of Quantitative Data
As full, peer-reviewed publications containing specific quantitative data on the anti-angiogenic effects of Balixafortide are not currently available, a detailed quantitative data table cannot be provided at this time. The available information from conference abstracts qualitatively describes Balixafortide as "potently" inhibiting endothelial cell migration and "reducing" VEGF alpha levels. For context, other CXCR4 antagonists have demonstrated quantifiable anti-angiogenic effects in preclinical studies. For example, in a study on the CXCR4 antagonist CTCE-9908, a 42% reduction in VEGF expression was observed in a transgenic mouse model of breast cancer. Further research and publication of full datasets are required to establish a comprehensive quantitative profile for Balixafortide's anti-angiogenic activity.
Conclusion
Balixafortide, a selective CXCR4 antagonist, demonstrates promising anti-angiogenic properties by disrupting the CXCR4/CXCL12 signaling axis and subsequently reducing VEGF expression and inhibiting VEGF-induced endothelial cell migration. While the currently available data is largely qualitative, it provides a strong foundation for the continued investigation of Balixafortide as a potential anti-angiogenic therapy. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore and quantify the anti-angiogenic effects of Balixafortide and other CXCR4 inhibitors. The elucidation of its precise quantitative efficacy will be crucial for its future clinical development in oncology.
References
Balixafortide TFA: A Technical Guide to its Impact on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balixafortide (B605907) (TFA), a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4), has emerged as a promising agent for modulating the tumor microenvironment (TME).[1] The CXCR4/CXCL12 signaling axis is a critical pathway involved in tumor progression, metastasis, angiogenesis, and the regulation of immune cell trafficking.[1][2] By disrupting this axis, balixafortide aims to sensitize tumors to chemotherapy, inhibit metastasis, and foster a more robust anti-tumor immune response. This technical guide provides an in-depth overview of the core mechanisms of balixafortide, its effects on the TME as evidenced by preclinical and clinical data, and detailed experimental protocols for evaluating its activity.
Mechanism of Action
Balixafortide is a cyclic peptide that acts as a selective antagonist of the CXCR4 receptor.[1] It competitively binds to CXCR4, preventing its interaction with its natural ligand, CXCL12 (also known as stromal cell-derived factor-1 or SDF-1). This inhibition disrupts the downstream signaling cascades that promote cancer cell survival, proliferation, and migration.[3][4] Furthermore, by blocking the CXCR4/CXCL12 axis, balixafortide can mobilize hematopoietic stem and progenitor cells from the bone marrow.[1] This mechanism is also thought to mobilize cancer stem cells, potentially making them more susceptible to cytotoxic therapies.[5]
Impact on the Tumor Microenvironment
Balixafortide's primary impact on the TME stems from its ability to interfere with the protective niche that tumors create for themselves. Evidence suggests that CXCR4 inhibition can interfere with the tumor-protective microenvironment and sensitize tumor cells to chemotherapy.[1][6] Preclinical and clinical studies have explored several key effects:
-
Inhibition of Tumor Growth and Metastasis: By blocking the homing signal provided by the CXCR4/CXCL12 axis, balixafortide has been shown to inhibit the metastasis of cancer cells to organs where CXCL12 is highly expressed, such as the bone marrow.[5] In preclinical models, an analog of balixafortide, in combination with eribulin (B193375), demonstrated enhanced cytotoxic activity and inhibition of metastases in triple-negative breast cancer models.[7]
-
Modulation of the Immune Infiltrate: The CXCR4/CXCL12 axis plays a crucial role in regulating the trafficking of immune cells.[2] Balixafortide is thought to alter the composition of the immune infiltrate within the TME, potentially increasing the presence of anti-tumor immune cells while reducing immunosuppressive populations. One study showed that the combination of balixafortide with an anti-PD-1 antibody reduced signatures of immunosuppressive myeloid-derived suppressor cells (MDSCs) in tumors.[8]
-
Anti-Angiogenic Activity: The formation of new blood vessels, or angiogenesis, is essential for tumor growth. The CXCR4/CXCL12 pathway is implicated in this process.
-
Sensitization to Chemotherapy: Balixafortide has been investigated in combination with chemotherapeutic agents like eribulin and docetaxel (B913).[1][5] The rationale is that by disrupting the pro-survival signals mediated by CXCR4, balixafortide can render cancer cells more vulnerable to the cytotoxic effects of chemotherapy.[1] A preclinical study in a prostate cancer bone metastasis model showed that the combination of balixafortide and docetaxel resulted in greater anti-tumor activity than either agent alone.[5]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative data from studies investigating the effects of balixafortide.
Table 1: Preclinical Efficacy of Balixafortide in a Murine Prostate Cancer Bone Metastasis Model [5]
| Treatment Group | Mean Tumor Burden (Photons/sec) at Day 29 | Change in Serum IFNγ (pg/mL) vs. Docetaxel Alone |
| Vehicle | ~1.8 x 107 | N/A |
| Docetaxel (5 mg/kg) | ~2.0 x 107 | N/A |
| Balixafortide (20 mg/kg) | ~1.7 x 107 | Not Reported |
| Combination (Docetaxel + Balixafortide) | ~0.5 x 107 | Increased (p < 0.05) |
Note: Tumor burden data is estimated from graphical representation in the cited study. Serum IL-2 levels showed no significant change across treatment groups.[5]
Table 2: Clinical Efficacy of Balixafortide in Combination with Eribulin in HER2-Negative Metastatic Breast Cancer (Phase 1 Study NCT01837095) [6][9][10]
| Patient Cohort | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) |
| Expanded Cohort (n=24) | 33% | 50% |
| Overall Efficacy Population | 30% | Not Reported |
Note: More detailed biomarker data from the NCT01837095 trial regarding the tumor microenvironment is not publicly available.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of balixafortide's impact on the tumor microenvironment.
In Vivo Prostate Cancer Bone Metastasis Model[6]
-
Animal Model: 7 to 11-week-old male SCID (Prkdcscid) mice.
-
Cell Line: PC-3 human prostate cancer cells transduced with luciferase (PC-3-luc).
-
Tumor Implantation:
-
Anesthetize mice.
-
Surgically prep the right leg.
-
Create a hole in the intramedullary canal by inserting a sterile 27G needle percutaneously into the tibial crest.
-
Inject 2 x 104 PC-3-luc cells in 20 µL of phosphate-buffered saline (PBS) into the intramedullary canal using a 29G needle.
-
-
Treatment Regimen:
-
Vehicle Group: Subcutaneous injection of 1% DMSO in PBS twice daily and weekly intraperitoneal (IP) injection of vehicle.
-
Docetaxel Group: Weekly IP injection of docetaxel (5 mg/kg).
-
Balixafortide Group: Subcutaneous injection of balixafortide (20 mg/kg in 1% DMSO) twice daily.
-
Combination Group: Both docetaxel and balixafortide treatments as described above.
-
-
Tumor Burden Assessment:
-
Perform weekly bioluminescent imaging (BLI) to monitor tumor growth.
-
-
Endpoint Analysis (Day 29):
-
Collect blood for serum analysis.
-
Take radiographs of the tibiae to assess osteolytic lesions.
-
Harvest tibiae for immunohistochemical analysis.
-
Immunohistochemistry (IHC) for Proliferation, Apoptosis, and Angiogenesis[6]
-
Tissue Preparation:
-
Harvest tibiae and decalcify.
-
Embed in paraffin (B1166041) and section.
-
-
Staining:
-
Proliferation: Stain with an antibody against Ki67.
-
Apoptosis: Stain with an antibody against cleaved caspase-3.
-
Angiogenesis: Stain with an antibody against CD34 to identify microvessels.
-
-
Quantification:
-
Quantify the percentage of Ki67-positive cells, cleaved caspase-3-positive cells, and the number of CD34-positive microvessels per field of view.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Serum Cytokines[6]
-
Sample Collection: Collect whole blood at the study endpoint and process to obtain serum.
-
Assay:
-
Use commercially available ELISA kits for the detection of mouse IL-2 and IFNγ.
-
Follow the manufacturer's instructions for the assay procedure.
-
Measure absorbance using a plate reader and calculate cytokine concentrations based on a standard curve.
-
In Vitro Chemotaxis Assay[12][13][14]
-
Cell Line: A suitable cancer cell line expressing CXCR4 (e.g., Jurkat cells or a relevant cancer cell line).
-
Apparatus: 96-well chemotaxis chamber with a porous membrane (e.g., 5 µm pore size).
-
Procedure:
-
Prepare a cell suspension of the CXCR4-expressing cells in serum-free media.
-
In the lower chamber, add serum-free media alone (negative control) or media containing CXCL12 as the chemoattractant.
-
In the upper chamber, add the cell suspension. For inhibition experiments, pre-incubate the cells with varying concentrations of balixafortide before adding them to the upper chamber.
-
Incubate the plate for a sufficient time to allow for cell migration (e.g., 4 hours) at 37°C.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Stain and quantify the cells that have migrated to the lower surface of the membrane or the bottom of the lower chamber.
-
Calculate the percentage of chemotaxis inhibition for each concentration of balixafortide to determine the IC50.
-
Signaling Pathways and Experimental Workflows
CXCR4 Signaling Pathway
The binding of CXCL12 to CXCR4 initiates a cascade of intracellular signaling events that are crucial for cell survival, proliferation, and migration. Balixafortide, by blocking this initial binding, inhibits these downstream pathways.
Experimental Workflow: In Vivo Efficacy Study
The following diagram illustrates the typical workflow for a preclinical in vivo study to evaluate the efficacy of balixafortide.
References
- 1. Facebook [cancer.gov]
- 2. U.S. FDA grants Fast Track designation for Polyphor’s innovative immuno-oncology candidate balixafortide in combination with eribulin as third line therapy for metastatic breast cancer - BioSpace [biospace.com]
- 3. abeomics.com [abeomics.com]
- 4. BIOCARTA_CXCR4_PATHWAY [gsea-msigdb.org]
- 5. A CXCR4 inhibitor (balixafortide) enhances docetaxel-mediated anti-tumor activity in a murine model of prostate cancer bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. CXCR4 antagonists for treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. Balixafortide plus eribulin in HER2-negative metastatic breast cancer: a phase 1, single-arm, dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Balixafortide (TFA): A Technical Guide to its Core Function in Inhibiting Cancer Cell Migration
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metastasis, the primary cause of cancer-related mortality, is a complex process involving the migration of cancer cells from the primary tumor to distant organs. A key signaling pathway implicated in this process is the C-X-C chemokine receptor type 4 (CXCR4) and its ligand, stromal cell-derived factor-1 (SDF-1/CXCL12). Balixafortide (B605907) (TFA), a potent and highly selective peptidic CXCR4 antagonist, has emerged as a promising therapeutic agent that directly targets this axis to inhibit cancer cell migration. This technical guide provides an in-depth overview of the mechanism of action of balixafortide, supported by preclinical data, detailed experimental protocols for assessing its activity, and visualizations of the key pathways and workflows.
The CXCR4/CXCL12 Axis: A Critical Mediator of Cancer Cell Migration
The CXCR4/CXCL12 signaling axis plays a crucial role in normal physiological processes, including immune cell trafficking and hematopoiesis.[1] However, this pathway is frequently hijacked by cancer cells to facilitate their migration and metastasis.[2][3] Many cancer types, including breast, prostate, and colorectal cancer, overexpress CXCR4 on the cell surface.[3] Its ligand, CXCL12, is highly expressed in organs that are common sites of metastasis, such as the bone marrow, lungs, and liver.[3]
The binding of CXCL12 to CXCR4 triggers a cascade of intracellular signaling events that promote cell survival, proliferation, and, most critically, directed migration (chemotaxis).[1][3] This directed movement allows cancer cells to leave the primary tumor, enter the bloodstream or lymphatic system, and home in on distant organs with high concentrations of CXCL12, where they can form metastatic colonies.[2][3]
Balixafortide: Mechanism of Action as a CXCR4 Antagonist
Balixafortide is a synthetic cyclic peptide that acts as a potent and selective antagonist of the CXCR4 receptor.[4] It binds to CXCR4 with high affinity, competitively inhibiting the binding of the natural ligand, CXCL12.[4] This blockade of the CXCR4/CXCL12 interaction is the core mechanism through which balixafortide exerts its anti-migratory effects.
By preventing CXCL12 from activating CXCR4, balixafortide effectively inhibits the downstream signaling pathways that drive cancer cell migration. Key among these are the phosphatidylinositol 3-kinase (PI3K)/AKT and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[4] Inhibition of these pathways leads to a reduction in the cellular machinery responsible for cell motility, ultimately blocking the chemotactic response of cancer cells to a CXCL12 gradient.
Quantitative Analysis of Balixafortide's Potency
The efficacy of balixafortide has been demonstrated in various preclinical studies. Its high affinity for the CXCR4 receptor and its ability to inhibit downstream signaling pathways are key indicators of its potency.
| Parameter | Value | Cell Line(s) | Reference |
| CXCR4 Binding Affinity (IC50) | < 10 nM | Not specified | [1] |
| β-arrestin Recruitment Inhibition (IC50) | < 10 nM | Not specified | [1] |
| Calcium Flux Inhibition (IC50) | < 10 nM | Not specified | [1] |
| pERK / pAKT Signaling Inhibition (IC50) | < 200 nM | Namalwa (lymphoma) | [1] |
| pERK / pAKT Signaling Inhibition (IC50) | < 400 nM | Jurkat (lymphoma) | [1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Preclinical studies have also demonstrated that balixafortide potently inhibits SDF-1 dependent chemotaxis of MDA-MB-231 breast cancer cells and VEGF alpha-induced migration of endothelial cells.[1][4] Furthermore, a balixafortide analogue, POL5551, in combination with eribulin, showed enhanced inhibition of metastases in murine models of triple-negative breast cancer.[3]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the inhibitory effect of balixafortide on cancer cell migration.
Transwell Migration (Boyden Chamber) Assay
This assay is a standard method for evaluating the chemotactic response of cancer cells.
Objective: To quantify the inhibition of CXCL12-induced cancer cell migration by balixafortide.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Balixafortide (TFA)
-
Recombinant human CXCL12/SDF-1α
-
Transwell inserts (8.0 µm pore size)
-
24-well plates
-
Serum-free cell culture medium
-
Cell culture medium with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet stain (0.1%)
-
Cotton swabs
Protocol:
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
Harvest cells using trypsin and resuspend in serum-free medium at a concentration of 1 x 106 cells/mL.
-
-
Inhibitor Treatment:
-
Pre-incubate the cell suspension with various concentrations of balixafortide (e.g., 1 nM to 1000 nM) for 30-60 minutes at 37°C.
-
Include a vehicle control (e.g., DMSO).
-
-
Assay Setup:
-
Add 600 µL of serum-free medium containing a predetermined optimal concentration of CXCL12 (e.g., 100 ng/mL) to the lower chamber of the 24-well plate.
-
Add 600 µL of serum-free medium without CXCL12 to negative control wells.
-
Add 100 µL of the pre-treated cell suspension (1 x 105 cells) to the upper chamber of the Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a duration optimized for the specific cell line's migratory capacity (typically 4-24 hours).
-
-
Quantification:
-
After incubation, carefully remove the Transwell inserts.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.
-
Stain the migrated cells with 0.1% crystal violet for 10 minutes.
-
Thoroughly wash the inserts with water and allow them to air dry.
-
Elute the crystal violet from the stained cells using a destaining solution (e.g., 10% acetic acid).
-
Measure the absorbance of the eluted stain at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of migrated cells.
-
Alternatively, migrated cells can be imaged under a microscope and counted in several random fields to determine the average number of migrated cells per field.
-
Western Blot for Signaling Pathway Analysis
Objective: To determine if balixafortide inhibits the CXCL12-induced phosphorylation of key signaling proteins like AKT and ERK.
Protocol:
-
Cell Culture and Treatment:
-
Culture cancer cells to 70-80% confluency and then starve in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of balixafortide for 1-2 hours.
-
Stimulate the cells with CXCL12 (e.g., 100 ng/mL) for 15-30 minutes. Include an unstimulated control.
-
-
Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a protein assay kit (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK overnight at 4°C.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponding to the phosphorylated proteins relative to the total proteins indicates the level of pathway activation.
-
Visualizations
CXCR4 Signaling Pathway and Inhibition by Balixafortide
Caption: The CXCR4 signaling pathway, initiated by CXCL12 binding, leads to cancer cell migration. Balixafortide inhibits this by blocking the receptor.
Experimental Workflow for Transwell Migration Assay
Caption: Workflow of a Transwell migration assay to evaluate the inhibitory effect of balixafortide on cancer cell chemotaxis.
Logical Relationship of Balixafortide's Action
Caption: Logical flow from balixafortide's binding to CXCR4 to the ultimate inhibition of cancer cell migration.
Conclusion
Balixafortide is a potent and selective CXCR4 antagonist that effectively inhibits the migration of cancer cells by blocking the CXCR4/CXCL12 signaling axis. Its high affinity for the receptor and its ability to suppress key downstream signaling pathways underscore its potential as a valuable therapeutic agent in oncology. The experimental protocols and visualizations provided in this guide offer a framework for researchers and drug development professionals to further investigate and understand the anti-metastatic properties of balixafortide and similar CXCR4 inhibitors. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic benefits of balixafortide in various cancer types.
References
- 1. Facebook [cancer.gov]
- 2. A CXCR4 inhibitor (balixafortide) enhances docetaxel-mediated anti-tumor activity in a murine model of prostate cancer bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CXCR4 antagonists for treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
The Role of the Trifluoroacetic Acid Salt in the CXCR4 Antagonist Balixafortide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balixafortide (B605907) (formerly POL6326) is a potent and highly selective peptidic antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] As a key regulator of cell trafficking, the CXCR4 receptor, in conjunction with its ligand CXCL12 (stromal cell-derived factor-1 or SDF-1), is implicated in the progression of various cancers, including breast and prostate cancer.[3][4] Balixafortide functions by blocking the CXCL12/CXCR4 signaling axis, thereby inhibiting tumor growth and metastasis, and sensitizing cancer cells to chemotherapy.[1][3] This document provides a technical guide to the function of Balixafortide, with a particular focus on the role of its trifluoroacetic acid (TFA) salt form, a common counterion in synthetic peptides.
The Function of the Trifluoroacetic Acid Salt
In the context of synthetic peptide-based active pharmaceutical ingredients (APIs) like Balixafortide, the trifluoroacetic acid salt is primarily a consequence of the manufacturing and purification process.[5][6][7] Trifluoroacetic acid is a strong acid widely used in solid-phase peptide synthesis (SPPS) for the cleavage of the completed peptide chain from the resin support.[5][7] It is also frequently employed as an ion-pairing agent during reversed-phase high-performance liquid chromatography (RP-HPLC) for purification.[5]
The presence of the TFA counterion can influence several physicochemical properties of the peptide, including:
-
Solubility: The TFA salt form can impact the solubility of the peptide in various solvents. For research purposes, Balixafortide TFA salt is soluble in DMSO and water.[5]
-
Stability: The choice of counterion can affect the stability of the peptide during storage and formulation. This compound salt is recommended to be stored at -20°C for long-term stability.[6]
-
Lyophilization: Acetate (B1210297) salts are often preferred in later-stage drug development as they can result in a better lyophilized cake, whereas TFA salts can sometimes produce a "fluffy" and difficult-to-handle product.[5]
While TFA salts are common in early-phase research, regulatory bodies may view them with more scrutiny than other salts like acetate or hydrochloride due to potential toxicity concerns at high concentrations.[1][7] However, several FDA-approved peptide drugs are formulated as TFA salts, indicating that their use is not a barrier to clinical application, provided that safety and efficacy are thoroughly demonstrated.[1][5] For Balixafortide, the TFA salt is the form available for preclinical and research use.[5][6]
Mechanism of Action and Signaling Pathway
Balixafortide exerts its therapeutic effect by competitively binding to the CXCR4 receptor, thereby preventing the binding of its natural ligand, CXCL12.[3] The binding of CXCL12 to CXCR4 activates several downstream signaling pathways that promote cell survival, proliferation, and migration. By inhibiting this interaction, Balixafortide effectively blocks these pro-tumorigenic signals.
The CXCR4 signaling cascade is multifaceted and involves multiple key downstream effectors. The diagram below illustrates the primary pathways inhibited by Balixafortide.
Caption: CXCR4 Signaling Pathway and Balixafortide Inhibition.
Preclinical and Clinical Data
Balixafortide has been evaluated in both preclinical models and clinical trials, primarily in combination with other chemotherapeutic agents. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Activity of Balixafortide
| Assay | Cell Line | IC50 | Reference |
| CXCR4 Antagonism | - | < 10 nM | [6] |
| β-arrestin Recruitment | - | < 10 nM | [6] |
| Calcium Flux | - | < 10 nM | [6] |
| Chemotaxis | MDA-MB-231 (Breast Cancer) | < 20 nM | [6] |
| Chemotaxis | Namalwa (Lymphoma) | < 10 nM | [6] |
| Chemotaxis | Jurkat (Leukemia) | < 10 nM | [6] |
| pERK/pAKT Signaling | Namalwa (Lymphoma) | < 200 nM | [6] |
| pERK/pAKT Signaling | Jurkat (Leukemia) | < 400 nM | [6] |
Table 2: Pharmacokinetic Properties of Balixafortide
| Parameter | Species | Value | Reference |
| Plasma Protein Binding | Human | 32% | [8] |
| Plasma Protein Binding | Mouse | 35% | [8] |
| Plasma Protein Binding | Rat | 32% | [8] |
| Terminal Half-life (t1/2) | Mouse, Dog, Monkey | 0.3 - 1.7 hours | [8] |
| Terminal Half-life (t1/2) | Healthy Human Volunteers | 5 - 9 hours | [8] |
| Terminal Half-life (t1/2) | Metastatic Breast Cancer Patients | 7 - 15 hours | [8] |
Table 3: Efficacy of Balixafortide in Combination with Eribulin (B193375) in HER2-Negative Breast Cancer
| Study | Population | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) | Reference |
| Phase 1 (NCT01837095) | 2nd to 4th line therapy | 38% | 67% | [9] |
| Phase 3 (FORTRESS; NCT03786094) | 3rd line and later therapy | 13.0% (vs. 13.7% for eribulin alone) | 16.7% (vs. 19.6% for eribulin alone) | [10] |
The FORTRESS trial did not meet its primary endpoint of improving the objective response rate compared to eribulin monotherapy.[10]
Table 4: Common Treatment-Emergent Adverse Events (Any Grade) in the Phase 1 Trial (NCT01837095)
| Adverse Event | Frequency (n=56) |
| Fatigue | 79% |
| Neutropenia | 57% |
| Infusion-related reactions | 48% |
| Alopecia | 46% |
| Constipation | 46% |
| Nausea | 45% |
Data from Pernas S, et al. The Lancet Oncology. 2018.
Experimental Protocols
Detailed experimental protocols for the characterization of Balixafortide are proprietary. However, the following sections describe generalized methodologies for the key assays used to evaluate CXCR4 antagonists.
Calcium Mobilization Assay
This assay measures the ability of an antagonist to inhibit the transient increase in intracellular calcium concentration induced by CXCL12 binding to CXCR4.
Caption: Calcium Mobilization Assay Workflow.
Chemotaxis Assay
This assay assesses the ability of an antagonist to block the migration of cancer cells towards a CXCL12 gradient. The Boyden chamber or transwell assay is a common method.
Caption: Chemotaxis Assay Workflow (Boyden Chamber).
Conclusion
Balixafortide is a well-characterized CXCR4 antagonist with demonstrated preclinical and clinical activity. The trifluoroacetic acid salt form is a result of its synthetic and purification process and is the form used in research and early development. While the TFA counterion can influence the physicochemical properties of the peptide, it has not precluded its clinical investigation. The extensive data gathered on Balixafortide's mechanism of action, pharmacokinetics, and clinical efficacy and safety provide a strong foundation for its continued evaluation as a potential therapeutic agent in oncology. Further studies are warranted to explore its potential in other indications and in combination with other novel therapies.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]
- 3. A CXCR4 inhibitor (balixafortide) enhances docetaxel-mediated anti-tumor activity in a murine model of prostate cancer bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Balixafortide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Chemistry, manufacturing and controls (CMC) – REVIVE [revive.gardp.org]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. Polyphor balixafortide fails in late-stage breast cancer study [clinicaltrialsarena.com]
Methodological & Application
Application Notes and Protocols for In Vivo Study of Balixafortide TFA in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balixafortide TFA is a potent and selective antagonist of the CXCR4 receptor, a key mediator in cancer progression, metastasis, and therapy resistance.[1][2][3] The CXCL12/CXCR4 signaling axis plays a crucial role in the crosstalk between tumor cells and their microenvironment, promoting tumor growth, invasion, angiogenesis, and the retention of cancer cells in protective niches like the bone marrow.[2][4][5] Antagonism of CXCR4 has been shown to sensitize cancer cells to chemotherapy and reduce tumor growth and metastatic burden.[2] Balixafortide has demonstrated anti-tumor activity by inhibiting pERK/pAKT signaling in cancer cells and has favorable absorption, distribution, metabolism, and excretion (ADME) properties in mice.[1][3][6]
This document provides a detailed protocol for an in vivo study of this compound in a murine model of prostate cancer bone metastasis. The protocol is based on established methodologies and provides a framework for evaluating the anti-tumor efficacy of this compound, both as a single agent and in combination with chemotherapy.
Mechanism of Action: CXCR4 Signaling Pathway
The binding of the chemokine CXCL12 to its receptor CXCR4 activates multiple downstream signaling pathways that are crucial for cancer cell survival, proliferation, and migration.[5][7] Balixafortide acts as a competitive inhibitor, blocking CXCL12 from binding to CXCR4 and thereby inhibiting these downstream effects.
References
- 1. spectralinvivo.com [spectralinvivo.com]
- 2. niehs.nih.gov [niehs.nih.gov]
- 3. IHC Protocol for Mouse Tissue Sections - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [en.bio-protocol.org]
- 5. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [bio-protocol.org]
- 6. sevenhillsbioreagents.com [sevenhillsbioreagents.com]
- 7. Immunohistochemistry Protocols | National Institute of Environmental Health Sciences [niehs.nih.gov]
Preparation of Balixafortide TFA Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of a Balixafortide trifluoroacetate (B77799) (TFA) stock solution using dimethyl sulfoxide (B87167) (DMSO). Balixafortide is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4), a key mediator in cancer progression and immune cell trafficking. Accurate and consistent preparation of stock solutions is critical for reproducible experimental results in drug development and life science research. This guide includes information on the chemical properties of Balixafortide TFA, a step-by-step protocol for solubilization, storage recommendations, and guidance on preparing working solutions for in vitro and in vivo applications.
Introduction
Balixafortide (also known as POL6326) is a synthetic cyclic peptide that acts as a powerful and selective inhibitor of the CXCR4 receptor.[1] The binding of the natural ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12), to CXCR4 activates downstream signaling pathways that are crucial for cell migration, proliferation, and survival.[2][3] Dysregulation of the CXCL12/CXCR4 axis is implicated in the pathology of various diseases, including cancer, where it promotes tumor growth and metastasis. Balixafortide exerts its therapeutic potential by blocking this interaction. For laboratory research, Balixafortide is often supplied as a trifluoroacetate (TFA) salt, which can impact its handling and molecular weight calculations. This protocol outlines the necessary steps to ensure the accurate and effective preparation of this compound stock solutions in DMSO.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation.
| Property | Value | Source |
| Synonyms | POL6326 TFA | [1] |
| Molecular Formula (TFA salt) | C90H121F9N24O27S2 | [4] |
| Molecular Weight (TFA salt) | 2206.20 g/mol (Note: This can vary slightly between batches) | [4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO (up to 100 mg/mL) and water (up to 100 mg/mL) | [4] |
| Mechanism of Action | Selective CXCR4 antagonist, IC50 < 10 nM | [1] |
Note on TFA Salts: Balixafortide is supplied as a TFA salt. It is important to note that TFA is a strong acid and appropriate safety precautions should be taken.[5][6][7] Always handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or opaque polypropylene (B1209903) or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Optional: Sonicator
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol provides a step-by-step guide to preparing a 10 mM stock solution of this compound.
Calculation:
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
For 1 mL (0.001 L) of a 10 mM stock solution, using a molecular weight of 2206.20 g/mol :
Mass (mg) = 10 mmol/L x 0.001 L x 2206.20 g/mol = 22.06 mg
Procedure:
-
Acclimatize: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh out the desired amount of this compound powder (e.g., 22.06 mg for 1 mL of a 10 mM solution) in a sterile vial.
-
Solvent Addition: Add the calculated volume of high-purity DMSO (e.g., 1 mL) to the vial containing the powder. It is recommended to use newly opened DMSO to ensure it is anhydrous, as moisture can affect compound stability.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If the compound does not fully dissolve, brief sonication in a water bath may be used to aid dissolution.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled vials.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][8] Protect from light.
Preparation of Working Solutions
For In Vitro Assays:
For cellular assays, the DMSO concentration should typically be kept below 0.5% to avoid cytotoxicity.
Example: Preparing a 100 nM working solution from a 10 mM stock:
-
Perform a serial dilution. For instance, first, dilute the 10 mM stock solution 1:100 in cell culture medium to obtain a 100 µM intermediate solution.
-
Then, dilute the 100 µM intermediate solution 1:1000 in cell culture medium to achieve a final concentration of 100 nM.
For In Vivo Studies:
For animal studies, the stock solution is often diluted in a vehicle suitable for injection.
Example: Preparing a dosing solution for a 5 mg/kg dose:
-
If the stock solution is 10 mM (22.06 mg/mL), and the desired dose is 5 mg/kg for a 20 g mouse (0.02 kg), the total dose per mouse is 0.1 mg.
-
The volume of the stock solution needed is: (0.1 mg) / (22.06 mg/mL) = 0.0045 mL or 4.5 µL.
-
This small volume would then be diluted in an appropriate vehicle (e.g., saline, PBS with a co-solvent like PEG300 or Tween-80) to a suitable injection volume (e.g., 100 µL).
Visualization of the CXCR4 Signaling Pathway
Balixafortide functions by inhibiting the CXCL12-induced signaling cascade through CXCR4. The following diagram illustrates the key pathways involved.
Summary and Best Practices
-
Purity of Reagents: Use high-purity, anhydrous DMSO for preparing stock solutions to ensure the stability and solubility of this compound.
-
Accurate Measurements: Utilize calibrated equipment for weighing the compound and measuring the solvent to ensure the final concentration is accurate.
-
Avoid Contamination: Employ sterile techniques throughout the process to prevent microbial contamination, especially for solutions intended for cell-based assays.
-
Storage: Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C and protect from light.
-
Safety: Always handle this compound and DMSO in a well-ventilated area, wearing appropriate personal protective equipment. Review the Safety Data Sheet (SDS) for TFA for specific handling precautions.[5][6][7]
By adhering to this detailed protocol, researchers can ensure the consistent and accurate preparation of this compound stock solutions, leading to more reliable and reproducible experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 3. The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. carlroth.com [carlroth.com]
- 6. carlroth.com [carlroth.com]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 8. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for Balixafortide TFA in Prostate Cancer Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of Balixafortide TFA in preclinical mouse models of prostate cancer, particularly in combination with the chemotherapeutic agent docetaxel (B913). The protocols are based on established preclinical studies and aim to ensure reproducibility and accuracy in experimental design.
Overview and Mechanism of Action
Balixafortide is a potent and selective antagonist of the CXCR4 receptor. The CXCR4/CXCL12 signaling axis plays a pivotal role in prostate cancer progression, particularly in the process of metastasis to the bone. By binding to CXCR4, Balixafortide inhibits the downstream signaling pathways that promote cancer cell survival, proliferation, and migration.
Docetaxel is a taxane-based chemotherapeutic agent that functions by stabilizing microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis of cancer cells.
The combination of Balixafortide and docetaxel has demonstrated synergistic efficacy in preclinical models of metastatic prostate cancer. It is hypothesized that Balixafortide, by mobilizing cancer cells from the protective bone marrow niche, may increase their sensitivity to the cytotoxic effects of docetaxel.
Recommended Dosage and Administration
The following table summarizes the recommended dosages for this compound and Docetaxel in a prostate cancer mouse model, based on a synergistic efficacy study.
| Compound | Dosage | Frequency | Route of Administration |
| This compound | 20 mg/kg | Twice Daily | Subcutaneous (s.c.) |
| Docetaxel | 5 mg/kg | Once Weekly | Intraperitoneal (i.p.) |
Experimental Protocols
Preparation of this compound for Injection
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Heater or sonicator (optional)
Protocol:
-
Prepare the vehicle solution by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Weigh the required amount of this compound powder based on the number and weight of the mice to be treated.
-
Dissolve the this compound powder in the vehicle solution to achieve the desired final concentration for a 20 mg/kg dosage.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
If precipitation or phase separation occurs, gentle heating or sonication can be used to aid dissolution.[1]
-
The final solution should be clear. It is recommended to prepare the solution fresh for each set of injections.
Prostate Cancer Mouse Model and Treatment
This protocol describes the use of a xenograft model with human prostate cancer cells in immunodeficient mice to study bone metastasis.
Animal Model:
-
Species: Severe Combined Immunodeficient (SCID) mice
-
Cell Line: PC3-luc (prostate cancer cell line expressing luciferase)
Tumor Induction:
-
Culture PC3-luc cells under standard conditions.
-
On the day of injection, harvest and resuspend the cells in sterile PBS.
-
Anesthetize the SCID mice.
-
Inject 2 x 10^4 PC3-luc cells in a volume of 20 µL directly into the tibia of each mouse.
Treatment Groups: Divide the mice into four treatment groups:
-
Vehicle Control: Administer the vehicle solution subcutaneously twice daily and a control solution (e.g., PBS) intraperitoneally once weekly.
-
Docetaxel Monotherapy: Administer docetaxel (5 mg/kg) intraperitoneally once weekly and the vehicle solution subcutaneously twice daily.
-
This compound Monotherapy: Administer this compound (20 mg/kg) subcutaneously twice daily and a control solution intraperitoneally once weekly.
-
Combination Therapy: Administer this compound (20 mg/kg) subcutaneously twice daily and docetaxel (5 mg/kg) intraperitoneally once weekly.
Treatment Schedule:
-
Commence treatment on day one post-tumor cell injection.
-
Continue the treatment regimen for the duration of the study (e.g., 29 days).
Monitoring and Endpoints:
-
Tumor Burden: Monitor tumor growth weekly using bioluminescent imaging (BLI).
-
Bone Integrity: At the end of the study, assess bone degradation using radiography.
-
Biomarkers: Collect blood at the end of the study to measure serum levels of relevant biomarkers such as tartrate-resistant acid phosphatase (TRAcP).
Signaling Pathways and Experimental Workflows
CXCR4 Signaling Pathway in Prostate Cancer
The binding of the ligand CXCL12 to the CXCR4 receptor on prostate cancer cells activates several downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. These pathways promote cell survival, proliferation, and migration, contributing to metastasis.
Caption: CXCR4 Signaling Pathway in Prostate Cancer.
Synergistic Mechanism of Balixafortide and Docetaxel
Balixafortide blocks the CXCR4 receptor, thereby inhibiting the pro-survival and pro-migratory signals. Docetaxel induces cell cycle arrest and apoptosis. The combination of these two agents leads to a more potent anti-tumor effect.
Caption: Synergistic Mechanism of Balixafortide and Docetaxel.
Experimental Workflow
The following diagram outlines the key steps in a typical preclinical study evaluating this compound in a prostate cancer mouse model.
Caption: Experimental Workflow Diagram.
References
Application Notes and Protocols: Balixafortide (TFA) and Eribulin Combination Therapy in Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the combination therapy involving Balixafortide (B605907) (TFA), a CXCR4 antagonist, and Eribulin (B193375), a microtubule inhibitor, for the treatment of HER2-negative metastatic breast cancer. It includes detailed protocols based on clinical trial data, summaries of key quantitative outcomes, and visualizations of the underlying biological pathways and experimental workflows.
Introduction
Balixafortide (also known as POL6326) is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3][4] The CXCR4 receptor and its ligand, CXCL12 (or SDF-1), play a crucial role in tumor progression, including proliferation, metastasis, and the creation of a supportive tumor microenvironment.[5][6][7][8][9] By blocking the CXCR4/CXCL12 signaling axis, Balixafortide is thought to sensitize cancer cells to chemotherapy.[9][10][11]
Eribulin mesylate (Halaven®) is a synthetic analog of halichondrin B, a natural product isolated from the marine sponge Halichondria okadai.[12][13] It functions as a microtubule dynamics inhibitor, leading to cell cycle arrest and apoptosis in cancer cells.[12][13][14] Preclinical studies have also suggested that Eribulin can induce vascular remodeling within the tumor microenvironment and may reverse the epithelial-to-mesenchymal transition (EMT), a process associated with metastasis.[12][13][15]
The combination of Balixafortide and Eribulin has been investigated as a potential therapeutic strategy to enhance the anti-tumor effects of Eribulin in patients with heavily pretreated HER2-negative metastatic breast cancer.[9][16]
Signaling Pathways
CXCR4 Signaling Pathway in Breast Cancer
The binding of CXCL12 to the CXCR4 receptor on breast cancer cells activates several downstream signaling pathways that promote tumor growth, invasion, and metastasis. Balixafortide acts by competitively inhibiting this binding.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Balixafortide TFA (1051366-32-5 free base) | CXCR | TargetMol [targetmol.com]
- 4. balixafortide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. mdpi.com [mdpi.com]
- 6. The Signaling Duo CXCL12 and CXCR4: Chemokine Fuel for Breast Cancer Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Signaling Duo CXCL12 and CXCR4: Chemokine Fuel for Breast Cancer Tumorigenesis - ProQuest [proquest.com]
- 8. The Role of chemokine receptor CXCR4 in breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CXCR4 antagonists for treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
- 12. Eribulin - Wikipedia [en.wikipedia.org]
- 13. targetedonc.com [targetedonc.com]
- 14. cancernetwork.com [cancernetwork.com]
- 15. Eribulin Mesylate: Mechanism of Action of a Unique Microtubule Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Balixafortide plus eribulin in HER2-negative metastatic breast cancer: a phase 1, single-arm, dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Balixafortide TFA Efficacy Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balixafortide TFA is a potent and selective peptidic antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The CXCR4 receptor, upon binding its ligand CXCL12 (stromal cell-derived factor-1 or SDF-1), activates intracellular signaling pathways that play a crucial role in various physiological and pathological processes, including cancer progression.[1][2][3][4] The CXCL12/CXCR4 axis is implicated in tumor cell proliferation, survival, angiogenesis, and metastasis.[4][5][6] this compound exerts its therapeutic potential by blocking this interaction, thereby inhibiting the downstream signaling cascades.[7][8][9][10]
These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of this compound in vitro. The described assays are designed to quantify the inhibitory effect of this compound on key cellular processes that are fundamental to cancer progression.
CXCR4 Signaling Pathway and Balixafortide's Point of Intervention
The binding of CXCL12 to CXCR4 triggers a cascade of intracellular signaling events. Balixafortide, as a CXCR4 antagonist, physically blocks this binding, thereby inhibiting downstream signaling.
Data Presentation: In Vitro Efficacy of this compound
This table summarizes the reported in vitro efficacy of this compound from various cell-based assays.
| Assay Type | Cell Line | Parameter | Result | Reference |
| β-arrestin Recruitment | - | IC50 | < 10 nM | [7] |
| Calcium Flux | - | IC50 | < 10 nM | [7] |
| pERK / pAKT Signaling | Namalwa (Lymphoma) | IC50 | < 200 nM | [7] |
| pERK / pAKT Signaling | Jurkat (T-cell leukemia) | IC50 | < 400 nM | [7] |
Experimental Protocols
Cell Migration Assay (Transwell/Boyden Chamber Assay)
This assay quantitatively assesses the ability of this compound to inhibit the chemotactic response of cancer cells towards a CXCL12 gradient.[11]
Workflow for Transwell Migration Assay
Materials:
-
Cancer cell line expressing CXCR4 (e.g., Jurkat, MDA-MB-231)
-
24-well Transwell plates (8 µm pore size)[12]
-
Recombinant human CXCL12
-
This compound
-
Serum-free cell culture medium
-
Complete cell culture medium
-
Crystal Violet staining solution
-
Cotton swabs
Protocol:
-
Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, starve the cells by incubating them in serum-free medium for 12-24 hours.[11]
-
Assay Setup:
-
Inhibitor Treatment: Pre-incubate the cell suspension with various concentrations of this compound or vehicle (DMSO) for 30-60 minutes at 37°C.
-
Cell Seeding: Add 100 µL of the treated cell suspension (1 x 10^5 cells) to the upper chamber of the Transwell inserts.[11]
-
Incubation: Place the inserts into the wells of the 24-well plate and incubate for 4-24 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized for the specific cell line.[11]
-
Removal of Non-migrated Cells: After incubation, carefully remove the Transwell inserts. Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.[11]
-
Staining of Migrated Cells:
-
Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.1% crystal violet for 10 minutes.[11]
-
-
Quantification:
-
Wash the inserts with water and allow them to air dry.
-
Elute the crystal violet stain using a destaining solution (e.g., 10% acetic acid).
-
Measure the absorbance of the eluted stain using a microplate reader at 570 nm.
-
Alternatively, migrated cells can be imaged and counted under a microscope.
-
Cell Proliferation Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[13]
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (DMSO).
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[14]
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
-
Data Acquisition: Gently agitate the plate and measure the absorbance at 570 nm using a microplate reader.[13] The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.[15]
-
Staining:
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[15]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.[15]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[15]
-
-
Flow Cytometry Analysis:
Logical Framework for Efficacy Determination
The following diagram illustrates the logical flow for determining the efficacy of this compound based on the outcomes of the described cell-based assays.
References
- 1. Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors | PLOS One [journals.plos.org]
- 3. Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Balixafortide | C84H118N24O21S2 | CID 138752609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. benchchem.com [benchchem.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Balixafortide tfa in Breast Cancer Chemotaxis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis remains a primary driver of mortality in breast cancer patients. The intricate process of cancer cell dissemination to distant organs is orchestrated by a complex network of signaling molecules, among which the C-X-C chemokine receptor type 4 (CXCR4) and its ligand, stromal cell-derived factor-1 (SDF-1/CXCL12), play a pivotal role. The CXCL12/CXCR4 signaling axis is a key regulator of tumor growth, invasion, and metastasis, making it a compelling target for therapeutic intervention.[1][2] Balixafortide (B605907) tfa (trifluoroacetate), a potent and selective peptidic antagonist of CXCR4, has emerged as a promising agent in this context. These application notes provide a comprehensive overview and detailed protocols for utilizing Balixafortide tfa in chemotaxis assays with breast cancer cells, a critical in vitro method for evaluating the efficacy of CXCR4 inhibitors.
This compound functions by competitively binding to the CXCR4 receptor, thereby inhibiting the downstream signaling cascade initiated by CXCL12. This inhibition effectively abrogates the chemotactic response of breast cancer cells, preventing their migration towards a CXCL12 gradient. Preclinical studies using Balixafortide analogues, such as POL5551, have demonstrated a significant reduction in the migration of breast cancer cells in vitro and a decrease in distant metastasis in vivo.[3] While clinical trials have explored Balixafortide in combination with other chemotherapeutic agents for metastatic breast cancer, detailed in vitro characterization is essential for understanding its mechanism of action and optimizing its therapeutic application.[4][5]
These notes will guide researchers in designing and executing robust chemotaxis experiments to quantify the inhibitory effects of this compound on breast cancer cell migration.
Data Presentation
The following tables summarize the expected quantitative data from a chemotaxis assay evaluating the inhibitory effect of this compound on CXCL12-induced breast cancer cell migration. The data presented here is illustrative and based on the known potency of Balixafortide and its analogues. Researchers should generate their own data following the provided protocols.
Table 1: Dose-Dependent Inhibition of CXCL12-Induced Breast Cancer Cell Migration by this compound
| This compound Concentration (nM) | Mean Number of Migrated Cells (per field) | Standard Deviation | % Inhibition of Migration |
| 0 (Vehicle Control) | 250 | ± 25 | 0% |
| 1 | 200 | ± 20 | 20% |
| 10 | 125 | ± 15 | 50% |
| 50 | 75 | ± 10 | 70% |
| 100 | 50 | ± 8 | 80% |
| 500 | 25 | ± 5 | 90% |
Table 2: IC50 Determination of this compound in Breast Cancer Cell Chemotaxis
| Cell Line | Chemoattractant (CXCL12) | IC50 of this compound (nM) |
| MDA-MB-231 | 100 ng/mL | ~10 nM |
| MCF-7 | 100 ng/mL | ~15 nM |
Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the CXCL12-induced cell migration.
Experimental Protocols
Key Experiment: Boyden Chamber Chemotaxis Assay
This protocol details the methodology for a Boyden chamber (or Transwell) chemotaxis assay to assess the inhibitory effect of this compound on the migration of breast cancer cells towards a CXCL12 gradient.
Materials:
-
Cell Lines: MDA-MB-231 or other breast cancer cell lines expressing CXCR4.
-
Reagents:
-
This compound (lyophilized powder)
-
Recombinant Human CXCL12/SDF-1α
-
Cell Culture Medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Calcein-AM or Crystal Violet stain
-
DMSO (for dissolving this compound)
-
-
Equipment:
-
Boyden chamber inserts (8 µm pore size) and 24-well plates[6]
-
Humidified CO2 incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Microscope (for cell counting if using Crystal Violet)
-
Fluorescence plate reader (if using Calcein-AM)
-
Hemocytometer or automated cell counter
-
Standard laboratory glassware and plasticware
-
Protocol Steps:
-
Cell Culture and Preparation:
-
Culture breast cancer cells (e.g., MDA-MB-231) in appropriate medium supplemented with 10% FBS until they reach 70-80% confluency.
-
Serum-starve the cells for 12-24 hours prior to the assay by replacing the growth medium with serum-free medium. This enhances the chemotactic response to CXCL12.[7]
-
On the day of the experiment, detach the cells using Trypsin-EDTA, wash with PBS, and resuspend in serum-free medium containing 0.1% BSA at a concentration of 1 x 10^6 cells/mL.
-
-
Preparation of this compound and CXCL12:
-
Prepare a stock solution of this compound by dissolving the lyophilized powder in sterile DMSO. Further dilute the stock solution in serum-free medium to achieve the desired final concentrations (e.g., 1 nM to 500 nM).
-
Prepare the chemoattractant solution by diluting recombinant human CXCL12 in serum-free medium to a final concentration of 100 ng/mL.
-
-
Assay Setup:
-
Add 600 µL of the CXCL12 solution to the lower wells of the 24-well plate.
-
For the negative control, add 600 µL of serum-free medium without CXCL12 to separate wells.
-
Pre-incubate the prepared cell suspension with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Carefully place the Boyden chamber inserts into the wells of the 24-well plate.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified CO2 incubator for 4-24 hours. The optimal incubation time should be determined empirically for the specific cell line used.
-
-
Quantification of Cell Migration:
-
Method A: Crystal Violet Staining
-
After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.5% Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of stained cells in several representative fields of view under a microscope.
-
-
Method B: Calcein-AM Staining (Fluorescence-based)
-
After incubation, carefully remove the medium from the upper and lower chambers.
-
Add a Calcein-AM staining solution to the lower chamber and incubate for 30-60 minutes at 37°C.
-
Read the fluorescence of the migrated cells on the bottom of the insert using a fluorescence plate reader.
-
-
-
Data Analysis:
-
Calculate the average number of migrated cells for each condition.
-
Determine the percentage inhibition of migration for each concentration of this compound compared to the vehicle control (cells migrated towards CXCL12 without inhibitor).
-
Plot the percentage inhibition against the log concentration of this compound to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: CXCR4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for the Boyden chamber chemotaxis assay.
Logical Relationship Diagram
Caption: The role of Balixafortide in inhibiting breast cancer metastasis.
References
- 1. CXCR4 antagonists for treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A CXCR4 inhibitor (balixafortide) enhances docetaxel-mediated anti-tumor activity in a murine model of prostate cancer bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CXCR4 Protein Epitope Mimetic Antagonist POL5551 Disrupts Metastasis and Enhances Chemotherapy Effect in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyphor balixafortide fails in late-stage breast cancer study [clinicaltrialsarena.com]
- 5. onclive.com [onclive.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for In Vivo Administration of Balixafortide TFA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the in vivo administration of Balixafortide (B605907) TFA (trifluoroacetate), a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). Balixafortide disrupts the interaction between CXCR4 and its ligand, CXCL12 (also known as SDF-1), a key pathway implicated in tumor proliferation, metastasis, and the protective tumor microenvironment.[1][2]
Mechanism of Action: Targeting the CXCR4/CXCL12 Axis
Balixafortide is a cyclic peptide that acts as a competitive antagonist of CXCR4.[2] The binding of CXCL12 to CXCR4 on cancer cells triggers a cascade of intracellular signaling pathways that promote cell survival, proliferation, and migration.[1] By blocking this interaction, Balixafortide can inhibit tumor growth and sensitize cancer cells to the effects of chemotherapy.[1][3]
CXCR4 Signaling Pathway
Quantitative Data from Preclinical In Vivo Studies
The following tables summarize quantitative data from a preclinical study of Balixafortide in a murine model of prostate cancer bone metastasis.
Table 1: In Vivo Administration Protocol for Balixafortide in a Murine Prostate Cancer Model [1][3]
| Parameter | Details |
| Drug | Balixafortide (BLX) |
| Animal Model | SCID mice |
| Tumor Model | Intratibial injection of PC-3 luciferase-labeled cells |
| Administration Route | Subcutaneous (s.c.) |
| Dosage | 20 mg/kg |
| Frequency | Twice daily |
| Vehicle | 1% DMSO in PBS |
| Duration | 29 days |
| Combination Therapy | Docetaxel (5 mg/kg, intraperitoneal, weekly) |
Table 2: Efficacy of Balixafortide in Combination with Docetaxel in a Murine Prostate Cancer Model [1][3]
| Treatment Group | Mean Tumor Burden (Day 29) | % Reduction in Tumor Growth (vs. Vehicle) | Incidence of Osteolytic Lesions |
| Vehicle | - | - | 80% (12/15) |
| Docetaxel (5 mg/kg) | - | - | 80% (12/15) |
| Balixafortide (20 mg/kg) | - | - | 86.7% (13/15) |
| Combination | >70% reduction vs. Docetaxel alone | >70% | 71.4% (10/14) |
Experimental Protocols
This section provides a detailed methodology for an in vivo experiment to evaluate the efficacy of Balixafortide in a murine model of prostate cancer bone metastasis, based on a published study.[1][3]
Experimental Workflow for In Vivo Efficacy Study
Materials
-
Balixafortide TFA
-
Vehicle: 1% DMSO in PBS
-
PC-3 human prostate cancer cells (luciferase-labeled)
-
Male SCID mice (6-8 weeks old)
-
Cell culture reagents (e.g., RPMI-1640, FBS, penicillin-streptomycin)
-
Matrigel (optional, for enhancing tumor take)
-
Docetaxel
-
Bioluminescent imaging system
-
Standard laboratory equipment for cell culture and animal handling
Procedure
-
Cell Culture and Preparation:
-
Culture PC-3 luciferase-labeled cells in appropriate media until they reach the desired confluence.
-
On the day of injection, harvest the cells and resuspend them in sterile PBS at a concentration of 2 x 10^4 cells in 20 µL.[1]
-
-
Tumor Cell Implantation:
-
Anesthetize the SCID mice.
-
Inject 2 x 10^4 PC-3 cells in 20 µL of PBS directly into the tibia of each mouse.[1]
-
-
Animal Grouping and Treatment:
-
Allow the tumors to establish for a designated period (e.g., until detectable by bioluminescence).
-
Randomly assign the mice to four treatment groups:
-
Initiate treatment on day one and continue for 29 days.[1]
-
-
Tumor Burden Monitoring:
-
Monitor tumor growth weekly using bioluminescent imaging.[1]
-
Quantify the bioluminescent signal to determine the tumor burden in each animal.
-
-
Endpoint and Data Analysis:
Disclaimer
These application notes are intended for research purposes only and are based on published preclinical data. The provided protocols should be adapted and optimized by the end-user for their specific experimental conditions and animal models. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
References
- 1. A CXCR4 inhibitor (balixafortide) enhances docetaxel-mediated anti-tumor activity in a murine model of prostate cancer bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. balixafortide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. A CXCR4 inhibitor (balixafortide) enhances docetaxel-mediated antitumor activity in a murine model of prostate cancer bone metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying CXCR4 Downstream Signaling with Balixafortide TFA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Balixafortide TFA, a potent and selective CXCR4 antagonist, to study its effects on the downstream signaling pathways involving phosphorylated ERK (pERK) and phosphorylated AKT (pAKT).
Introduction
The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor that, upon binding its ligand CXCL12 (SDF-1), activates multiple intracellular signaling cascades crucial for cell survival, proliferation, and migration.[1][2] Two key downstream pathways activated by CXCR4 are the Ras/Raf/MEK/ERK (MAPK) and the PI3K/AKT pathways.[3][4] Dysregulation of the CXCL12/CXCR4 axis is implicated in the progression and metastasis of various cancers.[5][6]
Balixafortide (also known as POL6326) is a peptidic CXCR4 antagonist that effectively blocks the binding of CXCL12 to CXCR4.[7] This inhibition prevents the subsequent activation of downstream effectors, including the phosphorylation of ERK and AKT.[1] These application notes detail the protocols for assessing the inhibitory effect of Balixafortide on pERK and pAKT levels in cancer cell lines using Western blotting and flow cytometry.
Data Presentation
The inhibitory activity of Balixafortide on CXCR4 and downstream pERK/pAKT signaling is summarized in the table below. This data is crucial for designing experiments with appropriate concentration ranges.
| Target/Effect | Cell Line | Method | IC50 | Reference |
| CXCR4 Binding | - | Radioligand Binding Assay | < 10 nM | [7] |
| pERK/pAKT Signaling | Namalwa (Burkitt's lymphoma) | Not Specified | < 200 nM | [7] |
| pERK/pAKT Signaling | Jurkat (T-cell leukemia) | Not Specified | < 400 nM | [7] |
Visualized Signaling Pathway and Workflows
CXCR4 Downstream Signaling Pathway
Caption: CXCR4 signaling cascade leading to the phosphorylation of AKT and ERK.
Experimental Workflow for pERK/pAKT Analysis
Caption: Workflow for assessing Balixafortide's inhibition of pERK/pAKT.
Logical Framework of the Study
Caption: Logical flow of the experimental design and expected outcomes.
Experimental Protocols
The following are detailed protocols for measuring pERK and pAKT inhibition by this compound using Western blotting and flow cytometry.
Protocol 1: Western Blot Analysis of pERK and pAKT
This protocol is designed to assess the dose-dependent inhibition of CXCL12-induced ERK and AKT phosphorylation by Balixafortide.
Materials:
-
Cell Lines: Namalwa, Jurkat, or other cancer cell lines expressing CXCR4.
-
This compound: Prepare stock solutions in sterile DMSO.
-
Recombinant Human CXCL12/SDF-1α: For stimulation.
-
Reagents for Cell Culture: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-pERK1/2 (Thr202/Tyr204), Rabbit anti-ERK1/2, Rabbit anti-pAKT (Ser473), Rabbit anti-AKT, and an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Reagents for SDS-PAGE and Western Blotting: Acrylamide solutions, PVDF membrane, transfer buffer, TBS-T, blocking buffer (5% BSA or non-fat milk in TBS-T), ECL substrate.
Procedure:
-
Cell Culture and Serum Starvation:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours in a serum-free medium to reduce basal levels of pERK and pAKT.
-
-
Balixafortide Treatment and CXCL12 Stimulation:
-
Pre-incubate the serum-starved cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 200, 400 nM) for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with CXCL12 (e.g., 100 ng/mL) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pERK, pAKT, total ERK, total AKT, and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the pERK and pAKT signals to their respective total protein levels and the loading control.
-
Plot the normalized data against the Balixafortide concentration to determine the IC50.
-
Protocol 2: Flow Cytometry Analysis of pERK and pAKT
This protocol allows for the quantification of pERK and pAKT levels at the single-cell level.
Materials:
-
Cell Lines, this compound, and CXCL12: As described in the Western blot protocol.
-
Fixation Buffer: e.g., 4% paraformaldehyde.
-
Permeabilization Buffer: e.g., ice-cold 90% methanol (B129727) or a commercial permeabilization buffer.
-
Staining Buffer: PBS with 1-2% BSA.
-
Fluorochrome-conjugated Antibodies: PE-conjugated anti-pERK1/2 (Thr202/Tyr204) and APC-conjugated anti-pAKT (Ser473), or other suitable fluorochromes.
-
Isotype Controls: Fluorochrome-matched isotype control antibodies.
Procedure:
-
Cell Culture, Starvation, and Treatment:
-
Follow steps 1 and 2 from the Western blot protocol. Ensure cells are in a single-cell suspension.
-
-
Fixation and Permeabilization:
-
After stimulation, immediately fix the cells with fixation buffer for 10-15 minutes at room temperature.
-
Permeabilize the cells by adding ice-cold methanol and incubating for 30 minutes on ice or at -20°C.
-
-
Staining:
-
Wash the cells with staining buffer.
-
Stain the cells with the fluorochrome-conjugated anti-pERK and anti-pAKT antibodies (or isotype controls) for 30-60 minutes at room temperature, protected from light.
-
-
Flow Cytometry Acquisition:
-
Wash the cells and resuspend them in staining buffer.
-
Acquire the data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-20,000) per sample.
-
-
Data Analysis:
-
Gate on the cell population of interest based on forward and side scatter.
-
Analyze the median fluorescence intensity (MFI) for the pERK and pAKT channels.
-
Compare the MFI of Balixafortide-treated samples to the stimulated control to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the Balixafortide concentration to calculate the IC50.
-
These protocols provide a robust framework for investigating the inhibitory effects of this compound on CXCR4-mediated pERK and pAKT signaling. Adherence to these detailed methods will enable researchers to generate reliable and reproducible data for their studies in cancer biology and drug development.
References
- 1. Clinical significance of pAkt and pErk1/2 expression in early-stage breast cancer patients treated with anthracycline-based adjuvant chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Proliferation and AKT activity biomarker analyses after Capivasertib (AZD5363) treatment of patients with ER+ invasive breast cancer (STAKT) -ORCA [orca.cardiff.ac.uk]
- 5. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 6. Pharmacological targeting of CXCL12/CXCR4 signaling in prostate cancer bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. binasss.sa.cr [binasss.sa.cr]
Application Notes: Assessing the Inhibitory Effect of Balixafortide TFA on CXCR4-Mediated Calcium Flux
Introduction
Balixafortide TFA, also known as POL6326, is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] CXCR4 is a G protein-coupled receptor (GPCR) that, upon binding to its natural ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), initiates a signaling cascade that leads to a transient increase in intracellular calcium concentration ([Ca2+]i).[3][4] This process, known as calcium flux or mobilization, is a critical downstream event in CXCR4-mediated cellular responses, including chemotaxis, cell survival, and proliferation.[3] this compound exerts its therapeutic effects by blocking the binding of CXCL12 to CXCR4, thereby inhibiting these downstream signaling pathways.[5][6] These application notes provide a detailed protocol for assessing the inhibitory activity of this compound on CXCL12-induced calcium flux in CXCR4-expressing cells.
Principle of the Assay
This assay utilizes a fluorescent calcium indicator dye that can be loaded into cells. These dyes exhibit a significant increase in fluorescence intensity upon binding to free calcium ions. In CXCR4-expressing cells, stimulation with CXCL12 will trigger the release of calcium from intracellular stores, leading to a rapid increase in the fluorescence signal.[7] When the cells are pre-incubated with this compound, the binding of CXCL12 to CXCR4 is blocked, resulting in an attenuation of the calcium flux. The potency of this compound can be quantified by measuring the reduction in the fluorescence signal at various concentrations of the compound, from which an IC50 value (the concentration of an inhibitor where the response is reduced by half) can be determined. This compound has been shown to block calcium flux with an IC50 of less than 10 nM.[1][2]
Data Presentation
Table 1: Illustrative Quantitative Data for this compound Inhibition of CXCL12-Induced Calcium Flux
| This compound Concentration (nM) | Peak Fluorescence Intensity (RFU) | % Inhibition |
| 0 (Vehicle Control) | 55,000 | 0% |
| 0.1 | 49,500 | 10% |
| 1 | 38,500 | 30% |
| 5 | 24,750 | 55% |
| 10 | 16,500 | 70% |
| 50 | 8,250 | 85% |
| 100 | 5,500 | 90% |
| IC50 (nM) | < 10 |
Note: The data presented in this table is for illustrative purposes and may not represent actual experimental results. The IC50 value is based on published data.[1][2]
Experimental Protocols
Materials and Reagents
-
Cell Line: A cell line endogenously or recombinantly expressing human CXCR4 (e.g., CHO-K1, HEK-293, or Jurkat cells).
-
Cell Culture Medium: Appropriate growth medium for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
This compound: To be dissolved in a suitable solvent such as DMSO to prepare a stock solution.
-
CXCL12 (SDF-1α): Recombinant human CXCL12 to be used as the agonist.
-
Calcium-Sensitive Fluorescent Dye: Fluo-4 AM, Fluo-3 AM, or a similar dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid: (Optional) An anion-exchange inhibitor that can reduce the leakage of the fluorescent dye from the cells.
-
96-well or 384-well black-wall, clear-bottom microplates.
-
Fluorescence Imaging Plate Reader (FLIPR) or a similar instrument capable of kinetic fluorescence measurements with automated liquid handling.
Experimental Workflow
-
Cell Culture and Plating:
-
Culture CXCR4-expressing cells in appropriate growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
On the day before the assay, harvest the cells and seed them into a 96-well or 384-well black-wall, clear-bottom microplate at an optimized density to achieve a confluent monolayer on the day of the experiment.
-
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to create a range of working concentrations.
-
Prepare a stock solution of CXCL12 in assay buffer. The final concentration used for stimulation should be at the EC80 (the concentration that gives 80% of the maximal response) to ensure a robust signal for inhibition.
-
Prepare the fluorescent dye loading solution according to the manufacturer's instructions. This may include the addition of probenecid.
-
-
Dye Loading:
-
Remove the cell culture medium from the wells.
-
Add the dye loading solution to each well and incubate the plate at 37°C for 1 hour in the dark.
-
-
Compound Addition (Antagonist Pre-incubation):
-
After incubation, gently wash the cells with assay buffer to remove excess dye.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (assay buffer with the same percentage of DMSO used for the compound dilutions).
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Measurement of Calcium Flux:
-
Place the microplate into the FLIPR instrument.
-
Set the instrument to record a baseline fluorescence reading for a short period (e.g., 10-20 seconds).
-
The instrument will then automatically add the CXCL12 solution to all wells simultaneously to stimulate the cells.
-
Continue to record the fluorescence intensity kinetically for a period of 2-5 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
The percentage of inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = 100 * (1 - (ΔRFU_compound - ΔRFU_min) / (ΔRFU_max - ΔRFU_min)) where:
-
ΔRFU_compound is the response in the presence of the inhibitor.
-
ΔRFU_max is the response with CXCL12 alone (vehicle control).
-
ΔRFU_min is the response of unstimulated cells (or cells with a maximal concentration of inhibitor).
-
-
Plot the % inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualization
Caption: CXCR4 signaling pathway leading to calcium flux.
Caption: Experimental workflow for the calcium flux assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. genscript.com [genscript.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. Evaluation of SDF-1/CXCR4-induced Ca2+ signaling by fluorometric imaging plate reader (FLIPR) and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ion Chromatography Analysis of Trifluoroacetic Acid in Peptide Drugs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of residual trifluoroacetic acid (TFA) in peptide drug substances using ion chromatography (IC). Trifluoroacetic acid is a common counterion used during solid-phase peptide synthesis (SPPS) and purification.[1][2] However, due to its potential toxicity, it is a critical quality attribute to be monitored and controlled in the final peptide drug product.[2][3][4] Ion chromatography with suppressed conductivity detection offers a sensitive, simple, and automatable method for the determination of TFA and other anions in peptide formulations.[3][4]
Overview of the Ion Chromatography Method
Ion chromatography is a powerful technique for the determination of ionic species. The separation mechanism is based on the exchange of sample ions with ions in the eluent on a stationary phase functionalized with ion-exchange groups.[3] For TFA analysis, an anion-exchange column is employed. Following separation, the eluent passes through a suppressor, which reduces the background conductivity of the eluent and enhances the signal of the analyte ions, leading to improved signal-to-noise ratios.[3] This methodology allows for the sensitive detection of TFA, often at the mg/L level, with minimal sample preparation.[3]
Quantitative Data Summary
The following tables summarize the performance characteristics of various ion chromatography methods for the analysis of trifluoroacetic acid.
Table 1: Method Performance Characteristics
| Parameter | Method 1 | Method 2 |
| Column | IonPac AS14 | High-capacity anion-exchange |
| Eluent | 3.5 mM Sodium Carbonate / 0.8 mM Sodium Bicarbonate | 4-step KOH gradient |
| Detection | Suppressed Conductivity | Suppressed Conductivity |
| Limit of Detection (LOD) | Not explicitly stated, but detects at mg/L level[3] | < 90 ng/mL[4] |
| Limit of Quantitation (LOQ) | Not explicitly stated | 0.05 mg[5] |
| Linearity (r) | Not explicitly stated | 0.9992[5] |
| Recovery | > 90%[3] | Not explicitly stated |
Table 2: Example of TFA Content in Peptide Samples
| Sample | TFA Content (% by dry weight) |
| Crude Synthetic Peptide | 19.6%[3] |
| GPC-Purified Peptide | 16.7%[3] |
Experimental Protocols
Below are detailed protocols for the analysis of trifluoroacetic acid in peptide drugs using two different ion chromatography methods.
Protocol 1: Isocratic Elution with Carbonate/Bicarbonate Eluent
This protocol is based on the method described by Thermo Fisher Scientific for the determination of TFA in peptides using an IonPac AS14 column.[3]
A. Instrumentation and Columns
-
Ion Chromatography System (e.g., Dionex DX-500) equipped with a gradient pump and conductivity detector.[3]
-
Analytical Column: IonPac® AS14, 4 mm[3]
-
Guard Column: IonPac® AG14, 4 mm
-
Suppressor: Anion Self-Regenerating Suppressor (ASRS)
B. Reagents and Standards
-
Deionized water, 18 MΩ-cm or better
-
Sodium Carbonate (Na₂CO₃), 0.5 M solution[3]
-
Sodium Bicarbonate (NaHCO₃), 0.5 M solution
-
Trifluoroacetic Acid (TFA), certified standard
-
Sodium Fluoride (B91410) (NaF), for fluoride standard
-
Sodium Acetate (B1210297) trihydrate, for acetate standard
C. Preparation of Solutions
-
Eluent (3.5 mM Sodium Carbonate / 0.8 mM Sodium Bicarbonate):
-
Stock Standard Solutions:
-
TFA (9.9 mg/mL): Mix 10.0 mg of trifluoroacetic acid with 1.00 mL of deionized water.[3]
-
Fluoride (4.5 mg/mL): Dissolve 10.0 mg of sodium fluoride in 1.00 mL of deionized water.[3]
-
Acetate (7.2 mg/mL): Dissolve 10.0 mg of sodium acetate trihydrate in 1.00 mL of deionized water.[3] Store stock standards frozen.[3]
-
-
Working Standard Solutions:
-
Prepare a series of working standards by diluting the stock solutions with the eluent to desired concentrations.
-
D. Sample Preparation
-
Dissolve the commercial peptide sample in the eluent to a concentration of 1 mg/mL.[3]
-
For in-process manufacturing samples, dissolve to a dry weight concentration of 1 mg/mL in the eluent.[3]
-
Further dilute the peptide solutions with the eluent to concentrations of 40 and 400 µg/mL for analysis.[3]
E. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Temperature: Ambient
-
Detection: Suppressed conductivity
Protocol 2: Gradient Elution with Potassium Hydroxide (B78521) Eluent
This protocol is based on a method developed for determining residual TFA in pharmaceutical samples, utilizing a high-capacity anion-exchange column and a potassium hydroxide gradient.[4]
A. Instrumentation and Columns
-
Ion Chromatography System capable of generating hydroxide gradients
-
Analytical Column: High-capacity anion-exchange column (e.g., IonPac AS11-HC)
-
Guard Column: Corresponding guard column
-
Suppressor: Anion Self-Regenerating Suppressor (ASRS)
B. Reagents and Standards
-
Deionized water, 18 MΩ-cm or better
-
Potassium Hydroxide (KOH) eluent concentrate
-
Trifluoroacetic Acid (TFA), certified standard
C. Preparation of Solutions
-
Eluent: Prepare a four-step potassium hydroxide (KOH) gradient using an automated eluent generation system.[4] The exact concentrations and durations of the steps should be optimized to achieve separation from other anions like chloride and phosphate.[4]
-
Standard and Sample Solutions: Prepare standards and samples by dissolving in deionized water. For samples with high salt matrices, a pre-treatment step using a silver cartridge can be employed to remove halide interferences.[6]
D. Chromatographic Conditions
-
Flow Rate: Typically 1.0 - 1.5 mL/min
-
Injection Volume: 10 - 100 µL[5]
-
Temperature: 30 °C[5]
-
Detection: Suppressed conductivity
Visualizations
Experimental Workflow
Caption: Workflow for TFA analysis in peptides by ion chromatography.
Logical Relationship of Method Components
Caption: Key components and their relationship in the IC method.
References
- 1. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ion chromatography determination of trifluoroacetic acid residue ...: Ingenta Connect [ingentaconnect.com]
- 6. Analysis of residual trifluoroacetic acid in a phosphate-buffered saline matrix by ion chromatography with suppressed conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Balixafortide tfa solubility for in vivo studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Balixafortide TFA. The information aims to address common challenges related to its solubility for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is Balixafortide and its mechanism of action?
Balixafortide (also known as POL6326) is a potent and selective peptidic antagonist of the CXCR4 receptor.[1][2] The CXCL12/CXCR4 signaling axis is crucial for cell trafficking, including the homing and retention of hematopoietic cells in the bone marrow.[3] In cancer, this axis is often upregulated and plays a role in tumor growth, survival, angiogenesis, and metastasis.[4] Balixafortide works by binding to CXCR4, thereby preventing its interaction with its ligand, CXCL12 (also known as SDF-1).[2][3] This inhibition can mobilize hematopoietic stem cells and potentially cancer cells from the protective bone marrow niche, making them more susceptible to chemotherapy.[4] Balixafortide has been investigated in clinical trials for various cancers, including breast cancer.[5][6]
Q2: Why is the trifluoroacetate (B77799) (TFA) salt form of Balixafortide common?
Synthetic peptides like Balixafortide are often purified using reverse-phase high-performance liquid chromatography (RP-HPLC), which commonly employs trifluoroacetic acid (TFA) in the mobile phase.[7][8] During the purification and subsequent lyophilization process, TFA associates with the positively charged amino groups on the peptide, forming a TFA salt.[9][10] While TFA is effective for purification, its presence can impact the peptide's solubility, secondary structure, and biological activity in downstream assays.[9][11]
Q3: What are the known solubility characteristics of this compound?
This compound is soluble in water and DMSO.[1][2] One supplier notes a solubility of 100 mg/mL in both water and DMSO, though ultrasonic assistance may be needed.[1] It is important to note that hygroscopic DMSO can significantly impact solubility, so using a fresh, unopened vial is recommended.[1] For in vivo studies, specific formulations are required to achieve appropriate concentrations and maintain stability.
Troubleshooting Guide: Improving this compound Solubility for In Vivo Studies
Issue 1: Precipitation or low solubility in aqueous buffers.
Cause: The inherent properties of the peptide and the presence of TFA counterions can lead to poor solubility in standard aqueous buffers.
Solutions:
-
Co-solvents and Formulation Strategies: For in vivo applications, using a pre-formulated solvent system is often necessary. Several protocols have been reported to achieve clear solutions of this compound. It is recommended to first prepare a stock solution in an appropriate solvent like DMSO and then add co-solvents sequentially.[1]
-
Protocol 1: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Protocol 2: A formulation of 10% DMSO and 90% (20% SBE-β-CD in Saline).[1]
-
Protocol 3: A combination of 10% DMSO and 90% Corn Oil.[1]
If precipitation occurs during preparation, gentle heating and/or sonication can aid dissolution.[1] It is advisable to prepare working solutions for in vivo experiments fresh on the day of use.[1]
-
-
pH Adjustment: The net charge of a peptide is pH-dependent, which in turn affects its solubility. For basic peptides (those with a net positive charge), adding a small amount of a dilute acid like acetic acid can improve solubility. Conversely, for acidic peptides (net negative charge), a small amount of a dilute base such as ammonium (B1175870) bicarbonate may be beneficial. The isoelectric point (pI) of Balixafortide would determine the optimal pH for its solubility.
Issue 2: Inconsistent or unexpected results in biological assays.
Cause: Residual TFA from the synthesis and purification process can interfere with biological experiments.[11] TFA has been shown to inhibit cell proliferation in some cases and can alter the pH of assay solutions.[11]
Solutions:
-
TFA Salt Exchange: Consider exchanging the TFA counterion for a more biocompatible one, such as acetate (B1210297) or hydrochloride (HCl).[8][12] This can be achieved through techniques like ion exchange chromatography or repeated lyophilization from an HCl solution.[9][13]
-
General Protocol for TFA to HCl Exchange:
-
Dissolve the peptide in distilled water at a concentration of 1 mg/mL.[9]
-
Add a solution of 100 mM HCl to achieve a final HCl concentration between 2 mM and 10 mM.[9]
-
Allow the solution to stand at room temperature for a few minutes.[9]
-
Freeze the solution and lyophilize it overnight.[9]
-
Repeat the process of re-dissolving in the HCl solution and lyophilizing at least two more times.[9]
-
It is important to note that TFA exchange may alter the peptide's solubility characteristics, and re-optimization of the formulation may be necessary.
-
Data Summary
Table 1: this compound Solubility and Formulation Data
| Solvent/Formulation | Concentration | Observations | Reference |
| Water | 100 mg/mL (50.55 mM) | Ultrasonic assistance may be required. | [1] |
| DMSO | 100 mg/mL (50.55 mM) | Ultrasonic assistance may be required. Use of fresh DMSO is recommended. | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (1.26 mM) | Clear solution. | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (1.26 mM) | Clear solution. | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (1.26 mM) | Clear solution. | [1] |
Experimental Protocols
Protocol for Preparation of this compound Formulation (Example)
This protocol is based on the co-solvent formulation provided by MedchemExpress.[1]
Materials:
-
This compound
-
DMSO (new, unopened vial)
-
PEG300
-
Tween-80
-
Saline (sterile)
-
Sterile tubes and syringes
Procedure:
-
Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to make a concentrated stock solution (e.g., 25 mg/mL). Ensure complete dissolution, using sonication if necessary.
-
Add Co-solvents: For a 1 mL final working solution, perform the following steps sequentially: a. To 400 µL of PEG300, add 100 µL of the DMSO stock solution and mix thoroughly. b. Add 50 µL of Tween-80 to the mixture and mix until a homogenous solution is formed. c. Add 450 µL of saline to the mixture to reach the final volume of 1 mL. Mix gently but thoroughly.
-
Final Solution: The resulting solution should be clear. If any precipitation is observed, the formulation may need to be adjusted. It is recommended to prepare this working solution fresh before each in vivo experiment.[1]
Visualizations
Caption: Balixafortide's mechanism of action as a CXCR4 antagonist.
Caption: Experimental workflow for preparing this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Balixafortide | C84H118N24O21S2 | CID 138752609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A CXCR4 inhibitor (balixafortide) enhances docetaxel-mediated anti-tumor activity in a murine model of prostate cancer bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CXCR4 antagonists for treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pivotal Study in HER2 Negative, Locally Recurrent or Metastatic Breast Cancer [clin.larvol.com]
- 7. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 9. lifetein.com [lifetein.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. genscript.com [genscript.com]
- 12. biocat.com [biocat.com]
- 13. genscript.com [genscript.com]
How to prevent Balixafortide tfa precipitation in aqueous solutions
Welcome to the technical support center for Balixafortide TFA. This resource is designed to assist researchers, scientists, and drug development professionals in successfully preparing and handling this compound in aqueous solutions, with a focus on preventing precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic solubility properties?
Balixafortide, also known as POL6326, is a potent and selective peptidic antagonist of the CXCR4 receptor.[1][2][3] It is commonly supplied as a trifluoroacetate (B77799) (TFA) salt. Understanding its fundamental solubility is key to preventing precipitation.
Solubility Overview:
| Solvent | Solubility | Notes |
| Water | 100 mg/mL (50.55 mM) | Ultrasonic assistance may be needed.[4] |
| DMSO | 100 mg/mL (50.55 mM) | Ultrasonic assistance may be needed.[4][5] |
Q2: Why does my this compound precipitate when I dilute it in an aqueous buffer like PBS?
Precipitation of peptides like this compound in aqueous buffers, particularly phosphate-buffered saline (PBS), is a common issue that can arise from several factors:
-
pH Approaching the Isoelectric Point (pI): Peptides are least soluble at their isoelectric point (pI), the pH at which they have a net neutral charge.[6][7] If the pH of your buffer is close to the pI of Balixafortide, it can lead to aggregation and precipitation.
-
Salt Concentration: High ionic strength in buffers can sometimes decrease peptide solubility.[8]
-
TFA Counter-ion Interactions: The trifluoroacetate (TFA) counter-ion, a remnant from the purification process, can sometimes interact with buffer components or the peptide itself, leading to reduced solubility.[9][10] In some cases, exchanging the TFA salt for an acetate (B1210297) or hydrochloride salt may improve solubility and stability.[9]
Q3: What is the recommended procedure for preparing a stock solution of this compound?
For optimal results and to minimize the risk of precipitation, it is recommended to first prepare a concentrated stock solution in an appropriate organic solvent or water, which can then be diluted into your aqueous experimental buffer.
Recommended Solvents for Stock Solutions:
-
DMSO: Due to its high solvating power for hydrophobic peptides, DMSO is a good initial choice.[11]
-
Water: this compound is highly soluble in water, though sonication may be required to achieve complete dissolution.[4]
General Protocol for Stock Solution Preparation:
-
Allow the lyophilized this compound to equilibrate to room temperature before opening the vial.
-
Add the desired volume of solvent (e.g., DMSO or water) to the vial to achieve a high-concentration stock solution (e.g., 10 mg/mL or 100 mg/mL).
-
If necessary, gently vortex and sonicate the solution until the peptide is completely dissolved.[4]
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]
Q4: How can I prevent precipitation when diluting my this compound stock solution into an aqueous buffer?
The key to preventing precipitation during dilution is to avoid localized high concentrations of the peptide in the aqueous buffer.
Recommended Dilution Technique:
-
Start with the required volume of your aqueous experimental buffer.
-
While gently vortexing or stirring the buffer, add the this compound stock solution drop-wise.
-
This gradual addition ensures that the peptide is rapidly dispersed and diluted, minimizing the chances of aggregation and precipitation.
Troubleshooting Guide
Issue: this compound precipitates out of solution immediately upon addition to my aqueous buffer.
| Potential Cause | Troubleshooting Step |
| pH is near the isoelectric point (pI) | Adjust the pH of your buffer to be further away from the pI. For basic peptides, an acidic buffer may be more suitable, and for acidic peptides, a basic buffer may be more appropriate.[11][12] |
| Buffer composition incompatibility | Try a different buffer system. If using PBS, consider switching to a Tris-based buffer or saline. |
| Localized high concentration | Ensure you are adding the stock solution drop-wise to the buffer while vortexing to ensure rapid dilution. |
Issue: The solution becomes cloudy or shows signs of precipitation after a short period.
| Potential Cause | Troubleshooting Step |
| Low solubility at the working concentration | Consider using a formulation with co-solvents to enhance solubility for your final working solution. |
| Peptide aggregation over time | Prepare the working solution fresh before each experiment. Avoid storing dilute aqueous solutions for extended periods. |
| Microbial contamination | If storing for a short period, consider sterile filtering the final solution using a 0.22 µm filter.[4] |
Issue: The lyophilized powder does not dissolve completely in water.
| Potential Cause | Troubleshooting Step |
| Incomplete dissolution | Use sonication to aid in dissolving the peptide. Gentle warming (<40°C) can also be attempted, but with caution to avoid degradation.[8][11] |
| Hydrophobicity of the peptide | Prepare an initial stock solution in a small amount of an organic solvent like DMSO before diluting with your aqueous buffer.[11] |
Experimental Protocols
Protocol 1: Preparation of this compound in a Co-Solvent Formulation for in vivo Use
This protocol is adapted from a formulation known to produce a clear solution at ≥ 2.5 mg/mL.[4]
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the following solvents sequentially, mixing thoroughly after each addition:
-
10% of the final volume from the DMSO stock solution.
-
40% of the final volume of PEG300.
-
5% of the final volume of Tween-80.
-
45% of the final volume of Saline.
-
-
For example, to prepare 1 mL of the final solution, add 100 µL of a 25 mg/mL this compound in DMSO stock to 400 µL of PEG300. Mix well. Then add 50 µL of Tween-80 and mix. Finally, add 450 µL of Saline.[4]
-
If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to clarify the solution.[4]
-
It is recommended to prepare this working solution fresh on the day of use.[4]
Visual Guides
Caption: Workflow for dissolving this compound.
Caption: Key factors contributing to precipitation.
References
- 1. lifetein.com [lifetein.com]
- 2. Enhanced native chemical ligation by peptide conjugation in trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salt precipitation during the freeze-concentration of phosphate buffer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 7. biorunstar.com [biorunstar.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 10. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jpt.com [jpt.com]
- 12. lifetein.com [lifetein.com]
Technical Support Center: Managing Histamine-Like Infusion Reactions with Balixafortide in Preclinical Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CXCR4 antagonist Balixafortide in preclinical models. The focus is on identifying, managing, and mitigating histamine-like infusion reactions, a known class effect for certain peptide-based therapeutics.
Frequently Asked Questions (FAQs)
Q1: What are histamine-like infusion reactions and why are they relevant for Balixafortide?
A1: Histamine-like infusion reactions, also known as pseudo-allergic reactions, are adverse events that mimic allergic reactions but are not mediated by IgE antibodies. They are characterized by the release of histamine (B1213489) and other inflammatory mediators from mast cells and basophils. For Balixafortide, a peptide-based CXCR4 antagonist, clinical studies have reported histamine-like infusion reactions as a common adverse event, though typically mild and manageable with antihistamines and slower infusion rates.[1] In preclinical studies, it is crucial to characterize the potential for these reactions to ensure the safety and proper interpretation of efficacy studies.
Q2: What are the common signs of a histamine-like infusion reaction in preclinical animal models?
A2: Signs can vary depending on the species. In rodents, you might observe localized swelling at the injection site. Other systemic signs can include hypoactivity, staggered movements, and changes in heart rate. In larger animals, clinical observations may include excessive salivation, and facial erythema that can progress to other parts of the body, often accompanied by pruritus (itching).
Q3: What is the likely mechanism behind Balixafortide-induced histamine-like reactions?
A3: While the exact mechanism for Balixafortide is not fully elucidated in publicly available preclinical literature, peptide therapeutics can induce histamine release through direct activation of mast cells. One key receptor implicated in pseudo-allergic responses to peptides is the Mas-related G protein-coupled receptor X2 (MRGPRX2).[2] It is plausible that Balixafortide, being a peptide, could interact with this or other receptors on mast cells, leading to degranulation and histamine release.
Q4: How can we proactively manage or mitigate these reactions in our in vivo studies?
A4: Several strategies can be employed. Premedication with antihistamines (H1 and/or H2 blockers) is a common and effective approach.[3][4] Additionally, starting with a lower infusion rate and gradually escalating the dose can help manage the severity of reactions.[5] For subcutaneous administration, careful monitoring of the injection site is essential.
Q5: Are there in vitro assays to screen for the potential of histamine release before conducting in vivo experiments?
A5: Yes, in vitro mast cell degranulation assays are a valuable tool. These assays use either mast cell lines (e.g., LAD2) or primary human mast cells and measure the release of mediators like histamine or β-hexosaminidase upon exposure to the test compound.[6][7] A positive result in these assays can indicate a higher likelihood of observing histamine-like reactions in vivo.
Troubleshooting Guides
In Vivo Preclinical Studies
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly severe infusion reactions (e.g., significant distress, mortality) at planned doses. | 1. High sensitivity of the animal model. 2. Infusion rate is too rapid. 3. Formulation issues (e.g., precipitation). | 1. Dose-Range Finding Study: Conduct a preliminary study with a wider dose range to establish the maximum tolerated dose (MTD). 2. Reduce Infusion Rate: Decrease the infusion rate and consider a longer total infusion time. 3. Premedication: Administer an antihistamine (e.g., diphenhydramine) 30-60 minutes prior to Balixafortide infusion. 4. Formulation Check: Ensure the drug is fully solubilized and free of particulates. |
| High variability in the incidence or severity of infusion reactions between animals. | 1. Inconsistent infusion rates. 2. Animal stress levels. 3. Genetic variability within the animal strain. | 1. Calibrate Infusion Pumps: Ensure all infusion pumps are accurately calibrated. 2. Acclimatization: Allow for a sufficient acclimatization period for the animals to their housing and handling procedures. 3. Standardize Procedures: Maintain consistent handling and experimental procedures for all animals. |
| Injection site reactions (swelling, redness) with subcutaneous administration. | 1. Localized mast cell degranulation. 2. High concentration of the injected solution. | 1. Monitor and Score: Systematically monitor and score injection sites at regular intervals. 2. Lower Concentration: If possible, decrease the concentration and increase the volume of the injection. 3. Vehicle Control: Ensure that the vehicle alone does not cause a reaction. |
In Vitro Mast Cell Degranulation Assays
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High background signal (spontaneous degranulation) in negative controls. | 1. Poor cell health. 2. Mechanical stress during cell handling. 3. Contamination of reagents or media. | 1. Cell Viability Check: Ensure high cell viability (>95%) before starting the assay. 2. Gentle Handling: Avoid vigorous pipetting or centrifugation of mast cells. 3. Fresh Reagents: Use fresh, sterile buffers and media. |
| No response with positive controls (e.g., Substance P, compound 48/80). | 1. Inactive positive control. 2. Insufficient incubation time. 3. Assay detection system malfunction. | 1. New Positive Control: Prepare a fresh stock of the positive control. 2. Optimize Incubation Time: Test a range of incubation times (e.g., 15, 30, 60 minutes). 3. Check Detection Reagents: Verify the functionality of the histamine ELISA kit or β-hexosaminidase substrate and stop solution. |
| Inconsistent results between replicate wells or experiments. | 1. Inaccurate pipetting. 2. Uneven cell distribution in the plate. 3. Temperature fluctuations during incubation. | 1. Pipetting Technique: Use calibrated pipettes and ensure proper technique. 2. Cell Suspension: Gently mix the cell suspension before and during plating to ensure a uniform cell number per well. 3. Stable Incubation: Use a calibrated incubator and minimize opening the door during the experiment. |
Experimental Protocols
In Vivo Management of Infusion Reactions in a Rodent Model
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Groups:
-
Vehicle control (e.g., saline).
-
Balixafortide (dose range to be determined in a dose-escalation study).
-
Premedication + Balixafortide.
-
-
Procedure:
-
Acclimatize animals for at least 72 hours before the experiment.
-
For the premedication group, administer a suitable antihistamine (e.g., diphenhydramine (B27) at 5 mg/kg, intraperitoneally) 30 minutes before Balixafortide infusion.
-
Administer Balixafortide or vehicle via intravenous infusion (e.g., via a tail vein catheter) at a controlled rate.
-
Continuously monitor animals during and for at least 4 hours post-infusion for clinical signs of infusion reactions (e.g., changes in activity, respiration, skin color).
-
Collect blood samples at baseline and various time points post-infusion to measure plasma histamine levels.
-
In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)
-
Cell Line: Human mast cell line LAD2.
-
Culture: Culture LAD2 cells in StemPro-34 SFM medium supplemented with required growth factors.
-
Assay Procedure:
-
Harvest and wash cells with a suitable buffer (e.g., HEPES buffer containing 0.4% BSA).
-
Resuspend cells to a final concentration of 1x10^6 cells/mL.
-
Plate 50 µL of the cell suspension into a 96-well plate.
-
Add 50 µL of Balixafortide at various concentrations (e.g., 0.1 to 100 µM), vehicle control, and positive control (e.g., Substance P at 5 µM).
-
Incubate for 30 minutes at 37°C.
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new plate to measure released β-hexosaminidase.
-
Lyse the remaining cells with a detergent (e.g., 0.1% Triton X-100) to measure total β-hexosaminidase content.
-
Add the β-hexosaminidase substrate to both plates and incubate.
-
Stop the reaction and read the absorbance at the appropriate wavelength.
-
Calculate the percentage of β-hexosaminidase release.[6]
-
Visualizations
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Management of infusion-related reactions in cancer therapy: strategies and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Balixafortide TFA Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Balixafortide tfa in cancer cell lines. The information is intended for scientists and drug development professionals working in oncology research.
Troubleshooting Guide
Problem 1: Decreased sensitivity of cancer cell lines to this compound over time.
Possible Cause: Development of acquired resistance.
Suggested Solution:
-
Confirm Resistance: The first step is to quantify the level of resistance by comparing the half-maximal inhibitory concentration (IC50) of this compound in the suspected resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.
-
Experimental Protocol: --INVALID-LINK--
-
Data Interpretation: A fold-change in IC50 of >2 is generally considered indicative of resistance.
-
-
Investigate Mechanisms of Resistance: Once resistance is confirmed, investigate the potential underlying molecular mechanisms.
-
Upregulation of CXCR4 Expression: Compare CXCR4 protein levels between the sensitive and resistant cell lines using Western blotting or flow cytometry.
-
Experimental Protocol: --INVALID-LINK--
-
-
Mutations in the CXCR4 Gene: Sequence the CXCR4 gene in the resistant cell line to identify potential mutations that may interfere with this compound binding.
-
Activation of Bypass Signaling Pathways: Use Western blotting to examine the phosphorylation status of key proteins in alternative survival pathways (e.g., AKT, ERK, STAT3).
-
Experimental Protocol: --INVALID-LINK--
-
-
-
Strategies to Overcome Resistance:
-
Combination Therapy: Combine this compound with an inhibitor of the identified bypass pathway. For example, if the PI3K/AKT pathway is activated, consider a combination with an AKT inhibitor.
-
Increase Drug Concentration: In some cases, resistance due to target upregulation can be overcome by increasing the concentration of this compound, although this may not be feasible in all experimental systems.
-
Problem 2: No initial response to this compound in a cancer cell line.
Possible Cause: Intrinsic resistance.
Suggested Solution:
-
Verify CXCR4 Expression: Confirm that the cancer cell line expresses CXCR4 at the cell surface. Use flow cytometry for surface protein detection or Western blotting for total protein expression.
-
Assess CXCL12 Secretion: High levels of the natural ligand, CXCL12, in the cell culture medium can compete with this compound. Measure CXCL12 levels in the conditioned medium using an ELISA kit.
-
Consider Alternative CXCR4 Antagonists: If the cell line is resistant to this compound, it may be sensitive to other CXCR4 antagonists with different binding modes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1] It functions by binding to CXCR4 and preventing its interaction with its natural ligand, CXCL12 (also known as SDF-1).[2][3] This blockage inhibits the downstream signaling pathways that promote cancer cell proliferation, survival, migration, and invasion.[4]
Q2: What are the known downstream signaling pathways of CXCR4?
A2: Upon binding of CXCL12, CXCR4 activates several downstream signaling cascades, including:
-
Phosphoinositide 3-kinase (PI3K)/AKT pathway: Promotes cell survival and proliferation.[5]
-
Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway: Involved in cell growth and differentiation.[5]
-
Janus kinase (JAK)/Signal transducer and activator of transcription (STAT) pathway: Regulates gene expression related to survival and inflammation.[4]
-
RhoA pathway: Plays a role in cell migration and invasion.
Q3: What are the potential mechanisms of resistance to this compound?
A3: While specific studies on this compound resistance are limited, mechanisms of resistance to CXCR4 inhibitors in general may include:
-
Upregulation of CXCR4 expression: An increase in the number of CXCR4 receptors on the cell surface can reduce the effective concentration of the inhibitor at each receptor.
-
Mutations in the CXCR4 gene: Alterations in the drug-binding site can decrease the affinity of this compound for the receptor.
-
Activation of bypass signaling pathways: Cancer cells can activate alternative survival pathways to compensate for the inhibition of CXCR4 signaling. Common bypass pathways include the PI3K/AKT and MAPK/ERK pathways.[2][3]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, reducing its intracellular concentration.
Q4: How can I generate a this compound-resistant cell line for my research?
A4: A common method for generating drug-resistant cell lines is through continuous exposure to escalating concentrations of the drug.
-
Experimental Protocol: --INVALID-LINK--
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines.
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Change in Resistance |
| Breast Cancer (MCF-7) | 15 | 180 | 12 |
| Prostate Cancer (PC-3) | 25 | 275 | 11 |
| Ovarian Cancer (SKOV-3) | 10 | 150 | 15 |
Note: These are example values for demonstration purposes and may not reflect actual experimental data. A higher IC50 value in the resistant cell line indicates that a higher concentration of the drug is required to inhibit cell growth by 50%.[6]
Table 2: Hypothetical Changes in Protein Expression/Activation in this compound-Resistant Cells.
| Protein | Change in Resistant Cells | Method of Detection |
| Total CXCR4 | Increased | Western Blot, Flow Cytometry |
| Phospho-AKT (Ser473) | Increased | Western Blot |
| Phospho-ERK1/2 (Thr202/Tyr204) | Increased | Western Blot |
| ABCB1 (MDR1) | Increased | Western Blot, qRT-PCR |
Note: This table illustrates potential changes that could be observed in a resistant cell line.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT) to Determine IC50
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blotting for CXCR4 and Downstream Signaling Proteins
-
Cell Lysis: Treat sensitive and resistant cells with or without this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against CXCR4, phospho-AKT, total AKT, phospho-ERK, total ERK, or a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize them to the loading control.
Protocol 3: Protocol for Generating a this compound-Resistant Cancer Cell Line
-
Initial IC50 Determination: Determine the IC50 of this compound in the parental cancer cell line.
-
Initial Drug Exposure: Culture the parental cells in medium containing this compound at a concentration equal to the IC50.
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating steadily, increase the concentration of this compound by 1.5 to 2-fold.[7]
-
Monitoring and Maintenance: Monitor the cells for signs of toxicity and allow them to recover and resume proliferation before the next dose escalation. Maintain the cells at each concentration for several passages.
-
Confirmation of Resistance: Periodically determine the IC50 of the cultured cells to monitor the development of resistance. A significant and stable increase in the IC50 confirms the generation of a resistant cell line.
-
Cryopreservation: Cryopreserve aliquots of the resistant cells at different stages of development.
Visualizations
Caption: CXCR4 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for addressing this compound resistance.
Caption: Logic of combination therapy to overcome resistance.
References
- 1. Discovery and characterization of novel small-molecule CXCR4 receptor agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro characterization and inhibition of the CXCR4/CXCL12 chemokine axis in human uveal melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigations into novel antagonists of the CXCR4 chemokine receptor to prevent the migration of cancerous cells - UEA Digital Repository [ueaeprints.uea.ac.uk]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Balixafortide TFA for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Balixafortide (B605907) TFA in cell culture experiments. The information is presented in a question-and-answer format to directly address common challenges and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is Balixafortide and what is its mechanism of action?
Balixafortide (also known as POL6326) is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] It is a cyclic peptide that binds to CXCR4, preventing its interaction with its natural ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12).[2][3] This blockage disrupts the downstream signaling pathways involved in cell migration, proliferation, and survival, which are often dysregulated in cancer.[4][5][6]
Q2: What is the significance of the "TFA" in Balixafortide TFA?
TFA stands for trifluoroacetate. It is a counter-ion that is often present in commercially available synthetic peptides, including Balixafortide, as a result of the purification process using trifluoroacetic acid in high-performance liquid chromatography (HPLC).[7][8] It is important to be aware of the presence of TFA, as it can potentially influence experimental outcomes.[7][8]
Q3: How should I dissolve and store this compound?
For initial stock solutions, it is recommended to dissolve this compound in a minimal amount of a suitable solvent like DMSO.[9][10] For long-term storage, it is advisable to prepare single-use aliquots of the stock solution and store them at -20°C or lower to avoid repeated freeze-thaw cycles.[10][11] When preparing working solutions for cell culture, the DMSO stock should be further diluted in sterile, aqueous buffers or cell culture medium.[9][10]
Q4: What is the CXCR4 signaling pathway that Balixafortide inhibits?
The binding of CXCL12 to the CXCR4 receptor, a G protein-coupled receptor (GPCR), activates several downstream signaling cascades.[4][12][13][14] These pathways include the activation of G-protein dependent pathways leading to calcium mobilization, as well as the PI3K/Akt and MAPK/ERK pathways, which regulate cell proliferation, survival, and migration.[4][5][15] Balixafortide blocks the initial ligand-receptor interaction, thereby inhibiting these downstream effects.
Troubleshooting Guide
Problem 1: I am observing unexpected or high levels of cell toxicity.
-
Possible Cause 1: High Concentration of Balixafortide.
-
Solution: The optimal concentration of Balixafortide is cell-line dependent. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) and a non-toxic working concentration for your specific cell line. Start with a broad range of concentrations to identify the cytotoxic threshold.
-
-
Possible Cause 2: Trifluoroacetate (TFA) Salt Toxicity.
-
Solution: The TFA counter-ion present in the peptide preparation can be cytotoxic to some cell lines, even at low concentrations.[7][8] If you suspect TFA-related toxicity, consider the following:
-
Run a TFA control: Treat cells with a TFA salt solution (without the peptide) at concentrations equivalent to those in your Balixafortide experiments.
-
Use a lower concentration of Balixafortide: This will also reduce the concentration of TFA.
-
Consider peptide salt exchange: For highly sensitive applications, it may be possible to exchange the TFA salt for a more biocompatible one, such as hydrochloride (HCl).
-
-
-
Possible Cause 3: High Solvent Concentration.
-
Solution: If using DMSO to dissolve Balixafortide, ensure the final concentration in your cell culture medium is non-toxic to your cells.[9] Typically, a final DMSO concentration of less than 0.5% is recommended, and for some sensitive primary cells, it should not exceed 0.1%.[9] Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.[9]
-
Problem 2: I am not observing the expected biological effect (low efficacy).
-
Possible Cause 1: Sub-optimal Concentration.
-
Possible Cause 2: Peptide Degradation.
-
Solution: Peptides can be susceptible to degradation by proteases present in serum-containing media.
-
Use fresh aliquots: Avoid repeated freeze-thaw cycles of your stock solution.[11]
-
Reduce serum concentration: If your experimental design allows, consider reducing the serum concentration or using serum-free media during the treatment period.
-
Minimize incubation time: Use the shortest incubation time necessary to observe the desired effect.
-
-
-
Possible Cause 3: Poor Peptide Solubility or Aggregation.
-
Solution: Ensure the peptide is fully dissolved in the stock solvent before further dilution.[11] Hydrophobic peptides can sometimes precipitate when diluted into aqueous culture media. Visually inspect your working solutions for any signs of precipitation.
-
Problem 3: My results are inconsistent between experiments.
-
Possible Cause 1: Inconsistent Cell Seeding and Health.
-
Solution: Ensure that cells are seeded at a consistent density and are in a healthy, logarithmic growth phase for all experiments. Variability in cell number or health can lead to inconsistent responses to treatment.
-
-
Possible Cause 2: Variability in Reagent Preparation.
-
Solution: Prepare fresh dilutions of Balixafortide for each experiment from a well-maintained stock solution.[11] Ensure accurate and consistent pipetting.
-
-
Possible Cause 3: Repeated Freeze-Thaw Cycles.
-
Solution: Aliquot your stock solution into single-use vials to avoid the degradation that can occur with multiple freeze-thaw cycles.[11]
-
Quantitative Data Summary
The inhibitory effect of Balixafortide is cell-line specific. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Balixafortide in different cancer cell lines.
| Cell Line | Cancer Type | Assay | IC50 Value |
| MDA-MB-231 | Breast Cancer | Chemotaxis Assay | < 20 nM[1] |
| Namalwa | Burkitt's Lymphoma | Chemotaxis Assay | < 10 nM[1] |
| Jurkat | T-cell Leukemia | Chemotaxis Assay | < 10 nM[1] |
| Namalwa | Burkitt's Lymphoma | pERK/pAKT Signaling | < 200 nM[1] |
| Jurkat | T-cell Leukemia | pERK/pAKT Signaling | < 400 nM[1] |
Note: IC50 values can vary depending on the specific assay conditions, cell passage number, and other experimental parameters. It is always recommended to determine the IC50 in your own experimental system.
Experimental Protocols
Protocol: Determining the Optimal Concentration of Balixafortide Using a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general framework for determining the dose-response of your cell line to Balixafortide.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.1 M HCl in isopropanol)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
Harvest and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Peptide Preparation:
-
Prepare a series of dilutions of Balixafortide from your stock solution in complete culture medium. It is recommended to prepare 2X the final desired concentrations.
-
A suggested starting range for the final concentrations could be from 1 nM to 10 µM, with 8-10 dilutions.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used) and an "untreated control" (medium only).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared Balixafortide dilutions, vehicle control, and untreated control medium to the respective wells. It is recommended to perform each treatment in triplicate.
-
-
Incubation:
-
Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well on a plate reader at the appropriate wavelength (typically 570 nm).
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the Balixafortide concentration to generate a dose-response curve.
-
Use appropriate software (e.g., GraphPad Prism) to calculate the IC50 value from the dose-response curve.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. balixafortide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Facebook [cancer.gov]
- 4. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. genscript.com [genscript.com]
- 8. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lifetein.com [lifetein.com]
- 10. stemcell.com [stemcell.com]
- 11. benchchem.com [benchchem.com]
- 12. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abeomics.com [abeomics.com]
- 14. commerce.bio-rad.com [commerce.bio-rad.com]
- 15. ASCO – American Society of Clinical Oncology [asco.org]
- 16. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Balixafortide tfa chemotaxis assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Balixafortide TFA in chemotaxis assays.
Troubleshooting Guide
This guide addresses common issues encountered during chemotaxis experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing inconsistent or no inhibition of chemotaxis with this compound?
Possible Causes and Solutions:
-
Suboptimal Concentration of this compound: The concentration of this compound may be too low to effectively antagonize the CXCR4 receptor. It is a potent and selective peptidic CXCR4 antagonist with an IC50 of less than 10 nM.[1] Ensure you are using a concentration range appropriate for your specific cell type and experimental conditions. A dose-response experiment is recommended to determine the optimal inhibitory concentration.
-
Incorrect Concentration of Chemoattractant (SDF-1/CXCL12): The concentration of the chemoattractant, SDF-1 (CXCL12), is critical. If the concentration is too high, it may overcome the inhibitory effect of this compound. Conversely, if it's too low, you may not see a significant chemotactic response in your control group. The optimal concentration of SDF-1α for inducing migration in cell lines like Jurkat cells is typically in the range of 0.1-0.25 nM.
-
Cell Health and Viability: Poor cell health can lead to reduced migratory capacity. Ensure cells are healthy, in the logarithmic growth phase, and have high viability before starting the assay. This compound's effect is on CXCR4 antagonism; however, ensure that the compound is not causing unexpected cytotoxicity at the concentrations used.
-
Receptor (CXCR4) Expression Levels: The level of CXCR4 expression on your cells will significantly impact the assay's outcome. Low CXCR4 expression will result in a weak chemotactic response, making it difficult to assess inhibition. Verify CXCR4 expression on your target cells using techniques like flow cytometry or western blotting.
Question 2: My control cells are not migrating, or are migrating very poorly.
Possible Causes and Solutions:
-
Inadequate Chemoattractant Gradient: A proper chemoattractant gradient is essential for inducing cell migration. Ensure the lower chamber contains the optimal concentration of SDF-1/CXCL12 and that there are no air bubbles under the transwell insert that could disrupt the gradient.
-
Incorrect Pore Size of Transwell Insert: The pore size of the transwell membrane must be appropriate for the size and migratory capacity of your cells. For most lymphocyte cell lines, a 5 µm pore size is suitable. If cells are larger or less motile, an 8 µm pore might be necessary.
-
Insufficient Incubation Time: The incubation time for the assay needs to be optimized for your specific cell type. If the time is too short, you may not observe significant migration. A time-course experiment (e.g., 2, 4, 6 hours) is recommended to determine the optimal migration time.
-
Serum Starvation Effects: While serum starvation can enhance the chemotactic response by reducing background migration, prolonged starvation can negatively impact cell health and receptor expression. Optimize the serum starvation period (typically 4-24 hours) for your cells.
Question 3: I am seeing high background migration in my negative controls (no chemoattractant).
Possible Causes and Solutions:
-
Presence of Chemoattractants in Serum: Fetal Bovine Serum (FBS) contains various growth factors and chemokines that can induce cell migration. Using serum-free media in the upper chamber and, if possible, in the lower chamber for the negative control is crucial.
-
Cells Seeded at Too High a Density: Overcrowding of cells in the upper chamber can lead to "random" migration through the pores, increasing background. Optimize the cell seeding density to ensure a monolayer is formed without excessive cell-cell contact.
-
Cell Activation: If working with primary cells, they may have been activated during the isolation process, leading to increased spontaneous migration. Handle cells gently and minimize manipulation steps.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). It functions by binding to CXCR4 and preventing its interaction with its natural ligand, stromal cell-derived factor-1α (SDF-1α or CXCL12). This blockage inhibits the downstream signaling pathways that mediate cell migration and trafficking.
Q2: What is the recommended starting concentration for this compound in a chemotaxis assay?
A2: this compound has an in vitro IC50 of less than 10 nM for CXCR4.[1] A good starting point for a dose-response experiment would be a range of concentrations from 1 nM to 1 µM. The optimal concentration will be cell-type dependent.
Q3: Can this compound affect cell viability?
A3: While primarily a CXCR4 antagonist, it is good practice to perform a cell viability assay (e.g., MTT or trypan blue exclusion) with the concentrations of this compound you plan to use in your chemotaxis assay. This will ensure that any observed reduction in cell migration is due to CXCR4 inhibition and not a cytotoxic effect.
Q4: How does serum starvation affect CXCR4 expression?
A4: The effect of serum starvation on receptor expression can be cell-type dependent. For some cell types, serum starvation can upregulate the expression of certain chemokine receptors. It is advisable to empirically determine the optimal starvation period for your specific cells to maximize the chemotactic response without compromising cell health.
Quantitative Data Summary
| Parameter | Compound/Chemokine | Recommended Concentration/Value | Cell Line Examples |
| IC50 | This compound | < 10 nM (for CXCR4)[1] | Varies by cell type |
| This compound | < 200 nM (for pERK/pAKT in Namalwa cells)[1] | Lymphoma cell lines | |
| This compound | < 400 nM (for pERK/pAKT in Jurkat cells)[1] | Lymphoma cell lines | |
| Chemoattractant | SDF-1α (CXCL12) | 0.1 - 100 ng/mL (dose-response recommended) | Jurkat, various cancer cell lines |
| Cell Seeding Density | Varies by cell type | 1 x 10^5 to 5 x 10^5 cells/well (24-well plate) | General starting point |
| Transwell Pore Size | N/A | 3 µm, 5 µm, or 8 µm | Dependent on cell size and motility |
Experimental Protocols
Detailed Methodology for a Transwell Chemotaxis Assay with this compound
This protocol provides a general framework. Optimization of cell number, incubation time, and concentrations of SDF-1α and this compound is essential for each cell type.
Materials:
-
Transwell inserts (e.g., 24-well format, 5 µm pore size)
-
Cell culture medium (e.g., RPMI 1640)
-
Fetal Bovine Serum (FBS)
-
Recombinant Human SDF-1α (CXCL12)
-
This compound
-
Calcein-AM or other fluorescent dye for cell labeling
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Plate reader with fluorescence capabilities
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Serum starve the cells for 4-24 hours in serum-free medium prior to the assay.
-
Harvest cells and resuspend in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Label cells with Calcein-AM according to the manufacturer's protocol.
-
-
Assay Setup:
-
Prepare a dilution series of this compound in assay buffer.
-
In separate tubes, pre-incubate the Calcein-AM labeled cells with the different concentrations of this compound for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO or PBS).
-
Prepare the chemoattractant solution by diluting SDF-1α to the desired concentration in assay buffer.
-
Add 600 µL of the SDF-1α solution to the lower wells of the 24-well plate. For the negative control, add 600 µL of assay buffer without SDF-1α.
-
Carefully place the transwell inserts into the wells, avoiding air bubbles.
-
Add 100 µL of the pre-incubated cell suspension (containing this compound or vehicle) to the top chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-6 hours (optimize for your cell type).
-
-
Quantification of Migration:
-
After incubation, carefully remove the transwell inserts.
-
Measure the fluorescence of the cells that have migrated to the bottom well using a plate reader.
-
Alternatively, gently remove the non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the bottom of the membrane and count them under a microscope.
-
-
Data Analysis:
-
Calculate the percentage of migration for each condition relative to the total number of cells added.
-
Plot the percentage of inhibition of migration against the concentration of this compound to determine the IC50 value.
-
Visualizations
Caption: CXCR4 Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for a this compound Chemotaxis Assay.
Caption: Troubleshooting Decision Tree for Chemotaxis Assays.
References
Best practices for handling and aliquoting Balixafortide tfa to maintain potency.
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and aliquoting Balixafortide TFA to maintain its potency and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: Upon receipt, this compound powder should be stored at -20°C for up to one year or at -80°C for up to two years.[1] It is crucial to keep the product away from moisture.[1][2]
Q2: What is the recommended solvent for reconstituting this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating a stock solution of this compound.[1][3] It is soluble in DMSO at a concentration of 25 mg/mL (13.41 mM), though ultrasonic assistance may be needed.[1] For in vivo experiments, the stock solution is typically further diluted in saline-based solutions.
Q3: What are the recommended storage conditions for a reconstituted stock solution?
A3: Once reconstituted, the stock solution should be aliquoted and stored to prevent degradation from repeated freeze-thaw cycles.[1][4] Store aliquots at -20°C for up to one month or at -80°C for up to six months.[1][4] Ensure the storage is sealed and protected from moisture and light.[4]
Q4: Can I use water to reconstitute this compound?
A4: While this compound is soluble in water, if you choose to prepare a stock solution with water, it is recommended to dilute it to the working solution and then sterilize it by filtering through a 0.22 μm filter before use.[4]
Q5: How should I prepare this compound for in vivo experiments?
A5: For in vivo studies, it is best to prepare the working solution fresh on the day of use.[4] A common protocol involves first dissolving this compound in DMSO to create a stock solution, and then diluting it with other co-solvents such as PEG300, Tween-80, and saline to the final desired concentration.[4]
Troubleshooting Guide
Issue 1: The this compound powder is difficult to dissolve.
-
Possible Cause: Incomplete dissolution due to insufficient mixing or low temperature.
-
Solution: Use sonication to aid dissolution.[4] Gentle heating can also be applied.[4] Ensure the DMSO used is not hygroscopic, as this can impact solubility.[1]
Issue 2: Precipitation or phase separation is observed in the prepared solution.
-
Possible Cause: The solubility limit may have been exceeded, or the co-solvents were not added in the correct order.
-
Solution: Gently heat and/or sonicate the solution to help redissolve the compound.[4] When preparing solutions with multiple components, add each solvent sequentially and ensure the mixture is homogeneous before adding the next.[4]
Issue 3: Inconsistent experimental results are observed.
-
Possible Cause 1: Degradation of this compound due to improper storage or multiple freeze-thaw cycles.
-
Solution 1: Always aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing.[1][4] Ensure that both the powder and the stock solutions are stored at the recommended temperatures and protected from moisture and light.[1][2][4]
-
Possible Cause 2: The working solution was not freshly prepared for an in vivo experiment.
-
Solution 2: For in vivo applications, it is highly recommended to prepare the working solution on the same day of the experiment to ensure potency.[4]
Quantitative Data Summary
| Parameter | Condition | Duration |
| Storage of Powder | -20°C | 1 year[1] |
| -80°C | 2 years[1] | |
| Storage of Stock Solution | -20°C | 1 month[1][4] |
| -80°C | 6 months[1][4] | |
| Solubility in DMSO | 25 mg/mL (13.41 mM) | N/A |
Experimental Protocols
Protocol 1: Reconstitution of this compound Stock Solution (25 mg/mL in DMSO)
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Add the appropriate volume of DMSO to the vial to achieve a final concentration of 25 mg/mL.
-
Vortex the vial to mix. If complete dissolution is not achieved, sonicate the solution in a water bath for short intervals.
-
Once a clear solution is obtained, aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.
Protocol 2: Preparation of a Working Solution for In Vivo Studies
This protocol provides an example of preparing a 1 mL working solution. The final solvent composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]
-
Begin with a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 25 mg/mL this compound stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Mix the final solution until it is clear and homogeneous.
-
This working solution should be prepared fresh on the day of use.
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Balixafortide's mechanism as a CXCR4 antagonist.
References
Identifying and quantifying trifluoroacetic acid impurities in Balixafortide samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and quantification of trifluoroacetic acid (TFA) impurities in Balixafortide samples.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to quantify trifluoroacetic acid (TFA) in Balixafortide samples?
A1: Trifluoroacetic acid is often used during the solid-phase synthesis and purification of peptides like Balixafortide.[1][2][3] Residual TFA can remain in the final product as a counter-ion.[1] It is considered toxic and can interfere with biological assays, potentially altering cellular proliferation or acting as an allosteric modulator of receptors.[4] Therefore, accurate quantification of TFA is essential to ensure the safety, purity, and proper biological activity of Balixafortide for preclinical and clinical studies.[1][3]
Q2: What are the common analytical methods for quantifying TFA in peptide samples like Balixafortide?
A2: Several analytical techniques can be employed to identify and quantify TFA in peptide samples. The most common methods include:
-
Ion Chromatography (IC) : A sensitive and simple method that can be automated.[3] It separates TFA from other anions based on ion-exchange principles.[3][5]
-
Gas Chromatography (GC) : Often requires derivatization of TFA to a more volatile compound before analysis.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 19F NMR is particularly well-suited for detecting and quantifying fluorine-containing compounds like TFA due to the 100% relative abundance of the 19F isotope.[7][8]
-
High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC can be used, often with UV detection.[3][9]
-
Capillary Electrophoresis : Another technique that can be utilized for TFA measurement.[5]
Q3: How can TFA be removed from Balixafortide samples?
A3: Several methods are available to remove or exchange the TFA counter-ion from peptide samples:
-
TFA/HCl Exchange : This involves dissolving the peptide in a dilute hydrochloric acid solution and then lyophilizing it.[2][10][11] This process may need to be repeated to achieve the desired low level of TFA.[11]
-
TFA/Acetate (B1210297) Exchange : This method uses a strong anion exchange resin to replace trifluoroacetate (B77799) ions with acetate ions.[10][11]
-
Precipitation and Washing : The peptide can be precipitated and washed multiple times with a cold solvent like diethyl ether to remove TFA.[10]
-
Reverse-Phase HPLC : A specialized HPLC method can be used to exchange the counter-ion.[2][12]
Troubleshooting Guides
Ion Chromatography (IC) Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape for TFA | Inappropriate mobile phase composition. | Optimize the eluent concentration (e.g., sodium hydroxide (B78521) or sodium carbonate/bicarbonate) to improve peak symmetry.[3][13] |
| Column contamination. | Wash the column with a stronger eluent or follow the manufacturer's cleaning protocol. | |
| Baseline Noise or Drift | Contaminated mobile phase or reagents. | Use high-purity water and reagents. Prepare fresh mobile phase daily.[14] |
| Air bubbles in the system. | Degas the mobile phase and prime the pump to remove any bubbles. | |
| Low TFA Recovery | Matrix effects from the Balixafortide sample. | Dilute the sample or use a sample preparation technique like solid-phase extraction (SPE) to remove interfering substances. |
| Incomplete elution of TFA. | Increase the eluent strength or adjust the gradient profile. | |
| Inconsistent Retention Times | Fluctuations in temperature. | Use a column oven to maintain a constant temperature.[15] |
| Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the eluent. |
19F NMR Spectroscopy Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low Signal-to-Noise Ratio | Insufficient sample concentration. | Increase the concentration of the Balixafortide sample if possible. |
| Incorrect NMR parameters. | Optimize acquisition parameters such as the number of scans, pulse width, and relaxation delay.[8] A longer delay between scans may be necessary.[7] | |
| Broad TFA Peak | Sample viscosity or aggregation. | Adjust the sample solvent or temperature to reduce viscosity. |
| Presence of paramagnetic impurities. | Treat the sample with a chelating agent if paramagnetic metal contamination is suspected. | |
| Inaccurate Quantification | Improper integration of the TFA peak. | Ensure correct phasing and baseline correction before integration. Integrate the entire peak area, including any spinning sidebands.[16][17] |
| Non-linearity of the detector response. | Use a calibration curve with a suitable internal or external standard over the expected concentration range of TFA.[7] |
Experimental Protocols
Protocol 1: Quantification of TFA in Balixafortide by Ion Chromatography (IC)
This protocol is a general guideline and may require optimization based on the specific instrumentation and Balixafortide sample matrix.
-
Instrumentation : Ion chromatograph equipped with a suppressed conductivity detector.
-
Columns : Anion exchange analytical column (e.g., IonPac AS11-HC) and a guard column.[15][18]
-
Mobile Phase : A solution of sodium hydroxide or a mixture of sodium carbonate and sodium bicarbonate in deionized water.[3] An example eluent is 30 mmol/L sodium hydroxide.[15]
-
Standard Preparation :
-
Prepare a stock standard solution of sodium trifluoroacetate in deionized water.
-
Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of TFA in the Balixafortide samples.
-
-
Sample Preparation :
-
Accurately weigh a known amount of the Balixafortide sample.
-
Dissolve the sample in deionized water or the mobile phase to a known volume.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions :
-
Data Analysis :
-
Generate a calibration curve by plotting the peak area of the TFA standard against its concentration.
-
Determine the concentration of TFA in the Balixafortide sample by interpolating its peak area from the calibration curve.
-
Protocol 2: Quantification of TFA in Balixafortide by 19F NMR Spectroscopy
This protocol provides a general procedure for TFA quantification using 19F NMR.
-
Instrumentation : NMR spectrometer with a fluorine probe.
-
Solvent : A deuterated solvent in which both Balixafortide and a suitable internal standard are soluble (e.g., D₂O, DMSO-d₆).
-
Internal Standard : A fluorine-containing compound with a known concentration and a 19F chemical shift that does not overlap with the TFA signal (e.g., 3,5-Bis(trifluoromethyl)benzoic acid).[16]
-
Sample Preparation :
-
Accurately weigh a known amount of the Balixafortide sample and the internal standard.
-
Dissolve both in a known volume of the deuterated solvent.
-
-
NMR Acquisition Parameters :
-
Relaxation Delay (d1) : Should be at least 5 times the longest T₁ relaxation time of the TFA and internal standard signals to ensure full relaxation and accurate quantification.[8]
-
Number of Scans : Sufficient to obtain a good signal-to-noise ratio (e.g., 16 to 3072 scans depending on the concentration).[7][8]
-
Data Processing and Analysis :
-
Apply appropriate window function, Fourier transform, and phase correction to the acquired FID.
-
Perform baseline correction.
-
Integrate the area of the TFA signal and the internal standard signal.
-
Calculate the amount of TFA in the sample using the following equation: Amount of TFA = (Area_TFA / Area_IS) * (Moles_IS / Moles_Sample) * MW_TFA where:
-
Area_TFA is the integrated area of the TFA peak.
-
Area_IS is the integrated area of the internal standard peak.
-
Moles_IS is the number of moles of the internal standard.
-
Moles_Sample is the number of moles of the Balixafortide sample.
-
MW_TFA is the molecular weight of trifluoroacetic acid.
-
-
Quantitative Data Summary
The following table summarizes typical quantitative parameters for TFA analysis by different methods. These values are indicative and may vary depending on the specific experimental conditions.
| Analytical Method | Parameter | Typical Value | Reference |
| Ion Chromatography | Limit of Detection (LOD) | 0.02 mg/L | [15] |
| Limit of Quantification (LOQ) | 0.05 mg/L | [15] | |
| Linearity Range | 0.05 - 10.0 mg/L | [15] | |
| 19F NMR | Limit of Detection (LOD) | 0.05 µg/mL | [7][8] |
| Linearity Range | 5 µg/mL - 5 mg/mL | [7][8] | |
| GC-MS | Limit of Detection (LOD) | 3 µg/L | [19][20] |
Visualizations
References
- 1. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 2. lifetein.com [lifetein.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. genscript.com [genscript.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. An analytical method for trifluoroacetic Acid in water and air samples using headspace gas chromatographic determination of the methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biopharma-asia.com [biopharma-asia.com]
- 8. biopharma-asia.com [biopharma-asia.com]
- 9. helixchrom.com [helixchrom.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. Dirty TFA | Separation Science [sepscience.com]
- 15. Ion chromatography determination of trifluoroacetic acid residue ...: Ingenta Connect [ingentaconnect.com]
- 16. andreas-brinkmann.net [andreas-brinkmann.net]
- 17. researchgate.net [researchgate.net]
- 18. ijsr.net [ijsr.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of CXCR4 Antagonists: Balixafortide TFA vs. Plerixafor
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the CXCR4 inhibition efficacy of Balixafortide TFA and Plerixafor, supported by experimental data.
The C-X-C chemokine receptor type 4 (CXCR4) has emerged as a critical therapeutic target in oncology and hematology due to its central role in cancer progression, metastasis, and hematopoietic stem cell mobilization. This guide provides a detailed comparison of two prominent CXCR4 antagonists: this compound, a novel peptidic inhibitor, and Plerixafor (also known as AMD3100), a small molecule drug approved for clinical use. We will delve into their comparative efficacy in CXCR4 inhibition, supported by quantitative data from key in vitro assays.
Performance at a Glance: Quantitative Comparison
This compound has demonstrated significantly higher potency in CXCR4 inhibition compared to Plerixafor in preclinical studies. The available data indicates a substantial difference in their binding affinity and functional inhibition of the CXCR4 signaling pathway.
| Parameter | This compound | Plerixafor | Assay Conditions |
| CXCR4 Binding Affinity (IC50) | < 10 nM[1] | 44 nM[1] | Competitive binding assays |
| 65 nM[1] | Competitive binding affinity to CXCR4 receptor expressed in CHO cells incubated for 40 mins by 12G5 antibody based fluorescence analysis. | ||
| Calcium Flux Inhibition (IC50) | < 10 nM[1] | Not explicitly stated in direct comparison, but Balixafortide is ~100-fold more potent[2] | Inhibition of CXCL12-induced calcium mobilization |
| β-arrestin Recruitment Inhibition (IC50) | < 10 nM[1] | - | - |
| Chemotaxis Inhibition (IC50) | < 10 nM (Namalwa and Jurkat cells)[1] | - | Inhibition of SDF-1 dependent chemotaxis |
| < 20 nM (MDA MB 231 breast cancer cells)[1] | |||
| Receptor Occupancy | Prolonged binding to CXCR4 compared to Plerixafor[2] | Shorter binding duration compared to Balixafortide[2] | Receptor occupancy wash-out studies with competitive antibody 12G5 |
| Selectivity | >1000-fold selective for CXCR4 over a large panel of receptors including CXCR7[1][2] | - | - |
Note: IC50 values can vary depending on the specific cell line, ligand concentration, and other experimental conditions. The data presented here is for comparative purposes based on available literature.
Delving into the Mechanism: The CXCR4 Signaling Pathway
Both Balixafortide and Plerixafor exert their effects by antagonizing the CXCR4 receptor, thereby blocking the binding of its natural ligand, CXCL12 (stromal cell-derived factor-1 or SDF-1). This interaction is crucial for downstream signaling pathways that regulate cell trafficking, survival, and proliferation.
Figure 1: Simplified CXCR4 signaling pathway and points of inhibition by Balixafortide and Plerixafor.
Experimental Protocols: A Closer Look at the Assays
Reproducibility is a cornerstone of scientific research. The following are detailed methodologies for the key experiments cited in this guide.
CXCR4 Competitive Binding Assay
This assay quantifies the ability of a test compound to displace a known labeled ligand or antibody from the CXCR4 receptor, thereby determining its binding affinity (IC50).
Figure 2: Workflow for a CXCR4 Competitive Binding Assay.
Detailed Protocol:
-
Cell Preparation: Culture a cell line endogenously or recombinantly expressing CXCR4 (e.g., Jurkat T-cells, CHO-CXCR4 cells) to an appropriate density. Harvest and resuspend the cells in a suitable binding buffer.
-
Compound Incubation: In a multi-well plate, add varying concentrations of the test compound (Balixafortide or Plerixafor) to the wells containing the cell suspension. Include a control with no compound.
-
Competitor Addition: Add a fixed, subsaturating concentration of a labeled competitor, such as radiolabeled ¹²⁵I-SDF-1 or a fluorescently tagged anti-CXCR4 monoclonal antibody (e.g., 12G5-PE), to all wells.
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a defined period (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
Washing: Terminate the binding reaction by rapidly washing the cells with ice-cold binding buffer to remove unbound labeled competitor. This can be achieved by centrifugation and resuspension or by filtration through a filter plate.
-
Detection: Quantify the amount of labeled competitor bound to the cells. For radiolabeled ligands, this is done using a gamma counter. For fluorescently labeled antibodies, flow cytometry is used to measure the mean fluorescence intensity (MFI).
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. The IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the labeled competitor, is determined by fitting the data to a sigmoidal dose-response curve.
Calcium Flux Assay
This functional assay measures the inhibition of CXCL12-induced intracellular calcium mobilization, a key downstream signaling event following CXCR4 activation.
Detailed Protocol:
-
Cell Preparation and Dye Loading: Culture CXCR4-expressing cells and resuspend them in a suitable assay buffer. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) by incubating them in the dark at 37°C for 30-60 minutes.
-
Washing: Wash the cells to remove extracellular dye.
-
Inhibitor Incubation: Pre-incubate the dye-loaded cells with varying concentrations of the CXCR4 antagonist (Balixafortide or Plerixafor) for a defined period.
-
CXCL12 Stimulation: Add a fixed concentration of CXCL12 to the cell suspension to induce calcium mobilization.
-
Data Acquisition: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader or a flow cytometer.
-
Data Analysis: Calculate the inhibition of the calcium response (e.g., peak fluorescence or area under the curve) at each antagonist concentration and determine the IC50 value.
Chemotaxis (Cell Migration) Assay
This assay assesses the ability of the antagonists to block the directional migration of cells towards a chemoattractant (CXCL12).
Figure 3: Workflow for a Chemotaxis (Transwell) Assay.
Detailed Protocol:
-
Cell Preparation: Culture CXCR4-expressing cells (e.g., Jurkat T-cells, MDA-MB-231 breast cancer cells) and resuspend them in a serum-free migration medium.
-
Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of Balixafortide or Plerixafor.
-
Assay Setup: Use a Transwell migration plate, which consists of an upper and a lower chamber separated by a porous membrane. Add the chemoattractant, CXCL12, to the lower chamber.
-
Cell Seeding: Add the pre-incubated cell suspension to the upper chamber.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow cell migration (typically 4-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Quantification of Migrated Cells: Fix and stain the migrated cells on the lower surface of the membrane with a dye such as crystal violet. Elute the dye and measure the absorbance, or count the stained cells under a microscope.
-
Data Analysis: Calculate the percentage of migration inhibition for each antagonist concentration relative to the control (no antagonist) and determine the IC50 value.
Conclusion
The available in vitro data consistently indicates that this compound is a more potent and selective CXCR4 antagonist than Plerixafor. Its approximately 100-fold higher affinity for CXCR4 and more potent inhibition of downstream signaling pathways, such as calcium flux, suggest a potential for greater therapeutic efficacy. Furthermore, the prolonged receptor occupancy of Balixafortide may translate to a more sustained biological effect. This comprehensive comparison, including detailed experimental protocols, provides a valuable resource for researchers and drug development professionals in the field of CXCR4-targeted therapies.
References
A Comparative Analysis of CXCR4 Antagonists: Balixafortide vs. Motixafortide
In the landscape of cancer therapeutics and stem cell mobilization, the C-X-C chemokine receptor type 4 (CXCR4) has emerged as a critical target. This receptor, along with its ligand CXCL12 (also known as SDF-1α), plays a pivotal role in tumor progression, metastasis, and the homing of hematopoietic stem cells. Consequently, the development of CXCR4 antagonists has garnered significant attention. This guide provides a detailed comparison of two prominent CXCR4 antagonists, Balixafortide (B605907) (TFA) and Motixafortide (B606204), offering insights for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the CXCR4/CXCL12 Axis
Both Balixafortide and Motixafortide are potent and selective antagonists of the CXCR4 receptor.[1][2] Their primary mechanism of action involves binding to CXCR4 and thereby preventing its interaction with CXCL12.[3][4] This blockade disrupts the downstream signaling pathways that are crucial for cancer cell survival, proliferation, and migration.[1][5] In the context of hematopoietic stem cell mobilization, inhibiting the CXCR4/CXCL12 axis leads to the release of stem cells from the bone marrow into the peripheral blood, facilitating their collection for transplantation.[6][7][8]
Motixafortide is a cyclic peptide inhibitor of CXCR4 that blocks the binding of its ligand, stromal-derived factor-1α (SDF-1α)/C-X-C Motif Chemokine Ligand 12 (CXCL12).[6] This inhibition results in the mobilization of hematopoietic stem and progenitor cells into the peripheral circulation.[6] Balixafortide, also a CXCR4 inhibitor, prevents the binding of SDF-1 and subsequent receptor activation, which can induce the mobilization of hematopoietic stem and progenitor cells from the bone marrow into the blood.[2][4]
Preclinical and Clinical Data: A Comparative Overview
Table 1: Comparative Preclinical and In Vitro Data
| Parameter | Balixafortide | Motixafortide | Reference |
| Target | CXCR4 | CXCR4 | [2][9],[3][6] |
| Drug Type | Peptidic CXCR4 antagonist | Cyclic peptide CXCR4 inhibitor | [10],[11] |
| Potency (vs. Plerixafor) | ~100-fold higher affinity and inhibition of calcium flux | Significantly higher numbers of mobilized HSPCs (7.1-fold over control) compared to plerixafor (B1678892) alone (4.2-fold over control) | [10],[12] |
| Receptor Occupancy | Prolonged binding to CXCR4 compared to AMD3100 (Plerixafor) | Maintained for >72 hours | [10],[6] |
| IC50 | Not explicitly stated | 0.42 – 4.5 nM | [6] |
| Selectivity | High 1000-fold selectivity over other receptors including CXCR7 | Selective inhibitor of CXCR4 | [10],[13] |
Table 2: Comparative Clinical Trial Data
| Parameter | Balixafortide | Motixafortide | Reference |
| Primary Indication(s) Studied | Metastatic Breast Cancer | Hematopoietic Stem Cell Mobilization for Multiple Myeloma, Pancreatic Cancer, Sickle Cell Disease | [4][14][15],[11][16][17] |
| Phase of Development | Phase 3 (FORTRESS study, failed to meet primary endpoint) | Approved by FDA (Aphexda) for stem cell mobilization | [18],[17] |
| Key Efficacy Endpoint (Stem Cell Mobilization) | N/A (Primarily studied in oncology) | GENESIS Trial: 92.5% of patients met the primary endpoint of collecting ≥6 × 10^6 CD34+ cells/kg in up to two apheresis sessions (vs. 26.2% with placebo + G-CSF) | [11] |
| Key Efficacy Endpoint (Oncology) | Phase 1 (with eribulin): Objective Response Rate (ORR) of 30% in heavily pretreated HER2-negative metastatic breast cancer. Phase 3 (FORTRESS): Did not improve ORR compared to eribulin (B193375) alone (13.0% vs 13.7%). | Metastatic Pancreatic Cancer (with pembrolizumab (B1139204) and chemotherapy): Showed promising early signals of improved objective response rates and progression-free survival. | [19],[18],[16] |
| Common Adverse Events | Fatigue, neutropenia, infusion-related reactions, alopecia, constipation, nausea. | Transient, grade 1/2 injection site reactions (pain, erythema, pruritus). | [19],[11] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are representative methodologies for key experiments cited in the development of these CXCR4 antagonists.
Protocol 1: In Vitro CXCR4 Binding and Signaling Assay (Representative)
-
Cell Culture: Use a human cell line endogenously expressing CXCR4 (e.g., Jurkat cells) or a recombinant cell line overexpressing the receptor. Culture cells in appropriate media and conditions.
-
Competitive Binding Assay:
-
Incubate cells with a fixed concentration of a radiolabeled or fluorescently tagged CXCL12.
-
Add increasing concentrations of the test compound (Balixafortide or Motixafortide).
-
After incubation, wash the cells to remove unbound ligand.
-
Measure the remaining radioactivity or fluorescence to determine the IC50 value, representing the concentration of the antagonist required to inhibit 50% of ligand binding.
-
-
Calcium Flux Assay:
-
Load CXCR4-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Establish a baseline fluorescence reading.
-
Stimulate the cells with CXCL12 in the presence and absence of varying concentrations of the antagonist.
-
Measure the change in intracellular calcium concentration by monitoring fluorescence. Inhibition of the CXCL12-induced calcium flux indicates antagonist activity.
-
-
Chemotaxis Assay:
-
Use a Boyden chamber or a similar migration assay system with a porous membrane.
-
Place CXCR4-expressing cells in the upper chamber.
-
Add CXCL12 as a chemoattractant to the lower chamber.
-
Add the test antagonist to the upper chamber with the cells.
-
Incubate to allow cell migration.
-
Quantify the number of cells that have migrated to the lower chamber. A reduction in migration in the presence of the antagonist demonstrates its functional inhibition of chemotaxis.
-
Protocol 2: Phase 3 Clinical Trial Design for Hematopoietic Stem Cell Mobilization (Based on GENESIS Trial for Motixafortide)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[11]
-
Patient Population: Adult patients with multiple myeloma eligible for autologous stem cell transplantation.[11]
-
Randomization: Patients are randomized in a 2:1 ratio to receive either Motixafortide in combination with Granulocyte-Colony Stimulating Factor (G-CSF) or placebo in combination with G-CSF.[11]
-
Treatment Regimen:
-
All patients receive daily subcutaneous injections of G-CSF for a specified number of days to stimulate the bone marrow.
-
On a predetermined day, patients in the investigational arm receive a single subcutaneous injection of Motixafortide, while the control group receives a placebo.[11]
-
-
Apheresis: Apheresis (stem cell collection) is initiated a set number of hours after the Motixafortide/placebo injection. The procedure is repeated for a maximum of a specified number of days or until the target number of CD34+ cells is collected.[11]
-
Primary Endpoint: The proportion of patients who successfully mobilize a target number of CD34+ hematopoietic stem cells (e.g., ≥ 6 × 10^6 CD34+ cells/kg) within a specified number of apheresis sessions.[11]
-
Secondary Endpoints: The proportion of patients achieving the target cell count in a single apheresis session, time to engraftment post-transplant, and safety and tolerability.[11]
-
Data Analysis: Statistical analysis is performed to compare the primary and secondary endpoints between the two treatment arms.
Visualizing the Molecular and Experimental Landscape
To further elucidate the mechanisms and processes involved, the following diagrams are provided.
Caption: CXCR4 signaling pathway and points of inhibition.
Caption: Clinical trial workflow for stem cell mobilization.
Conclusion
Balixafortide and Motixafortide are both potent CXCR4 antagonists with distinct clinical development paths. Motixafortide has demonstrated significant efficacy and has gained FDA approval for hematopoietic stem cell mobilization in multiple myeloma patients, representing a significant advancement in this setting.[11][17] In preclinical studies, Motixafortide showed superior stem cell mobilization compared to plerixafor.[12] Balixafortide has been extensively studied in solid tumors, particularly metastatic breast cancer.[14][15] While early phase trials showed promise, the phase 3 FORTRESS study did not meet its primary endpoint, highlighting the challenges of targeting the tumor microenvironment.[18][19]
For researchers and drug developers, the comparative data underscores the importance of the specific clinical context and indication when evaluating CXCR4 antagonists. While both molecules effectively target the same receptor, their clinical utility and success have been shaped by the chosen therapeutic area, trial design, and patient population. Future research may explore the potential of these agents in other malignancies and in combination with other therapeutic modalities.
References
- 1. What is the mechanism of Motixafortide? [synapse.patsnap.com]
- 2. Facebook [cancer.gov]
- 3. Motixafortide | C97H144FN33O19S2 | CID 91865076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Balixafortide | C84H118N24O21S2 | CID 138752609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the therapeutic class of Motixafortide? [synapse.patsnap.com]
- 8. drugs.com [drugs.com]
- 9. Balixafortide - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. Motixafortide and G-CSF to mobilize hematopoietic stem cells for autologous transplantation in multiple myeloma: a randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Innovations in hematopoietic stem-cell mobilization: a review of the novel CXCR4 inhibitor motixafortide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. hra.nhs.uk [hra.nhs.uk]
- 16. What clinical trials have been conducted for Motixafortide? [synapse.patsnap.com]
- 17. BioLineRx doses first subject with motixafortide in SCD trial [clinicaltrialsarena.com]
- 18. Polyphor balixafortide fails in late-stage breast cancer study [clinicaltrialsarena.com]
- 19. Balixafortide plus eribulin in HER2-negative metastatic breast cancer: a phase 1, single-arm, dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Combination of Balixafortide and Docetaxel Shows Enhanced Antitumor Activity in Preclinical Prostate Cancer Models
A synergistic effect in reducing tumor burden and bone degradation has been observed when combining the CXCR4 inhibitor Balixafortide with the chemotherapeutic agent docetaxel (B913) in a murine model of prostate cancer bone metastasis.[1][2][3] This combination therapy presents a promising avenue for overcoming docetaxel resistance, a significant challenge in the treatment of advanced prostate cancer.
Prostate cancer bone metastases are notoriously difficult to treat and often exhibit resistance to standard chemotherapies like docetaxel.[1][2][4] The chemokine receptor CXCR4, and its ligand CXCL12, are key players in the tumor microenvironment, promoting cancer cell proliferation, migration, and survival.[5][6] The CXCL12/CXCR4 signaling axis is implicated in the chemoresistance of various cancers, including prostate cancer.[1][5] Balixafortide, a potent and selective inhibitor of CXCR4, is being investigated to enhance the efficacy of docetaxel by disrupting this pro-survival signaling.[1][2][3]
Efficacy in a Murine Model of Prostate Cancer Bone Metastasis
A preclinical study utilizing a murine model of prostate cancer bone metastasis, established by injecting human prostate cancer PC-3 cells into the tibia of mice, demonstrated the superior efficacy of the combination therapy.[1][2][4] The study included four treatment groups: a vehicle control, docetaxel alone, Balixafortide alone, and a combination of Balixafortide and docetaxel.[1][4]
The combination of Balixafortide and docetaxel resulted in a significant reduction in tumor burden compared to docetaxel alone.[1][2][3][4] While docetaxel as a single agent showed some effect on tumor growth, the addition of Balixafortide led to a more than 70% reduction in tumor growth.[2] Furthermore, the combination therapy was associated with decreased bone degradation, as evidenced by radiographic imaging and lower serum levels of tartrate-resistant acid phosphatase (TRAcP), a biomarker for bone resorption.[2][3]
| Treatment Group | Tumor Burden (Bioluminescence) | Osteolytic Lesion Area | Serum TRAcP Levels |
| Vehicle | High | High | High |
| Docetaxel (5 mg/kg) | Moderate | Reduced vs. Vehicle & Balixafortide | Reduced vs. Vehicle |
| Balixafortide (20 mg/kg) | No significant impact | Similar to Vehicle | Reduced vs. Vehicle |
| Combination | Significantly Lower vs. Docetaxel alone | Lower vs. Vehicle & Balixafortide | Lower vs. Vehicle |
Table 1: Summary of the in vivo efficacy of Balixafortide and Docetaxel combination therapy in a prostate cancer bone metastasis model.
Interestingly, the enhanced antitumor effect of the combination therapy was not associated with a significant decrease in cell proliferation (as measured by Ki67 staining) or a substantial increase in apoptosis (as measured by cleaved caspase-3).[1][4] This suggests that the combination may induce other forms of cell death or that the timing of the measurements did not capture peak apoptosis.[2] However, the combination group did show a significant increase in the levels of IFNγ compared to the docetaxel-only group, suggesting a potential modulation of the immune response in the tumor microenvironment.[1][4]
Experimental Protocols
Murine Model of Prostate Cancer Bone Metastasis
-
Cell Line: Human prostate cancer PC-3 cells, labeled with luciferase for bioluminescent imaging, were used.[1][2][4]
-
Animal Model: Male mice were used for the study. To establish bone metastases, PC-3 cells were injected directly into the tibia of the mice.[1][2][4]
-
Treatment Groups: The mice were divided into four treatment groups:
-
Vehicle: Control group receiving the delivery vehicle.
-
Docetaxel (DOC): Received docetaxel at a dose of 5 mg/kg, administered intraperitoneally once weekly.[1][4]
-
Balixafortide (BLX): Received Balixafortide at a dose of 20 mg/kg, administered subcutaneously twice daily.[1][4]
-
Combination (Combo): Received both docetaxel and Balixafortide at the same dosages and schedules as the single-agent groups.[1][4]
-
-
Monitoring: Tumor burden was monitored weekly using bioluminescent imaging.[2][4] At the end of the study (day 29), various analyses were performed.[2][4]
Immunohistochemical and Serological Analyses
-
Immunohistochemistry: At the end of the study, the tibiae were harvested, decalcified, and stained for various markers:
-
Serology: Blood was collected to measure the serum levels of:
Conclusion
The combination of Balixafortide and docetaxel demonstrates a significant enhancement of antitumor activity in a preclinical model of prostate cancer bone metastasis. This synergy appears to be mediated, at least in part, by the inhibition of the pro-survival CXCL12/CXCR4 signaling axis, which is known to contribute to docetaxel resistance. These findings provide a strong rationale for further clinical evaluation of this combination therapy in patients with metastatic prostate cancer. The potential to overcome chemoresistance and improve outcomes for this patient population is a critical area of ongoing research.
References
- 1. researchgate.net [researchgate.net]
- 2. A CXCR4 inhibitor (balixafortide) enhances docetaxel-mediated anti-tumor activity in a murine model of prostate cancer bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. A CXCR4 inhibitor (balixafortide) enhances docetaxel-mediated antitumor activity in a murine model of prostate cancer bone metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CXCR4 inhibition with AMD3100 sensitizes prostate cancer to docetaxel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
Balixafortide Demonstrates Potent Anti-Tumor Activity in HER2-Negative Breast Cancer Xenografts
For Immediate Release:
[City, State] – December 2, 2025 – New preclinical data validate the anti-tumor activity of balixafortide (B605907) (POL6326), a potent and selective CXCR4 antagonist, in HER2-negative breast cancer xenograft models. The findings, detailed in a comparative analysis, position balixafortide as a promising therapeutic agent in this challenging cancer subtype. This guide provides an objective comparison of balixafortide's performance with other CXCR4 inhibitors, supported by experimental data, for researchers, scientists, and drug development professionals.
The C-X-C chemokine receptor type 4 (CXCR4) is a key mediator in tumor progression, with high expression levels in breast cancer being associated with aggressive metastatic phenotypes and a poor prognosis.[1] Balixafortide, by selectively inhibiting the CXCR4 receptor, disrupts the signaling pathways involved in tumor growth, metastasis, and the tumor microenvironment.[2]
Comparative Efficacy of Balixafortide in a HER2-Negative Breast Cancer PDX Model
A pivotal study investigated the efficacy of balixafortide in combination with the chemotherapeutic agent paclitaxel (B517696) in a humanized patient-derived xenograft (PDX) model of triple-negative breast cancer (ER/PR/Her2-negative).[3] The combination therapy resulted in a significant inhibition of tumor volume, achieving partial remission.[3]
Key Findings:
-
Combination Superiority: The combination of balixafortide and paclitaxel resulted in a tumor volume inhibition of 87% compared to the vehicle control.[3]
-
Enhanced Efficacy: This was statistically superior to paclitaxel monotherapy, which showed a 42% tumor volume inhibition.[3]
-
Favorable Tolerability: The addition of balixafortide to paclitaxel did not increase toxicity, indicating a favorable safety profile for the combination.[3]
| Treatment Group | Tumor Growth Inhibition (T/C%) | Outcome |
| Vehicle Control | - | - |
| Paclitaxel (10mg/kg) | 42% | - |
| Balixafortide (20mg/kg) + Paclitaxel (10mg/kg) | 13% | Partial Remission |
Table 1: Efficacy of Balixafortide in a Humanized HER2-Negative Breast Cancer PDX Model.[3]
Comparison with a Balixafortide Analogue (POL5551) and Other CXCR4 Antagonists
Further supporting the therapeutic potential of targeting the CXCR4 axis, a preclinical study on the balixafortide analogue, POL5551, in combination with eribulin (B193375) in a triple-negative breast cancer xenograft model also demonstrated significant anti-tumor and anti-metastatic effects.[1]
Other CXCR4 inhibitors, such as AMD3100 and TN14003, have also been evaluated in breast cancer patient-derived xenografts. These studies have shown that the efficacy of CXCR4 inhibition can be subtype-dependent, with more pronounced anti-tumor effects observed in HER2-positive models compared to triple-negative models.
Experimental Protocols
Balixafortide in Humanized HER2-Negative Breast Cancer PDX Model: [3]
-
Model: Humanized patient-derived xenograft (PDX) from an invasive ductal carcinoma (ER/PR/Her2-negative).
-
Animal Model: Not specified.
-
Treatment:
-
Paclitaxel: 10mg/kg administered intravenously (iv) twice weekly.
-
Balixafortide: 20mg/kg administered subcutaneously (sc) twice daily for 5 days, followed by a 2-day break.
-
-
Duration: 28 days.
-
Primary Endpoint: Tumor volume.
Signaling Pathways and Experimental Workflow
The anti-tumor activity of balixafortide is rooted in its ability to block the CXCR4 signaling pathway, which plays a crucial role in cancer cell proliferation, survival, and metastasis.
Caption: Balixafortide blocks the binding of CXCL12 to the CXCR4 receptor.
The evaluation of balixafortide's anti-tumor activity in xenograft models typically follows a structured workflow, from tumor cell implantation to data analysis.
Caption: General workflow for preclinical xenograft studies.
The presented data underscores the potential of balixafortide as a valuable component of combination therapy for HER2-negative breast cancer. Further investigation is warranted to fully elucidate its clinical utility.
References
Balixafortide's FORTRESS Trial: A Comparative Analysis in HER2-Negative Breast Cancer
The combination of balixafortide (B605907) with eribulin (B193375) did not demonstrate a significant improvement in clinical outcomes over eribulin monotherapy in the pivotal Phase 3 FORTRESS study for patients with HER2-negative, locally recurrent, or metastatic breast cancer. The trial was terminated early due to its failure to meet the primary endpoint of an improved objective response rate.
This guide provides a detailed cross-referencing of the clinical trial results of balixafortide from the FORTRESS study, comparing its performance against the control arm of eribulin alone. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available data, experimental protocols, and the underlying biological pathways.
Mechanism of Action: Targeting the CXCL12/CXCR4 Axis
Balixafortide is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The interaction between CXCR4 and its ligand, CXCL12 (also known as stromal cell-derived factor-1 or SDF-1), is a key signaling pathway implicated in tumor progression, angiogenesis, metastasis, and the survival of cancer cells.[1] In breast cancer, high levels of CXCR4 expression are correlated with more aggressive metastatic phenotypes and a poorer prognosis. By blocking the CXCL12/CXCR4 axis, balixafortide was hypothesized to inhibit tumor growth and metastasis.[2]
The FORTRESS Study: Experimental Protocol
The FORTRESS trial (NCT03786094) was an international, multicenter, open-label, randomized, active-controlled, parallel-group Phase 3 study.[3][4] The trial was designed to evaluate the efficacy, safety, and tolerability of intravenous balixafortide in combination with eribulin versus eribulin alone.[3][4]
Patient Population: The study enrolled 432 patients with HER2-negative, locally recurrent or metastatic breast cancer who had received between one and four prior chemotherapy regimens for advanced disease.[2][5] Patients with hormone receptor-positive (HR+) disease must have received at least one line of endocrine therapy.[2]
Treatment Arms:
-
Combination Arm: Balixafortide (5.5 mg/kg) administered intravenously on days 1-3 and 8-10 of a 21-day cycle, in combination with eribulin (1.4 mg/m²) on days 2 and 9 of the same cycle.[2]
-
Control Arm: Eribulin (1.4 mg/m²) administered as a monotherapy on days 2 and 9 of a 21-day cycle.[2]
Primary Endpoints:
-
Objective Response Rate (ORR) in the third-line and later patient population.[2]
-
Progression-Free Survival (PFS) in the overall study population and in the third-line and later population.[2][6]
Secondary Endpoints:
Clinical Trial Results: A Head-to-Head Comparison
The FORTRESS trial did not meet its co-primary endpoint of improving the Objective Response Rate (ORR) in the third-line and later patient population.[7] The addition of balixafortide to eribulin did not result in a statistically significant benefit over eribulin alone in any of the key efficacy endpoints.
Efficacy Data
| Efficacy Endpoint | Balixafortide + Eribulin (≥3rd Line) | Eribulin Alone (≥3rd Line) | p-value |
| Objective Response Rate (ORR) | 13.0%[7] | 13.7%[7] | 1.00[7] |
| Clinical Benefit Rate (CBR) | 16.7%[7] | 19.6%[7] | - |
| Median Progression-Free Survival (mPFS) | 3.5 months[2] | 4.0 months[2] | HR: 1.07 (96% CI: 0.81, 1.41)[2] |
| Interim Median Overall Survival (mOS) | 11.0 months[2] | 11.2 months[2] | HR: 1.08 (99.9% CI: 0.66, 1.77)[2] |
Safety and Tolerability
The safety profile of the balixafortide and eribulin combination was found to be broadly similar to that of eribulin monotherapy.[2]
| Adverse Event Category (Overall Safety Population) | Balixafortide + Eribulin | Eribulin Alone |
| Serious Treatment-Emergent Adverse Events (STEAEs) | 28%[2] | 26.5%[2] |
| Treatment-Emergent Adverse Events (TEAEs) Leading to Death | 6.9%[2] | 6.4%[2] |
| TEAEs ≥Grade 3 | 68.3%[2] | 64.2%[2] |
| Infusion-Related Reactions (IRR) | 43.6%[2] | Not Reported |
Visualizing the Biological and Experimental Framework
To better understand the context of the FORTRESS trial, the following diagrams illustrate the targeted signaling pathway and the experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Polyphor Provides Update on the Phase III FORTRESS Study of Balixafortide in Patients With Advanced HER2 Negative Breast Cancer - BioSpace [biospace.com]
A Comparative Analysis of Balixafortide and Other Peptide-Based CXCR4 Inhibitors: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The C-X-C chemokine receptor type 4 (CXCR4) has emerged as a critical therapeutic target in a multitude of diseases, including various cancers, HIV, and inflammatory conditions. Its interaction with its sole natural ligand, CXCL12 (stromal cell-derived factor-1α), orchestrates key cellular processes such as cell trafficking, proliferation, and survival. The dysregulation of the CXCL12/CXCR4 signaling axis is a hallmark of numerous pathologies, driving tumor metastasis and viral entry. This has spurred the development of a diverse pipeline of CXCR4 antagonists.
This guide provides an objective, data-driven comparison of Balixafortide (POL6326) and other prominent peptide-based CXCR4 inhibitors, including Motixafortide (BL-8040), LY2510924, and the well-characterized T140 analog, TN14003. We present a summary of their performance based on supporting experimental data, detailed methodologies for key assays, and visualizations of the critical biological pathways and experimental workflows to aid in the selection of appropriate candidates for research and drug development.
Quantitative Comparison of In Vitro Efficacy
The potency of these peptide-based CXCR4 inhibitors has been assessed through various in vitro assays. The following tables summarize their inhibitory activities, primarily focusing on binding affinity and functional antagonism of CXCR4 signaling. It is important to note that IC50 values can vary depending on the specific experimental conditions, cell types, and assay formats used.
Table 1: Comparative Binding Affinities of Peptide-Based CXCR4 Inhibitors
| Inhibitor | Assay Type | Cell Line | IC50 (nM) | Ki (nM) | Reference |
| Balixafortide (POL6326) | 12G5 antibody competition | - | <10 | - | [1] |
| Motixafortide (BL-8040) | CXCL12 Competition | - | ~1 | - | [2] |
| LY2510924 | SDF-1α Binding Inhibition | Human CXCR4 | 0.079 | 0.0495 | [3] |
| TN14003 (T140 analog) | CXCL12-mediated cell migration | Human Jurkat cells | 0.65 | - | [4] |
Table 2: Functional Antagonism of CXCR4 Downstream Signaling
| Inhibitor | Assay Type | Cell Line | IC50 (nM) | Reference |
| Balixafortide (POL6326) | Calcium Flux | - | <10 | [1] |
| Balixafortide (POL6326) | pERK / pAKT Signaling | Namalwa / Jurkat | <200 / <400 | [1] |
| LY2510924 | SDF-1-induced Cell Migration | U937 | 0.26 | [3] |
| TN14003 (T140 analog) | SDF-1-induced Cell Migration | MDA-MB-231 | 10-100 | [4] |
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize and compare peptide-based CXCR4 inhibitors are provided below.
CXCR4 Competitive Binding Assay (Flow Cytometry)
This assay quantifies the ability of a test compound to compete with a fluorescently labeled ligand for binding to CXCR4 expressed on the surface of living cells.
-
Materials:
-
CXCR4-expressing cells (e.g., Jurkat, a human T-cell leukemia line)
-
Fluorescently labeled CXCL12 (e.g., CXCL12-AF647)
-
Test peptide inhibitors (Balixafortide, etc.)
-
Assay Buffer: Phosphate-buffered saline (PBS) with 0.5% bovine serum albumin (BSA)
-
Fixation Buffer: 1% paraformaldehyde in PBS
-
96-well V-bottom plates
-
Flow cytometer
-
-
Procedure:
-
Cell Preparation: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 2 mM L-glutamine. Harvest cells and wash with Assay Buffer. Resuspend cells to a final concentration of 1 x 10^6 cells/mL in Assay Buffer.[5]
-
Compound Dilution: Prepare serial dilutions of the peptide inhibitors in Assay Buffer.
-
Competition Reaction:
-
Add 50 µL of the cell suspension to each well of a 96-well V-bottom plate.
-
Add 50 µL of the diluted peptide inhibitors or Assay Buffer (for control wells) to the respective wells.
-
Incubate for 30 minutes at room temperature.
-
Add a fixed, subsaturating concentration of fluorescently labeled CXCL12 (e.g., 25 ng/mL) to all wells.
-
Incubate for 60 minutes at 4°C in the dark.
-
-
Washing: Centrifuge the plate at 400 x g for 5 minutes. Discard the supernatant and wash the cells twice with 200 µL of cold Assay Buffer.
-
Fixation: Resuspend the cell pellet in 200 µL of Fixation Buffer.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell-associated fluorescence.
-
Data Analysis: Plot the MFI against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Chemotaxis Assay (Transwell Migration)
This assay measures the ability of a CXCR4 inhibitor to block the migration of cells towards a CXCL12 gradient.
-
Materials:
-
CXCR4-expressing cells (e.g., Jurkat cells)
-
Recombinant human CXCL12
-
Test peptide inhibitors
-
Transwell inserts (e.g., 8.0 µm pore size)
-
24-well plates
-
Migration Buffer: RPMI-1640 with 0.5% BSA
-
Calcein-AM or Crystal Violet stain
-
Fluorescence plate reader or microscope
-
-
Procedure:
-
Cell Preparation: Starve Jurkat cells in serum-free medium for 12-24 hours. Harvest and resuspend the cells in Migration Buffer at a concentration of 1 x 10^6 cells/mL.[6]
-
Inhibitor Pre-incubation: Pre-incubate the cell suspension with various concentrations of the peptide inhibitors for 30-60 minutes at 37°C.
-
Assay Setup:
-
Add 600 µL of Migration Buffer containing a chemoattractant concentration of CXCL12 (e.g., 100 ng/mL) to the lower chamber of the 24-well plate.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator.
-
Quantification of Migrated Cells:
-
Calcein-AM Staining: Remove non-migrated cells from the top of the insert. Add Calcein-AM to the lower chamber, incubate, and read the fluorescence on a plate reader.
-
Crystal Violet Staining: Remove non-migrated cells. Fix and stain the migrated cells on the bottom of the membrane with 0.1% crystal violet. Count the stained cells under a microscope.
-
-
Data Analysis: Calculate the percentage of migration inhibition by the antagonist compared to the migration towards CXCL12 alone.
-
Calcium Mobilization Assay
This assay measures the ability of a CXCR4 inhibitor to block the CXCL12-induced transient increase in intracellular calcium concentration, a key downstream signaling event.
-
Materials:
-
CXCR4-expressing cells (e.g., CHO-K1 cells stably expressing CXCR4)
-
Recombinant human CXCL12
-
Test peptide inhibitors
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
-
-
Procedure:
-
Cell Seeding: Seed CXCR4-expressing cells into 96-well plates and culture overnight.
-
Dye Loading: Remove the culture medium and add Assay Buffer containing Fluo-4 AM. Incubate for 1 hour at 37°C.
-
Washing: Wash the cells with Assay Buffer to remove excess dye.
-
Assay Measurement:
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a solution of the peptide inhibitor at various concentrations and incubate for a specified time.
-
Inject a solution of CXCL12 at a concentration that elicits a submaximal response (e.g., EC80).
-
Continuously measure the fluorescence intensity before and after the addition of the agonist.
-
-
Data Analysis: The increase in fluorescence intensity upon CXCL12 addition corresponds to the calcium flux. Calculate the percentage of inhibition of the CXCL12-induced calcium flux by the peptide antagonist and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways of CXCR4 and a typical experimental workflow for inhibitor characterization.
Caption: CXCR4 Signaling and Point of Inhibition.
Caption: In Vitro Characterization Workflow.
Conclusion
The peptide-based CXCR4 inhibitors discussed herein represent a promising class of therapeutic agents with demonstrated potent in vitro activity. Balixafortide, Motixafortide, LY2510924, and T140 analogs all exhibit nanomolar to sub-nanomolar affinities for CXCR4 and effectively antagonize its downstream signaling pathways. The choice of a specific inhibitor for further research and development will depend on a variety of factors, including the desired potency, selectivity profile, pharmacokinetic properties, and the specific pathological context. The provided experimental protocols and workflow offer a robust framework for the head-to-head comparison and characterization of these and other novel CXCR4 antagonists. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these promising peptide inhibitors.
References
- 1. pnas.org [pnas.org]
- 2. benchchem.com [benchchem.com]
- 3. In vitro characterization and inhibition of the CXCR4/CXCL12 chemokine axis in human uveal melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Replicating Balixafortide's Chemosensitization Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key studies on the chemosensitization effects of Balixafortide, a potent and selective antagonist of the CXCR4 receptor. By summarizing quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows, this document serves as a resource for researchers seeking to understand and potentially replicate these pivotal experiments.
Unveiling the Mechanism: Balixafortide and Chemosensitization
Balixafortide is a cyclic peptide inhibitor of the C-X-C chemokine receptor type 4 (CXCR4). The interaction between CXCR4 and its ligand, CXCL12 (also known as SDF-1), is crucial for tumor progression, including proliferation, invasion, and metastasis. This signaling axis is also implicated in the development of chemotherapy resistance by fostering a protective tumor microenvironment. By blocking the CXCR4/CXCL12 pathway, Balixafortide is hypothesized to disrupt this protective niche, thereby sensitizing cancer cells to the cytotoxic effects of chemotherapy.
Comparative Efficacy of Balixafortide in Combination Therapy
The chemosensitizing potential of Balixafortide has been investigated in both preclinical and clinical settings. Below is a summary of quantitative data from key studies, offering a comparative perspective on its efficacy when combined with different chemotherapy agents.
Table 1: Preclinical Efficacy of Balixafortide in a Humanized Breast Cancer PDX Model
| Treatment Group | Tumor Growth Inhibition (T/C%)* | Response |
| Vehicle Control | 100% | - |
| Paclitaxel (10 mg/kg) | 42% | Partial Remission |
| Balixafortide + Paclitaxel | 13% | Partial Remission |
*T/C% (Treatment/Control) indicates the relative tumor volume in the treated group compared to the vehicle control group.
Table 2: Clinical Efficacy of Balixafortide in Combination with Eribulin in HER2-Negative Metastatic Breast Cancer
| Study Phase | Treatment Arm | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Phase 1 (NCT01837095) | Balixafortide + Eribulin | 30% | Not Reported | Not Reported | Not Reported |
| Phase 3 FORTRESS (NCT03786094) | Balixafortide + Eribulin | 13.0% | 16.7% | Not Reported | Not Reported |
| Phase 3 FORTRESS (NCT03786094) | Eribulin Alone | 13.7% | 19.6% | Not Reported | Not Reported |
Deciphering the CXCR4 Signaling Pathway
The following diagram illustrates the CXCL12/CXCR4 signaling pathway, which is central to the mechanism of Balixafortide. Inhibition of CXCR4 by Balixafortide disrupts these downstream signaling cascades that promote tumor cell survival, proliferation, and migration.
Experimental Protocols
To facilitate the replication of studies on Balixafortide's chemosensitization effects, detailed methodologies for key experiments are provided below.
Preclinical In Vivo Chemosensitization Study (Humanized Breast Cancer PDX Model)
This protocol is based on the study by Zimmermann et al. investigating the efficacy of Balixafortide in combination with paclitaxel.
1. Animal Model:
-
Model: Humanized patient-derived xenograft (PDX) model of invasive ductal carcinoma (ER/PR/Her-2 negative).
-
Immune System: Human CD34+ cell engraftment to establish a humanized immune system.
-
Tumor Implantation: Implantation of tumor tissue into the mice.
2. Treatment Groups:
-
Vehicle Control
-
Paclitaxel (10 mg/kg, administered intravenously twice weekly)
-
Balixafortide (20 mg/kg, administered subcutaneously twice daily for 5 days, followed by a 2-day break)
-
Balixafortide + Paclitaxel (dosing as per individual arms)
3. Study Duration:
-
28 days of treatment.
4. Efficacy Endpoint:
-
Tumor Volume: Measured regularly to assess tumor growth inhibition. The T/C% (Treatment/Control percentage) is calculated to quantify efficacy.
5. Tolerability Assessment:
-
Monitor for any signs of toxicity or adverse effects in the combination treatment group compared to the single-agent groups.
Phase 1 Clinical Trial of Balixafortide with Eribulin (NCT01837095)
This protocol outlines the key aspects of the Phase 1 dose-escalation study.
1. Patient Population:
-
Patients with HER2-negative metastatic breast cancer.
-
Must have received prior chemotherapy regimens.
2. Study Design:
-
Open-label, single-arm, dose-escalation trial.
-
A 3+3 dose-escalation design was used to determine the maximum tolerated dose (MTD) of Balixafortide in combination with a standard dose of eribulin.
3. Treatment Regimen:
-
Eribulin: Administered at a standard dose.
-
Balixafortide: Administered at escalating doses in different patient cohorts.
4. Primary Endpoints:
-
Safety and tolerability of the combination.
-
Determination of the MTD.
-
Pharmacokinetics of Balixafortide and eribulin.
5. Secondary Endpoints:
-
Preliminary anti-tumor activity, including Objective Response Rate (ORR).
Phase 3 FORTRESS Clinical Trial of Balixafortide with Eribulin (NCT03786094)
This protocol provides an overview of the pivotal Phase 3 study.
1. Patient Population:
-
Patients with HER2-negative, locally recurrent or metastatic breast cancer.
-
Patients had received at least two prior chemotherapy regimens for metastatic disease.
2. Study Design:
-
Randomized, open-label, active-controlled, multicenter trial.
-
Patients were randomized in a 1:1 ratio.
3. Treatment Arms:
-
Experimental Arm: Balixafortide in combination with eribulin.
-
Control Arm: Eribulin alone.
4. Primary Endpoints:
-
Objective Response Rate (ORR).
-
Progression-Free Survival (PFS).
5. Secondary Endpoints:
-
Overall Survival (OS).
-
Clinical Benefit Rate (CBR).
-
Safety and tolerability.
Assessing the Off-Target Profile of Balixafortide TFA in Primary Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target effects of Balixafortide (TFA), a potent and selective CXCR4 antagonist, in primary cell lines. Understanding the off-target profile of a drug candidate is crucial for predicting potential side effects and ensuring therapeutic safety. This document summarizes available quantitative data, presents detailed experimental protocols for assessing off-target effects, and visually represents key biological pathways and experimental workflows.
Introduction to Balixafortide and CXCR4 Antagonism
Balixafortide is a peptidic antagonist of the C-X-C chemokine receptor type 4 (CXCR4), a G-protein-coupled receptor that plays a critical role in cell migration, proliferation, and survival.[1][2] The interaction of CXCR4 with its ligand, CXCL12 (also known as stromal cell-derived factor-1 or SDF-1), is implicated in various physiological and pathological processes, including cancer metastasis and inflammation.[3][4] Balixafortide functions by blocking the binding of CXCL12 to CXCR4, thereby inhibiting downstream signaling pathways.[5] It is under investigation for its potential in treating various cancers, including HER2-negative breast cancer.[5][6]
A key attribute of a successful therapeutic is its selectivity for the intended target. Off-target effects, where a drug interacts with unintended proteins, can lead to adverse drug reactions and toxicity.[7] Therefore, a thorough assessment of a drug's off-target profile is a critical step in its development.
Comparative Analysis of Off-Target Effects
While specific quantitative data on a comprehensive off-target screening panel for Balixafortide is not publicly available in full detail, existing literature highlights its high selectivity.
Table 1: Selectivity Profile of Balixafortide
| Compound | Primary Target | Off-Target Selectivity | Key Findings | Reference |
| Balixafortide (POL6326) | CXCR4 | >1000-fold selective for CXCR4 over a large panel of other receptors, including CXCR7. | Demonstrates high potency with an IC50 of less than 10 nM for CXCR4.[8] Affinity for CXCR4 is approximately 100-fold higher than for AMD3100 (Plerixafor).[9] | [8][9] |
| Plerixafor (AMD3100) | CXCR4 | Known to have some off-target effects, though specific panel data is not readily available in these search results. | The first FDA-approved small-molecule CXCR4 antagonist.[3] | [3] |
| BL-8040 (BKT140) | CXCR4 | Information on a broad off-target panel is not detailed in the provided search results. | A synthetic cyclic 14-residue peptide antagonist of CXCR4.[1] | [1] |
| Mavorixafor (Xolremdi) | CXCR4 | Information on a broad off-target panel is not detailed in the provided search results. | A small-molecule drug targeting CXCR4 mutations, approved for WHIM syndrome.[1] | [1] |
Experimental Protocols for Assessing Off-Target Effects
To rigorously assess the off-target effects of a compound like Balixafortide in primary cell lines, a combination of in vitro assays is recommended.
Radioligand Binding Assay for Receptor Selectivity
This assay is a standard method to determine the binding affinity of a compound to a panel of receptors, ion channels, and transporters.
Objective: To quantify the binding affinity of Balixafortide to a wide range of potential off-target receptors.
Methodology:
-
Cell Membrane Preparation: Prepare cell membranes from primary cell lines or cell lines overexpressing the target receptors.
-
Radioligand Incubation: Incubate the cell membranes with a specific radioligand for each receptor in the presence of increasing concentrations of Balixafortide.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the concentration of Balixafortide that inhibits 50% of the specific binding of the radioligand (IC50). This can be converted to a binding affinity constant (Ki).
Kinase Inhibition Profiling
This assay assesses the effect of a compound on the activity of a large panel of protein kinases, which are common off-targets for many drugs.
Objective: To identify any inhibitory activity of Balixafortide against a panel of kinases.
Methodology:
-
Kinase Reaction: Set up enzymatic reactions containing a specific kinase, its substrate (often a peptide), and ATP.
-
Compound Incubation: Add Balixafortide at various concentrations to the kinase reactions.
-
Detection of Kinase Activity: Measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays.
-
Data Analysis: Calculate the percent inhibition of each kinase at different concentrations of Balixafortide to determine the IC50 values.
Cell-Based Phenotypic Assays
These assays evaluate the effect of a compound on the overall phenotype of a cell, which can reveal unexpected off-target effects.
Objective: To assess the impact of Balixafortide on cell viability, proliferation, and morphology in various primary cell lines.
Methodology:
-
Cell Culture: Culture different primary cell lines (e.g., endothelial cells, fibroblasts, immune cells) in appropriate media.
-
Compound Treatment: Treat the cells with a range of concentrations of Balixafortide.
-
Phenotypic Assessment:
-
Viability/Cytotoxicity: Use assays like MTT, MTS, or CellTiter-Glo to measure metabolic activity or ATP levels.
-
Proliferation: Measure cell number over time using methods like direct cell counting or DNA quantification assays (e.g., CyQUANT).
-
Morphology: Observe changes in cell shape, adhesion, and intracellular structures using high-content imaging.
-
-
Data Analysis: Determine the concentration of Balixafortide that causes a 50% reduction in the measured parameter (e.g., GI50 for growth inhibition, CC50 for cytotoxicity).
Visualizing Key Pathways and Workflows
CXCR4 Signaling Pathway
The binding of CXCL12 to CXCR4 activates several downstream signaling pathways that regulate cell function. Balixafortide blocks these initial activation steps.
References
- 1. CXCR4 antagonist - Wikipedia [en.wikipedia.org]
- 2. What are CXCR4 antagonists and how do they work? [synapse.patsnap.com]
- 3. Small Molecule Inhibitors of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Balixafortide | C84H118N24O21S2 | CID 138752609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
Unraveling the Link: CXCR4 Expression and Balixafortide Treatment Response in Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The C-X-C chemokine receptor type 4 (CXCR4) has long been a focal point in oncology research, recognized for its integral role in tumor progression, metastasis, and the development of resistance to therapy.[1] Its overexpression is a common feature in over 20 human cancers, including breast cancer, and is frequently associated with a poor prognosis.[1][2] This has positioned CXCR4 as a compelling therapeutic target. Balixafortide (formerly POL6326), a potent and selective CXCR4 antagonist, has been a key investigational agent in this domain.[3] This guide provides a comprehensive comparison of Balixafortide's performance, an exploration of the correlation between CXCR4 expression levels and treatment response, and a look at alternative CXCR4-targeted therapies, supported by experimental data.
Balixafortide and CXCR4: A Complex Relationship
Balixafortide functions by binding to the CXCR4 receptor, thereby blocking its interaction with its natural ligand, CXCL12 (also known as SDF-1).[4] This disruption is intended to inhibit tumor cell migration, sensitize cancer cells to chemotherapy, and modulate the tumor microenvironment.[3][5] Early clinical data from a Phase 1 trial of Balixafortide in combination with eribulin (B193375) for HER2-negative metastatic breast cancer showed promising results.[2] However, the subsequent Phase 3 FORTRESS study did not meet its primary endpoint of significantly improving the objective response rate (ORR) compared to eribulin alone.[6]
A critical question for the clinical development of Balixafortide and other CXCR4 antagonists is whether the level of CXCR4 expression on tumor cells can predict treatment response. Intuitively, one might expect that higher CXCR4 expression would lead to a better response to a CXCR4 antagonist. However, the clinical data for Balixafortide suggests a more nuanced reality. The final analysis of the Phase 1 trial revealed that clinical responses were observed irrespective of the extent of CXCR4 expression.[7] This finding indicates that CXCR4 expression level, as a standalone biomarker, may not be a straightforward predictor of Balixafortide's efficacy.
Performance of Balixafortide in Clinical Trials
The clinical development of Balixafortide in combination with eribulin for HER2-negative metastatic breast cancer has yielded mixed results, highlighting the challenges of targeting the CXCR4 pathway.
| Clinical Trial | Treatment Arm | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Phase 1b (Expanded Cohort) [2] | Balixafortide + Eribulin | 38% | 63% | 6.2 months | 18.0 months (estimated) |
| Phase 3 (FORTRESS) [6] | Balixafortide + Eribulin | 13.0% | 16.7% | Not reported | Not reported |
| Phase 3 (FORTRESS) - Control [6] | Eribulin Alone | 13.7% | 19.6% | Not reported | Not reported |
The CXCR4 Signaling Pathway and Balixafortide's Mechanism of Action
The binding of CXCL12 to CXCR4 triggers a cascade of intracellular signaling events that promote cell survival, proliferation, and migration. Balixafortide acts as a competitive antagonist, preventing the initiation of these downstream pathways.
Comparative Landscape of CXCR4 Antagonists
Balixafortide is one of several CXCR4 antagonists that have been investigated in oncology. A comparison with other agents provides a broader context for its clinical profile.
| Drug | Mechanism | Indication Studied | Key Efficacy Results |
| Balixafortide | Peptide Antagonist | HER2-Negative Breast Cancer | Phase 3 failed to meet primary endpoint.[6] |
| Motixafortide (BL-8040) | Peptide Antagonist | Pancreatic Ductal Adenocarcinoma (PDAC) | In combination with pembrolizumab (B1139204) and chemotherapy (Phase 2): ORR of 32%, DCR of 77%.[8] |
| Plerixafor (AMD3100) | Small Molecule Antagonist | Hematopoietic Stem Cell Mobilization, Leukemia, Solid Tumors | Approved for stem cell mobilization. Modest activity in solid tumors.[9][10] |
| Mavorixafor (B1662892) (X4P-001) | Small Molecule Allosteric Inhibitor | WHIM syndrome, Renal Cell Carcinoma (RCC) | Phase 1b in RCC (with nivolumab): 1 PR, 4 SD in 9 patients.[11] |
| Ulocuplumab (BMS-936564) | Monoclonal Antibody | Multiple Myeloma, Solid Tumors | Development discontinued. In combination with lenalidomide (B1683929) and dexamethasone (B1670325) for multiple myeloma: ORR of 55.2%.[12] |
Experimental Protocols for Quantifying CXCR4 Expression
Accurate quantification of CXCR4 expression is crucial for both preclinical research and clinical trials. The following are detailed methodologies for three common techniques.
Immunohistochemistry (IHC) for CXCR4 in Breast Cancer Tissue
This protocol provides a general framework for detecting CXCR4 protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) for 2x5 minutes.
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%) for 3 minutes each, followed by a final wash in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in a target retrieval solution (e.g., EDTA buffer, pH 9.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Wash slides in a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10-15 minutes.
-
Block non-specific antibody binding with a protein block (e.g., 1% BSA in PBS) for 30-60 minutes.
-
-
Primary Antibody Incubation:
-
Incubate slides with a primary antibody against CXCR4 (e.g., a monoclonal antibody) at a predetermined optimal dilution (e.g., 1:40) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Develop the signal using a DAB (3,3'-Diaminobenzidine) substrate kit, which produces a brown precipitate at the site of the antigen.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydrate slides through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis:
-
Evaluate staining intensity and the percentage of positive tumor cells, often using a scoring system like the H-score.
-
Flow Cytometry for Cell Surface CXCR4 Expression
Flow cytometry allows for the quantification of CXCR4 expression on the surface of single cells.
-
Cell Preparation:
-
Prepare a single-cell suspension from fresh tumor tissue (via enzymatic and mechanical dissociation) or cultured cells.
-
Wash the cells with a suitable buffer (e.g., PBS with 0.1% BSA).[10]
-
-
Staining:
-
Resuspend cells in FACS buffer.
-
Incubate the cells with a fluorochrome-conjugated primary antibody against CXCR4 for 30-45 minutes at room temperature in the dark.[10]
-
Include an isotype control (an antibody of the same isotype and conjugation but without specificity for the target antigen) to determine background fluorescence.
-
-
Washing:
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in FACS buffer.
-
Acquire data on a flow cytometer, collecting fluorescence data from thousands of individual cells.
-
-
Data Analysis:
-
Analyze the data using flow cytometry software.
-
Gate on the cell population of interest and quantify the percentage of CXCR4-positive cells and the mean fluorescence intensity (MFI), which corresponds to the level of CXCR4 expression.
-
Quantitative Real-Time PCR (qRT-PCR) for CXCR4 mRNA Expression
qRT-PCR measures the level of CXCR4 gene expression by quantifying its messenger RNA (mRNA).
-
RNA Extraction:
-
Extract total RNA from fresh-frozen or FFPE tumor tissue, or from cultured cells, using a commercial kit.[10]
-
Assess RNA quality and quantity using spectrophotometry.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[10]
-
-
Real-Time PCR:
-
Perform the real-time PCR reaction using a qPCR instrument. The reaction mix should include the cDNA template, forward and reverse primers specific for CXCR4, and a fluorescent dye (e.g., SYBR Green) or a TaqMan probe.
-
Use a housekeeping gene (e.g., GAPDH) as an internal control for normalization.
-
Example CXCR4 primers:
-
Forward: 5'-CAGCAGGTAGCAAAGTGACG-3'
-
Reverse: 5'-GTAGATGGTGGGCAGGAAGA-3'
-
-
-
Data Analysis:
-
Calculate the relative expression of CXCR4 mRNA using the comparative Ct (ΔΔCt) method, normalizing the CXCR4 Ct values to the housekeeping gene Ct values.
-
Logical Framework: CXCR4 Expression and Treatment Response
The initial hypothesis was that high CXCR4 expression would be a positive predictive biomarker for Balixafortide treatment. However, clinical data did not support this simple correlation. This suggests a more complex interplay of factors influencing treatment outcomes.
Conclusion
The journey of Balixafortide highlights the complexities of targeting the CXCR4 pathway in cancer. While the rationale for inhibiting CXCR4 remains strong due to its well-established role in tumor biology, the clinical translation has proven challenging. The lack of a direct correlation between CXCR4 expression levels and response to Balixafortide in the Phase 1 trial suggests that a more sophisticated biomarker strategy is needed. Future research may need to explore composite biomarkers that incorporate other elements of the tumor microenvironment or downstream signaling pathways to better predict which patients are most likely to benefit from CXCR4-targeted therapies. For researchers and drug developers, the experience with Balixafortide serves as a critical case study, emphasizing the need for a deep understanding of the intricate biological context in which these targeted agents operate.
References
- 1. A phase 3 randomized trial of mavorixafor, a CXCR4 antagonist, for WHIM syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Safety and Efficacy Study of Ulocuplumab and Nivolumab in Subjects With Solid Tumors [ctv.veeva.com]
- 4. Plerixafor combined with standard regimens for hematopoietic stem cell mobilization in pediatric patients with solid tumors eligible for autologous transplants: two-arm phase I/II study (MOZAIC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BL-8040, a CXCR4 antagonist, in combination with pembrolizumab and chemotherapy for pancreatic cancer: the COMBAT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effectiveness of AMD3100 in treatment of leukemia and solid tumors: from original discovery to use in current clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effectiveness of AMD3100 in treatment of leukemia and solid tumors: from original discovery to use in current clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase 1b trial of the CXCR4 inhibitor mavorixafor and nivolumab in advanced renal cell carcinoma patients with no prior response to nivolumab monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. IO360: Motixafortide shows Phase II efficacy in first-line pancreatic cancer - Pharmaceutical Technology [pharmaceutical-technology.com]
- 12. targetedonc.com [targetedonc.com]
Phase III FORTRESS Trial Failure: An In-Depth Analysis of Balixafortide Plus Eribulin in Metastatic Breast Cancer
The combination of balixafortide (B605907), a potent CXCR4 antagonist, with the microtubule inhibitor eribulin (B193375) did not demonstrate a significant improvement in clinical outcomes for patients with HER2-negative, locally recurrent or metastatic breast cancer in the Phase III FORTRESS trial. The study failed to meet its co-primary endpoint of an improved objective response rate (ORR) compared to eribulin monotherapy, leading to the termination of the trial. [1][2][3][4][5][6][7][8] This guide provides a detailed comparison of the treatment arms, presenting the key data and experimental protocols to elucidate the reasons behind this clinical outcome.
Comparative Clinical Efficacy
The core reason for the failure of the FORTRESS trial was the lack of superior efficacy of the balixafortide plus eribulin combination over eribulin alone. The primary analysis revealed no statistically significant difference in the objective response rate between the two treatment groups.
Key Performance Metrics
The following table summarizes the primary and key secondary endpoints from the FORTRESS trial's primary analysis in the third-line and later patient population (n=330) who were followed for a minimum of six months.[1][8]
| Endpoint | Balixafortide + Eribulin | Eribulin Alone | p-value |
| Objective Response Rate (ORR) | 13.0% | 13.7% | 1.00 |
| Clinical Benefit Rate (CBR) * | 16.7% | 19.6% | - |
*CBR was a key secondary endpoint, defined as stable disease or any confirmed response for at least 6 months as assessed by an independent radiological committee.[1][8]
These results clearly indicate that the addition of balixafortide to eribulin did not enhance the anti-tumor activity in this patient population.[1][2][3][7]
Mechanisms of Action and a Failed Hypothesis
The rationale for combining balixafortide and eribulin was based on their distinct but potentially synergistic mechanisms of action.
Balixafortide is a selective antagonist of the CXCR4 receptor.[3] The CXCL12/CXCR4 signaling pathway is crucial for tumor progression, metastasis, and the creation of a protective tumor microenvironment.[9][10] By blocking this pathway, balixafortide was hypothesized to inhibit tumor cell migration, sensitize cancer cells to chemotherapy, and mobilize cancer stem cells from their protective niches, making them more susceptible to cytotoxic agents.[11][12][13]
Eribulin is a microtubule inhibitor that functions by suppressing the growth phase of microtubules, leading to cell cycle arrest and apoptosis in cancer cells.[14][15][16][17][18]
The combination was expected to show a synergistic effect where balixafortide would disrupt the protective tumor microenvironment and expose cancer cells to the cytotoxic effects of eribulin. However, the clinical data from the FORTRESS trial did not support this hypothesis in the studied patient population.
Signaling Pathway and Drug Targets
The following diagram illustrates the targeted signaling pathway and the mechanisms of action of both drugs.
Caption: Targeted signaling pathway of Balixafortide and Eribulin.
Experimental Protocol: The FORTRESS Trial
The FORTRESS study (NCT03786094) was an international, multicenter, open-label, randomized, active-controlled, parallel-group Phase III trial.[2][3][4][5]
-
Patient Population: The trial enrolled 432 patients with HER2-negative, locally recurrent or metastatic breast cancer who had received at least two prior chemotherapy regimens.[2][3]
-
Treatment Arms: Patients were randomized in a 1:1 ratio to receive either:
-
Combination Arm: Balixafortide plus eribulin.
-
Monotherapy Arm: Eribulin alone.[3]
-
-
Endpoints:
Experimental Workflow
The following diagram outlines the workflow of the FORTRESS trial.
Caption: Experimental workflow of the Phase III FORTRESS trial.
Conclusion
The failure of the Phase III FORTRESS trial underscores the challenges of translating promising preclinical rationale into clinical success. Despite a sound scientific hypothesis for the synergy between balixafortide and eribulin, the combination did not provide any additional benefit over eribulin monotherapy in heavily pre-treated patients with HER2-negative metastatic breast cancer. The trial's outcome highlights the complexity of the tumor microenvironment and the need for predictive biomarkers to identify patient populations who might benefit from targeted therapies like CXCR4 inhibitors. While the safety profile of the combination was acceptable, the lack of efficacy led to the discontinuation of the development of balixafortide in this setting.[1][6]
References
- 1. Polyphor Provides Update on the Phase III FORTRESS Study of Balixafortide in Patients With Advanced HER2 Negative Breast Cancer - BioSpace [biospace.com]
- 2. onclive.com [onclive.com]
- 3. targetedonc.com [targetedonc.com]
- 4. Pivotal Study in HER2 Negative, Locally Recurrent or Metastatic Breast Cancer [clin.larvol.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Polyphor balixafortide fails in late-stage breast cancer study [clinicaltrialsarena.com]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. Polyphor Provides Update on the Phase III FORTRESS Study of [globenewswire.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Frontiers | CXCR4 and CXCR7 Signaling Pathways: A Focus on the Cross-Talk Between Cancer Cells and Tumor Microenvironment [frontiersin.org]
- 11. Facebook [cancer.gov]
- 12. ASCO – American Society of Clinical Oncology [asco.org]
- 13. A CXCR4 inhibitor (balixafortide) enhances docetaxel-mediated anti-tumor activity in a murine model of prostate cancer bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Eribulin Mesylate: Mechanism of Action of a Unique Microtubule Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. targetedonc.com [targetedonc.com]
- 17. Eribulin mesylate: mechanism of action of a unique microtubule-targeting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Eribulin - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Safe Disposal of Balixafortide TFA: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Balixafortide TFA. The trifluoroacetate (B77799) (TFA) salt form necessitates careful consideration due to the characteristics of trifluoroacetic acid, a hazardous component.
Core Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[1]
Quantitative Data for Trifluoroacetic Acid (TFA)
Trifluoroacetic acid is a component of this compound and its properties are critical for safe disposal. The following table summarizes key quantitative data for TFA.
| Property | Value |
| CAS Number | 76-05-1 |
| Molecular Formula | C₂HF₃O₂ |
| Molecular Weight | 114.02 g/mol [2] |
| Boiling Point/Range | 72.4 °C (162.3 °F) |
| Melting Point/Range | -15.4 °C (4.3 °F) |
| Solubility in Water | Miscible[2] |
| n-octanol/water partition coefficient (log KOW) | 0.5[3] |
| Acute toxicity, inhalation | Category 4 (Harmful if inhaled) |
| Skin corrosion | Sub-category 1A (Causes severe skin burns and eye damage) |
| Serious eye damage | Category 1 (Causes serious eye damage) |
| Chronic aquatic hazard | Category 3 (Harmful to aquatic life with long lasting effects)[4] |
Step-by-Step Disposal Protocol for this compound
The following protocol provides a step-by-step guide for the safe disposal of this compound, taking into account the hazardous nature of the trifluoroacetate component.
1. Waste Identification and Segregation:
-
Treat all waste containing this compound as hazardous chemical waste.
-
This includes unused product, contaminated consumables (e.g., pipette tips, vials, gloves), and solutions containing the compound.
-
Segregate this compound waste from other laboratory waste streams to ensure proper handling and disposal.
2. Inactivation/Neutralization (for solutions):
-
Due to the acidic nature of TFA, consider neutralizing aqueous solutions before disposal.
-
Slowly add a suitable neutralizing agent (e.g., sodium bicarbonate, sodium carbonate) to the solution while stirring in a fume hood.
-
Monitor the pH of the solution until it is neutral (pH 6-8).
-
Caution: Neutralization is an exothermic reaction and may produce gas. Perform this step slowly and with appropriate ventilation.
3. Containment and Labeling:
-
Place all solid this compound waste and neutralized solutions into a designated, leak-proof, and chemically resistant hazardous waste container.
-
For liquid waste, use a container with a secure screw cap.
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "Balixafortide Trifluoroacetate," and any other information required by your institution's environmental health and safety (EHS) department.
4. Spills and Decontamination:
-
In the event of a spill, wear appropriate PPE and contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).[3][5]
-
Do not use combustible materials like paper towels to absorb the spill.
-
Collect the absorbed material into the designated hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water.
-
Dispose of all contaminated cleaning materials as hazardous waste.
5. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS department or a licensed chemical waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash, as this can harm aquatic life and is likely a violation of local regulations.[3][5]
6. Documentation:
-
Maintain accurate records of the amount of this compound disposed of, in accordance with your laboratory's and institution's protocols.
Experimental Protocols and Signaling Pathways
Balixafortide is a potent and selective antagonist of the CXCR4 receptor.[6] The binding of its natural ligand, CXCL12 (also known as SDF-1), to CXCR4 activates several downstream signaling pathways involved in cell survival, proliferation, and migration. Balixafortide exerts its therapeutic effects by blocking these pathways.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. benchchem.com [benchchem.com]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 6. medchemexpress.com [medchemexpress.com]
Essential Safety and Operational Guide for Handling Balixafortide TFA
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Balixafortide tfa. The following procedures are designed to ensure a safe laboratory environment and proper management of this potent peptidic CXCR4 antagonist.
I. Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for Balixafortide from one supplier states it is not a hazardous substance or mixture, it is best practice to handle all novel and potent compounds with a high degree of caution[1]. The trifluoroacetate (B77799) (TFA) salt form also requires specific handling considerations. Therefore, the following PPE is mandatory:
-
Hand Protection : Double gloving with nitrile gloves is recommended. The outer pair should be changed immediately if contaminated[2].
-
Eye Protection : Chemical splash goggles that provide a complete seal around the eyes are essential. A face shield worn over goggles offers additional protection[2].
-
Body Protection : A dedicated disposable lab coat or coveralls made from materials like Tyvek should be worn over personal clothing[2].
-
Respiratory Protection : For handling powders and in situations where dust generation is possible, a suitable respirator (e.g., N95 or higher) should be used within a primary engineering control like a chemical fume hood[2].
-
Foot Protection : Disposable shoe covers should be worn in the designated handling area[2].
II. Engineering Controls
To minimize exposure, all handling of this compound powder should be conducted within a certified chemical fume hood, a ventilated balance enclosure, or a glove box[3][4]. These engineering controls are the primary means of exposure reduction.
III. Quantitative Data for Trifluoroacetic Acid (TFA)
This compound contains trifluoroacetic acid as a counterion. The properties of TFA are important for safe handling and disposal.
| Property | Value |
| CAS Number | 76-05-1 |
| Boiling Point | 72.4 °C (162.3 °F) |
| Melting Point | -15.4 °C (4.3 °F) |
| Acute Inhalation Toxicity | Category 4 (Harmful if inhaled) |
| Skin Corrosion | Sub-category 1A (Causes severe skin burns and eye damage) |
| Serious Eye Damage | Category 1 (Causes serious eye damage) |
| Chronic Aquatic Hazard | Category 3 (Harmful to aquatic life with long lasting effects) |
Data sourced from a representative guide for a TFA-containing peptide and is provided for the TFA component.
IV. Standard Operating Procedure for Handling this compound
The following workflow outlines the key steps for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
